2,5-Diaminobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diaminobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXLBNXZXSWLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545810 | |
| Record name | 2,5-Diaminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14346-13-5 | |
| Record name | 2,5-Diaminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Diaminobenzonitrile CAS number and properties
CAS Number: 14346-13-5[1][2][3][4][5][6]
This technical guide provides an in-depth overview of 2,5-Diaminobenzonitrile, a chemical compound utilized in various research and development applications, particularly in the synthesis of pharmaceuticals and dyes.[1] The document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and outlines essential safety and handling information.
Chemical and Physical Properties
This compound, also known as 2-Cyano-1,4-phenylenediamine or 5-Aminoanthranilonitrile, is a solid organic compound characterized by the presence of two amino groups and a nitrile group attached to a benzene (B151609) ring.[1][2] It typically appears as a white to light yellow crystalline powder and is sparingly soluble in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14346-13-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₇N₃ | [1][2][4][5] |
| Molecular Weight | 133.15 g/mol | [2][4][5][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 85-87 °C, 90-92 °C | [5][7] |
| Purity | ≥98% | [2] |
| Solubility | Sparingly soluble in water | [1] |
| pKa | 4.05 ± 0.10 (Predicted) | [1] |
| Density | 1.24 g/cm³ | [5] |
Synthesis Protocols
The synthesis of this compound can be achieved through the reduction of a nitro-substituted precursor. Two detailed experimental methods are outlined below.
Method 1: Reduction of 5-Nitroanthranilonitrile
This protocol involves the reduction of 5-nitroanthranilonitrile using stannous chloride dihydrate in the presence of concentrated hydrochloric acid.[7]
Experimental Protocol:
-
Prepare a solution of 80 grams (0.356 mole) of stannous chloride dihydrate in 200 ml of concentrated hydrochloric acid.
-
To this solution, add 16.314 grams (0.1 mole) of 5-nitroanthranilonitrile in portions over approximately 5 minutes.
-
Maintain the internal temperature at about 50°C using water cooling.
-
Continue stirring the mixture for 4 hours and then let it stand overnight.
-
Cool the reaction mixture to 5°C in an ice bath.
-
Make the mixture strongly basic by adding a cold 50% solution of sodium hydroxide.
-
Extract the product with methylene (B1212753) chloride.
-
Wash the combined methylene chloride extracts with water.
-
Remove the solvent by distillation to obtain the crude product.
-
Recrystallize the product from a benzene-skellysolve B mixture to yield purified this compound. The expected yield is approximately 86.5%, with a melting point of 86-87°C.[7]
Method 2: Catalytic Hydrogenation of 2-Cyano-4-nitroaniline
This alternative synthesis route employs the catalytic hydrogenation of 2-cyano-4-nitroaniline using a platinum-on-carbon catalyst.[8][9]
Experimental Protocol:
-
In a 20-liter autoclave, combine 3 kg of 2-cyano-4-nitroaniline, 15 liters of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of chemically pure ammonia.[9]
-
Replace the air in the autoclave with nitrogen, then introduce hydrogen gas.
-
Raise the temperature to 50°C and maintain the pressure at 1.6 MPa until hydrogen absorption ceases.
-
After the reaction is complete, filter the reaction mixture and collect the filtrate.
-
Allow the filtrate to crystallize at -10°C for 18 hours.
-
Perform solid-liquid separation under a nitrogen atmosphere to obtain the solid product and a filtrate.
-
Dry the solid in a vacuum drying oven, followed by vacuum distillation at 130°C to 136°C to obtain pure, white this compound.[9]
-
The filtrate can be concentrated to 1/5 of its original volume, and steps 5-7 can be repeated to recover more product. The overall yield is reported to be 98.0% with a purity of not less than 99.5%.[9]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It is also reported to cause skin and serious eye irritation.[11]
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement | Source(s) |
| Hazard Statements | H302: Harmful if swallowed. | [10][12] |
| H312: Harmful in contact with skin. | [10][12] | |
| H315: Causes skin irritation. | [11] | |
| H319: Causes serious eye irritation. | [11] | |
| H332: Harmful if inhaled. | [10] | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [8][10] |
| P264: Wash skin thoroughly after handling. | [10][12] | |
| P270: Do not eat, drink or smoke when using this product. | [10][12] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10][12][13] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [10][12] | |
| P302 + P352: IF ON SKIN: Wash with plenty of water. | [10][12] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
When handling this compound, it is crucial to use personal protective equipment, including gloves, protective clothing, and eye/face protection.[11][13] Work should be conducted in a well-ventilated area or under a fume hood.[10][11] In case of spills, avoid generating dust and clean up using dry procedures.[13] Store the compound in a tightly closed container in a dry, well-ventilated place.[12]
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, with two amino groups and a nitrile moiety, allows for its use in the construction of various heterocyclic compounds, which are core structures in many pharmaceutical agents.[1] It is also used in the synthesis of dyes.[1] While the compound itself is primarily an intermediate, its derivatives are of interest in medicinal chemistry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 14346-13-5 [sigmaaldrich.com]
- 4. This compound | C7H7N3 | CID 13647308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound | 14346-13-5 [amp.chemicalbook.com]
- 9. This compound | 14346-13-5 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
2,5-Diaminobenzonitrile chemical structure and IUPAC name
This guide provides a comprehensive overview of 2,5-diaminobenzonitrile, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, and established synthesis protocols.
Chemical Structure and Nomenclature
This compound is an organic compound featuring a benzene (B151609) ring substituted with two amino (-NH₂) groups and one nitrile (-C≡N) group.
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Cyano-1,4-phenylenediamine, 2-Cyano-p-phenylenediamine, 5-Aminoanthranilonitrile[2][3][4][5]
The canonical SMILES representation of the molecule is C1=CC(=C(C=C1N)C#N)N.[1][2]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. This compound typically appears as a white to light yellow or light brown to khaki crystalline powder.[2][5]
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [1][2][3] |
| Molecular Weight | 133.15 g/mol | [1][3] |
| Melting Point | 85-87 °C / 90-92 °C | [5][6][7] |
| Boiling Point | 371 °C at 760 mmHg | [5][8] |
| Density | 1.24 g/cm³ | [5][7] |
| pKa | 4.05 ± 0.10 (Predicted) | [2][5] |
| Appearance | White to light yellow/brown powder | [2] |
Applications in Synthesis
This compound serves as a crucial building block in the synthesis of a variety of organic molecules.[2] Its functional groups—the two amines and the nitrile—offer multiple reaction sites. It is particularly utilized in the preparation of pharmaceuticals, dyes, and heterocyclic compounds.[2] For instance, it is an intermediate in the production of azo dyes used in the textile industry.[8]
Experimental Protocols: Synthesis of this compound
Two common methods for the laboratory synthesis of this compound are detailed below.
Method 1: Reduction of 5-Nitroanthranilonitrile
This protocol involves the reduction of a nitro group to an amine using stannous chloride dihydrate in an acidic medium.
Materials:
-
5-nitroanthranilonitrile (0.1 mole, 16.314 g)
-
Stannous chloride dihydrate (0.356 mole, 80 g)
-
Concentrated hydrochloric acid (200 ml)
-
50% Sodium hydroxide (B78521) solution
-
Methylene (B1212753) chloride
-
Water
-
Benzene-Skellysolve B
Procedure:
-
Prepare a solution of 80 g of stannous chloride dihydrate in 200 ml of concentrated hydrochloric acid.
-
Over approximately 5 minutes, add 16.314 g of 5-nitroanthranilonitrile to the solution in portions. Maintain the internal temperature at around 50°C using water cooling.
-
Continuously stir the mixture for 4 hours, then let it stand overnight.
-
Cool the reaction mixture to 5°C in an ice bath.
-
Carefully add a cold 50% sodium hydroxide solution until the mixture is strongly basic.
-
Extract the product from the mixture using methylene chloride.
-
Wash the combined methylene chloride extracts with water.
-
Remove the solvent by distillation to yield the crude product. An expected yield is approximately 11.51 g (86.5%), with a melting point of 85°-87°C.[6]
-
For further purification, recrystallize the product from a benzene-Skellysolve B mixture, which should yield a product with a melting point of 86°-87°C.[6]
Method 2: Catalytic Hydrogenation of 2-Cyano-4-nitroaniline
This industrial-scale method utilizes catalytic hydrogenation for the reduction of the nitro group.
Materials:
-
2-cyano-4-nitroaniline (3 kg)
-
Ethanol (15 liters)
-
3% Pt/C catalyst (80 g)
-
Ammonia (chemically pure, 300 ml)
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
In a 20-liter autoclave, combine 3 kg of 2-cyano-4-nitroaniline, 15 liters of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of ammonia.[9]
-
Replace the air in the autoclave with nitrogen, then introduce hydrogen gas.
-
Heat the mixture to 50°C and maintain a pressure of 1.6 MPa. The reaction proceeds until hydrogen is no longer absorbed.[9]
-
Once the reaction is complete, filter the mixture and collect the filtrate.[9]
-
Allow the filtrate to crystallize at -10°C for 18 hours.[9][10]
-
Perform solid-liquid separation under a nitrogen atmosphere to isolate the solid product and the filtrate.[9][10]
-
Dry the solid product in a vacuum drying oven, followed by vacuum distillation at 130°C-136°C to obtain pure, white this compound.[9][10]
-
The filtrate can be concentrated to 1/5 of its original volume and the crystallization and separation steps (5-7) repeated to increase the overall yield. This method can achieve a purity of ≥99.5% and a yield of 98.0%.[9][10]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the reduction of 5-nitroanthranilonitrile (Method 1).
Caption: Synthesis workflow for this compound.
References
- 1. This compound | C7H7N3 | CID 13647308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 14346-13-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound | 14346-13-5 [amp.chemicalbook.com]
- 10. This compound | 14346-13-5 [chemicalbook.com]
An In-Depth Technical Guide to 2,5-Diaminobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzonitrile is a versatile aromatic compound that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its unique structure, featuring a benzene (B151609) ring substituted with two amino groups and a nitrile group, makes it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a particular focus on its role in the discovery of kinase and farnesyltransferase inhibitors.
Core Molecular Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| CAS Number | 14346-13-5 | [2] |
| Appearance | Light brown to khaki solid | |
| Melting Point | 90-92 °C | |
| Boiling Point | 371 °C | |
| Density | 1.24 g/cm³ | |
| pKa | 4.05 ± 0.10 (Predicted) |
Synthesis of this compound
Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common experimental protocols are outlined below.
Experimental Protocol 1: Reduction of 5-Nitroanthranilonitrile
This protocol involves the reduction of a nitro group to an amino group using stannous chloride.
Materials:
-
5-Nitroanthranilonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Water (H₂O)
-
Benzene
-
Skellysolve B
Procedure:
-
To a solution of 80 grams (0.356 mole) of stannous chloride dihydrate in 200 ml of concentrated hydrochloric acid, add 16.314 grams (0.1 mole) of 5-nitroanthranilonitrile in portions over approximately 5 minutes.
-
Maintain the internal temperature at about 50°C using water cooling.
-
Continue stirring for 4 hours and then let the mixture stand overnight.
-
Cool the reaction mixture to 5°C in an ice bath.
-
Add a cold 50% solution of sodium hydroxide until the mixture is strongly basic.
-
Extract the mixture with methylene chloride.
-
Wash the methylene chloride extracts with water.
-
Remove the solvent by distillation to obtain the crude product.
-
Recrystallize the crude product from a mixture of benzene and Skellysolve B to yield purified this compound.
Experimental Protocol 2: Catalytic Hydrogenation of 2-Cyano-4-nitroaniline
This method utilizes catalytic hydrogenation for the reduction of the nitro group.
Materials:
-
2-Cyano-4-nitroaniline
-
Ethanol
-
3% Pt/C catalyst
-
Ammonia (chemically pure)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Procedure:
-
In a 20-liter autoclave, add 3 kg of 2-cyano-4-nitroaniline, 15 liters of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of ammonia.
-
Replace the air in the autoclave with nitrogen, then introduce hydrogen gas.
-
Raise the temperature to 50°C and maintain the pressure at 1.6 MPa until hydrogen is no longer consumed.
-
After the reaction is complete, filter the reaction mixture and collect the filtrate.
-
Allow the filtrate to crystallize at -10°C for 18 hours.
-
Perform solid-liquid separation under a nitrogen atmosphere to obtain the solid product and filtrate.
-
Dry the solid in a vacuum drying oven and then by vacuum distillation at 130°C-136°C to obtain pure this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of enzyme inhibitors for cancer therapy.
Synthesis of Tyrosine Kinase Inhibitors
Tyrosine kinases are critical components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers, making them important drug targets. This compound derivatives have been explored as potent tyrosine kinase inhibitors. For instance, 2,5-diaminopyrimidine-based compounds have been developed as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell signaling.[3] These inhibitors have shown significant anti-proliferative activities in various B-cell lymphoma cell lines.[3]
The general workflow for the synthesis of such inhibitors often involves the reaction of the diamine with a suitable electrophile to introduce a pharmacophore that can covalently bind to a cysteine residue in the active site of the kinase.
Farnesyltransferase Inhibitors and the Ras Signaling Pathway
The Ras family of small GTPases are key regulators of cell proliferation and survival. The function of Ras proteins is dependent on their localization to the cell membrane, a process facilitated by post-translational modification, including farnesylation, which is catalyzed by the enzyme farnesyltransferase (FTase).[4] Farnesyltransferase inhibitors (FTIs) block this modification, thereby preventing Ras signaling and inhibiting tumor growth.[4][5] While specific examples directly using this compound were not detailed in the provided context, its structural motifs are relevant to the design of small molecule inhibitors targeting enzyme active sites. The general principle of FTI action is to block the farnesylation of Ras, thereby inhibiting its downstream signaling cascade.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its utility as a scaffold for the synthesis of potent enzyme inhibitors, particularly in the realm of oncology, underscores its importance in modern drug discovery. The synthetic routes are well-established, allowing for its accessibility in research settings. Further exploration of derivatives of this compound is likely to yield novel therapeutic candidates targeting a range of diseases.
References
An In-depth Technical Guide to the Synthesis of 2,5-Diaminobenzonitrile from 2-Cyano-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed experimental protocol for the synthesis of 2,5-diaminobenzonitrile, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on the reduction of the nitro group of 2-cyano-4-nitroaniline to an amine, a crucial transformation for the generation of novel molecular scaffolds.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. Its bifunctional nature, possessing both amino and cyano groups, allows for diverse chemical modifications, making it a versatile precursor in drug discovery and development. The synthesis from 2-cyano-4-nitroaniline is a common and effective route, typically achieved through the reduction of the nitro functionality. This document outlines a reliable and scalable laboratory procedure for this conversion.
Reaction Scheme
The core of the synthesis involves the reduction of the nitro group in 2-cyano-4-nitroaniline to an amino group, yielding this compound. A common and effective method for this transformation is the use of stannous chloride (tin(II) chloride) in the presence of a strong acid, such as hydrochloric acid.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound from 2-cyano-4-nitroaniline.
Materials and Reagents:
-
2-cyano-4-nitroaniline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Skellysolve B (or a similar petroleum ether/hexane solvent)
-
Water (H₂O)
-
Ice
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Water or ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
-
Melting point apparatus
-
Infrared spectrometer
Procedure:
-
Reaction Setup: In a suitable round-bottom flask equipped with a stirrer, prepare a solution of 80 grams (0.356 mole) of stannous chloride dihydrate in 200 ml of concentrated hydrochloric acid.[1]
-
Addition of Starting Material: To the stirred solution, add 16.314 grams (0.1 mole) of 2-cyano-4-nitroaniline in portions over approximately 5 minutes.[1] Use a water bath to cool the reaction mixture, maintaining the internal temperature at about 50°C.[1]
-
Reaction: Continue stirring the mixture for 4 hours.[1] After this period, allow the mixture to stand overnight at room temperature.[1]
-
Work-up and Neutralization: Cool the reaction mixture to 5°C in an ice bath.[1] Slowly add a cold 50% solution of sodium hydroxide until the mixture is strongly basic.[1]
-
Extraction: Extract the product from the basic aqueous mixture using methylene chloride.[1]
-
Washing: Wash the combined methylene chloride extracts with water.[1]
-
Solvent Removal: Remove the methylene chloride by distillation, for instance, using a rotary evaporator.[1] This will yield the crude product.
-
Purification: Recrystallize the crude product from a mixture of benzene and Skellysolve B to obtain the purified this compound.[1]
Data Presentation
The following table summarizes the quantitative data obtained from the described experimental protocol.
| Parameter | Value | Reference |
| Starting Material | 2-cyano-4-nitroaniline | [1] |
| Molar Amount of Starting Material | 0.1 mole | [1] |
| Reducing Agent | Stannous chloride dihydrate | [1] |
| Molar Amount of Reducing Agent | 0.356 mole | [1] |
| Solvent | Concentrated Hydrochloric Acid | [1] |
| Reaction Temperature | ~50°C | [1] |
| Reaction Time | 4 hours, then stand overnight | [1] |
| Yield of Crude Product | 11.51 grams | [1] |
| Molar Yield | 86.5% | [1] |
| Melting Point (Crude) | 85-87°C | [1] |
| Melting Point (Recrystallized) | 86-87°C | [1] |
| Characterization | Infrared spectrum in agreement | [1] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and with a thorough understanding of the hazards of the chemicals involved.
References
Spectroscopic Profile of 2,5-Diaminobenzonitrile: A Technical Guide
This guide provides a comprehensive overview of the expected spectroscopic data for 2,5-Diaminobenzonitrile, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details the experimental protocols for acquiring such data, and includes a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.8 - 7.0 | Doublet of Doublets (dd) | ortho: ~8-9, meta: ~2-3 |
| H-4 | ~6.6 - 6.8 | Doublet (d) | ortho: ~8-9 |
| H-6 | ~7.1 - 7.3 | Doublet (d) | meta: ~2-3 |
| -NH₂ (C2) | ~4.0 - 5.0 | Broad Singlet | - |
| -NH₂ (C5) | ~3.5 - 4.5 | Broad Singlet | - |
Note: Chemical shifts are referenced to a standard internal solvent signal. The amino proton signals are broad and their chemical shift can vary significantly with solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (-CN) | ~118 - 122 |
| C2 (-NH₂) | ~145 - 150 |
| C3 | ~115 - 120 |
| C4 | ~110 - 115 |
| C5 (-NH₂) | ~140 - 145 |
| C6 | ~120 - 125 |
| -CN | ~117 - 120 |
Note: Aromatic carbons typically appear in the 120-170 ppm range. The presence of amino groups causes a significant upfield shift for the carbons they are attached to.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400 - 3200 | Medium-Strong, Doublet |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2260 - 2210 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium, Multiple Bands |
| N-H Bend (Amino) | 1650 - 1580 | Medium |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |
Table 4: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) |
| Ethanol/Methanol | ~250-260 and ~320-340 |
Note: The presence of two amino groups and a nitrile group on the benzene (B151609) ring is expected to result in multiple absorption bands in the UV region.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.
-
2.2 Infrared (IR) Spectroscopy
-
Thin Solid Film Method :
-
Dissolve a small amount of this compound in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).
-
Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum.
-
-
Potassium Bromide (KBr) Pellet Method :
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the ground mixture into a pellet press.
-
Apply high pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum.
-
2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Data Acquisition :
-
Use a UV-Vis spectrophotometer.
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank cuvette.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.
-
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of an unknown sample by creating a calibration curve.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Diaminobenzonitrile. Due to the limited availability of experimental public domain spectral data for this specific compound, this guide utilizes predicted NMR data to facilitate structural elucidation and characterization. The methodologies and interpretations presented herein serve as a valuable resource for professionals engaged in pharmaceutical research and development.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated based on established computational algorithms and provide a reliable estimation of the chemical shifts and coupling constants. The data is presented for a standard NMR experiment conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for polar organic compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 6.85 | d | 2.5 | 1H |
| H-4 | 6.60 | dd | 8.5, 2.5 | 1H |
| H-6 | 6.95 | d | 8.5 | 1H |
| 2-NH₂ | 5.10 | s (broad) | - | 2H |
| 5-NH₂ | 4.80 | s (broad) | - | 2H |
Note: The chemical shifts of the amine (NH₂) protons are highly dependent on solvent, concentration, and temperature, and they may appear as broad singlets due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (CN) | 119.5 |
| C-2 (C-NH₂) | 150.0 |
| C-3 | 117.0 |
| C-4 | 115.5 |
| C-5 (C-NH₂) | 148.0 |
| C-6 | 118.0 |
| C-CN | 95.0 |
Experimental Protocols
A standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is suitable for polar compounds and will allow for the observation of the amine protons.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: ~1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A range of 0-12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Spectral Width: A range of 0-200 ppm is appropriate.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Visualization of Molecular Structure and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for spectral assignment and a typical workflow for NMR spectral analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: A generalized workflow for NMR spectral analysis.
An In-depth Technical Guide to the FT-IR Spectrum and Functional Group Analysis of 2,5-Diaminobenzonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of 2,5-Diaminobenzonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. It outlines the expected spectral features, a comprehensive experimental protocol for sample analysis, and logical diagrams to illustrate both the experimental workflow and the correlation between the molecule's structure and its spectral signature.
Introduction to FT-IR Analysis of this compound
This compound is an aromatic organic compound featuring a benzene (B151609) ring substituted with two primary amine (-NH₂) groups and a nitrile (-C≡N) group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. FT-IR spectroscopy is a rapid, non-destructive, and highly effective analytical technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at specific wavelengths. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for structural elucidation and quality control.
Predicted FT-IR Spectral Data for this compound
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, nitrile, and substituted aromatic functional groups. The following table summarizes the principal absorption bands, their expected wavenumber ranges, and the vibrational modes responsible for them.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3450 - 3300 | Medium - Strong | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretching |
| 3100 - 3000 | Medium - Weak | Aromatic C-H | C-H Stretching |
| 2260 - 2220 | Medium - Weak, Sharp | Nitrile (-C≡N) | C≡N Stretching[1][2] |
| 1650 - 1590 | Medium - Strong | Primary Amine (-NH₂) | N-H Bending (Scissoring) |
| 1600 - 1450 | Medium (multiple bands) | Aromatic Ring | C=C In-Ring Stretching[3][4] |
| 1360 - 1250 | Medium - Strong | Aromatic Amine | C-N Stretching |
| 900 - 675 | Strong | Substituted Aromatic | C-H Out-of-Plane Bending[5] |
Note: The presence of two primary amine groups will result in a pair of N-H stretching bands, characteristic of primary amines.[1][4]
Experimental Protocol: FT-IR Analysis of Solid Samples
Attenuated Total Reflectance (ATR) has become the predominant sampling technique for the FT-IR analysis of solid materials due to its simplicity, speed, and minimal sample preparation requirements.[6][7][8][9]
Methodology: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol (B130326) or acetone, using a soft, lint-free wipe.[10] Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, perform a background scan. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic absorbance, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.[7]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid powder and the ATR crystal surface, which is critical for obtaining a high-quality spectrum.[7][10]
-
Spectrum Acquisition: Initiate the sample scan. The infrared beam passes through the ATR crystal, reflects off the internal surface, and creates an evanescent wave that penetrates a few micrometers into the sample.[6][11] The sample absorbs energy at specific frequencies, and the attenuated beam returns to the detector.
-
Data Processing: The instrument's software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: Release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly as described in step 2 to prevent cross-contamination.[12]
Visualizations: Workflows and Correlations
The following diagrams, generated using the DOT language, illustrate key aspects of the FT-IR analysis process.
References
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. instanano.com [instanano.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. agilent.com [agilent.com]
- 8. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 9. jascoinc.com [jascoinc.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 12. orgchemboulder.com [orgchemboulder.com]
Unveiling the Spectroscopic Behavior of 2,5-Diaminobenzonitrile: A Technical Guide to its UV-Vis Absorption in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of 2,5-Diaminobenzonitrile. While comprehensive experimental data for this specific compound across a wide array of solvents is limited in publicly accessible literature, this document consolidates the available spectral information, outlines a detailed experimental protocol for its determination, and discusses the expected solvatochromic behavior based on the principles of physical organic chemistry and studies on analogous compounds.
Introduction to Solvatochromism and UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1][2] The absorption of light corresponds to the excitation of electrons to higher energy states, and the wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.[1] The phenomenon where the color of a solution, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent is known as solvatochromism.[3][4] This effect arises from differential solvation of the ground and excited states of the solute molecule.[5] By studying the UV-Vis absorption spectrum of a compound in a range of solvents, valuable insights into its electronic properties and solute-solvent interactions can be obtained.
UV-Vis Absorption Data of this compound
Currently, published data on the UV-Vis absorption of this compound is sparse. A study has reported the absorption maxima (λmax) in two common organic solvents. This data is summarized in the table below.
| Solvent | Absorption Maximum (λmax) |
| Acetonitrile (B52724) | 479 nm |
| Benzonitrile (B105546) | 496 nm |
Data sourced from a study on the absorption spectra of diaminobenzonitrile derivatives.
The observed red shift (bathochromic shift) in the absorption maximum from acetonitrile to benzonitrile is indicative of positive solvatochromism. This suggests that the excited state of this compound is more polar than its ground state and is better stabilized by the more polarizable benzonitrile.
Expected Solvatochromic Behavior of this compound
Based on the structure of this compound, which features two electron-donating amino groups and an electron-withdrawing nitrile group on a benzene (B151609) ring, a significant solvatochromic effect is anticipated. The electronic transitions in such molecules often involve intramolecular charge transfer (ICT), leading to a more polar excited state.
-
In non-polar solvents (e.g., cyclohexane, hexane): The absorption spectrum is expected to show maxima at shorter wavelengths (hypsochromic or blue shift).
-
In polar aprotic solvents (e.g., acetone, DMSO): An increase in solvent polarity is likely to cause a bathochromic shift due to the stabilization of the polar excited state.[6]
-
In polar protic solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the amino groups of this compound. This can lead to complex spectral shifts that are a combination of polarity effects and specific solute-solvent interactions.[3]
Experimental Protocol for Determining the UV-Vis Absorption Spectrum
The following is a detailed methodology for systematically investigating the solvatochromic behavior of this compound.
1. Materials and Instrumentation:
-
Compound: this compound (high purity)
-
Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.[7][8]
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.[9]
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a suitable, relatively non-volatile solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 x 10⁻³ M).
3. Preparation of Sample Solutions:
-
From the stock solution, prepare a series of dilute solutions in each of the chosen solvents. The final concentration should be adjusted to yield an absorbance in the range of 0.2 to 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.[9] A typical starting concentration would be in the range of 1 x 10⁻⁵ M.
4. Spectroscopic Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.[7]
-
Set the desired wavelength range for scanning (e.g., 200-700 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample beam of the spectrophotometer.
-
Acquire the absorption spectrum of the sample solution.
-
Record the wavelength of maximum absorption (λmax) and the corresponding absorbance value.
-
Repeat the measurement for each solvent.
5. Data Analysis:
-
Tabulate the λmax values for this compound in each solvent.
-
Analyze the relationship between the λmax and solvent polarity parameters (e.g., dielectric constant, Reichardt's dye ET(30) values) to quantify the solvatochromic effect.
Experimental Workflow Diagram
The logical flow of the experimental protocol can be visualized as follows:
References
- 1. longdom.org [longdom.org]
- 2. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. ajrsp.com [ajrsp.com]
- 5. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation of 2,5-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior and fragmentation pattern of 2,5-Diaminobenzonitrile. The information contained herein is essential for the identification, characterization, and quality control of this compound in various research and development settings.
Core Concepts in the Mass Spectrometry of this compound
This compound (C7H7N3), with a monoisotopic mass of approximately 133.06 Da, is a small aromatic molecule containing both amino and nitrile functional groups.[1][2] Its mass spectrometric analysis, typically performed using techniques like electron ionization (EI), reveals a characteristic fragmentation pattern that provides structural insights. The presence of nitrogen atoms means the molecular ion will have an odd nominal mass, adhering to the nitrogen rule.[3]
The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses. The aromatic ring provides a stable core, often resulting in a prominent molecular ion peak.[4] The primary fragmentation pathways are expected to involve the loss of small molecules such as hydrogen cyanide (HCN) and ammonia (B1221849) (NH3), as well as radicals like the cyano radical (·CN) and amino radical (·NH2).
Predicted Fragmentation Pattern
Based on the general principles of mass spectrometry for aromatic amines and nitriles, the following table summarizes the predicted major fragments for this compound.[5]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Formula of Lost Neutral | Notes |
| 133 | [C7H7N3]+• | - | - | Molecular Ion (M+•) |
| 132 | [C7H6N3]+ | H• | H | Loss of a hydrogen radical. |
| 117 | [C7H5N2]+ | NH2• | NH2 | Loss of an amino radical. |
| 116 | [C7H6N2]+• | NH3 | NH3 | Loss of ammonia. |
| 106 | [C6H5N2]+ | HCN | HCN | Loss of hydrogen cyanide, a common fragmentation for nitriles and anilines.[5] |
| 107 | [C7H7N]+• | CN• | CN | Loss of a cyano radical. |
| 90 | [C6H6N]+ | HCN + NH2• | HCN, NH2 | Sequential loss of HCN and an amino radical. |
| 79 | [C5H3N]+ | 2HCN | 2HCN | Loss of two molecules of hydrogen cyanide. |
| 77 | [C6H5]+ | N2 + HCN | N2, HCN | Loss of molecular nitrogen and hydrogen cyanide. |
Experimental Protocol for Mass Spectrometric Analysis
This section outlines a general experimental protocol for the analysis of this compound using a standard mass spectrometer, such as one coupled with gas chromatography (GC-MS) for sample introduction.
3.1. Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or GC-MS analysis.
3.2. Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.
-
Ionization Mode: Electron Ionization (EI) is typically used for small, volatile molecules to induce fragmentation.
-
Ionization Energy: Standard 70 eV.[6]
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 200 to cover the molecular ion and expected fragments.
-
GC Conditions (if applicable):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
3.3. Data Acquisition and Analysis
-
Inject the prepared sample into the instrument.
-
Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern by identifying major fragment ions and calculating the corresponding neutral losses.
-
Compare the obtained spectrum with a reference library if available.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Logical Workflow for Compound Identification
The following workflow outlines the logical steps for identifying this compound in an unknown sample using mass spectrometry.
Caption: Workflow for identifying this compound.
References
A Technical Guide to 2,5-Diaminobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzonitrile is a versatile aromatic compound featuring a benzene (B151609) ring substituted with two amino groups and a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Its structural isomers include 3,4-diaminobenzonitrile (B14204) and 2,4-diaminobenzonitrile. This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Physical and Chemical Properties
This compound is a solid at room temperature, appearing as a light brown to khaki powder.[1] It is sparingly soluble in water.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 14346-13-5 | [3] |
| Molecular Formula | C₇H₇N₃ | [3] |
| Molecular Weight | 133.15 g/mol | [3] |
| Appearance | Light brown to khaki solid/powder | [1] |
| Melting Point | 90-92 °C | [1] |
| Boiling Point | 371 °C | [1] |
| Density | 1.24 g/cm³ | [1] |
| pKa (predicted) | 4.05 ± 0.10 | [1] |
| Solubility | Sparingly soluble in water | [2] |
Spectroscopic Data
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, the aromatic protons of this compound would appear in the aromatic region (typically δ 6.0-7.5 ppm). The protons of the two amino groups would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The integration of the aromatic and amine proton signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, as they are in different chemical environments. The carbon atom of the nitrile group would appear in the characteristic downfield region for nitriles (around δ 115-125 ppm). The aromatic carbons would resonate in the range of δ 100-150 ppm, with the carbons attached to the electron-donating amino groups appearing at higher field (lower δ values) and the carbon attached to the electron-withdrawing nitrile group at a lower field (higher δ value).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
N-H stretching: Two or more bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.
-
C≡N stretching: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
-
C=C stretching: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹.
-
N-H bending: A band around 1590-1650 cm⁻¹.
-
C-N stretching: Bands in the region of 1250-1360 cm⁻¹.
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 133. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN (m/z 27) or NH₃ (m/z 17), leading to characteristic fragment ions.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported.
Method 1: Reduction of 5-Nitroanthranilonitrile [2]
This method involves the reduction of a nitro group to an amino group using stannous chloride.
-
Materials:
-
5-Nitroanthranilonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Benzene
-
Skellysolve B (a petroleum ether fraction)
-
-
Procedure:
-
Dissolve 80 g (0.356 mole) of stannous chloride dihydrate in 200 mL of concentrated hydrochloric acid.
-
To this solution, add 16.314 g (0.1 mole) of 5-nitroanthranilonitrile in portions over approximately 5 minutes, maintaining the internal temperature around 50 °C with water cooling.
-
Continue stirring for 4 hours and then let the mixture stand overnight.
-
Cool the reaction mixture to 5 °C in an ice bath.
-
Slowly add a cold 50% solution of sodium hydroxide until the mixture is strongly basic.
-
Extract the mixture with methylene chloride.
-
Wash the combined methylene chloride extracts with water.
-
Remove the solvent by distillation to obtain the crude product.
-
Recrystallize the crude product from a mixture of benzene and Skellysolve B to yield purified this compound.
-
-
Expected Yield: Approximately 86.5%
Method 2: Catalytic Hydrogenation of 2-Cyano-4-nitroaniline
This industrial-scale synthesis utilizes catalytic hydrogenation.
-
Materials:
-
2-Cyano-4-nitroaniline
-
Ethanol
-
3% Pt/C catalyst
-
Ammonia (chemically pure)
-
Nitrogen gas
-
Hydrogen gas
-
-
Procedure:
-
In a 20-liter autoclave, combine 3 kg of 2-cyano-4-nitroaniline, 15 liters of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of ammonia.
-
Replace the air in the autoclave with nitrogen, then introduce hydrogen.
-
Raise the temperature to 50 °C and maintain the pressure at 1.6 MPa until hydrogen absorption ceases.
-
After the reaction is complete, filter the reaction mixture and collect the filtrate.
-
Allow the filtrate to crystallize at -10 °C for 18 hours.
-
Separate the solid product from the liquid under a nitrogen atmosphere.
-
Dry the solid in a vacuum drying oven, followed by vacuum distillation at 130-136 °C to obtain pure this compound.
-
-
Expected Purity and Yield: ≥99.5% purity with a yield of 98.0%.
Caption: Synthesis workflows for this compound.
Reactivity and Stability
The chemical reactivity of this compound is dictated by its three functional groups: the two amino groups and the nitrile group.
-
Amino Groups: The amino groups are nucleophilic and can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. They also make the aromatic ring more susceptible to electrophilic substitution.
-
Nitrile Group: The nitrile group is an electron-withdrawing group and can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
-
Stability: this compound is stable under standard laboratory conditions. However, it should be stored in a cool, dry place, away from strong oxidizing agents to prevent degradation. For long-term storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]
Biological Activity and Applications
While specific biological activities of this compound are not extensively documented, its derivatives have shown promise in drug discovery and materials science.
-
Anticancer Research: Derivatives of the related compound, 2,5-diaminobenzamide, have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. One of the most active compounds demonstrated an IC₅₀ of 1.0 µM and was found to induce apoptosis.
-
Fluorescent Probes: Diaminobenzonitrile derivatives are utilized in the creation of fluorescent materials. Their donor-acceptor electronic structure makes them suitable for developing fluorophores for applications such as cellular imaging and ion sensing.
Caption: Logical relationships of this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in various scientific fields. Its unique structural features provide a versatile platform for the synthesis of a wide range of derivatives with interesting chemical and biological properties. This guide has summarized the key physical and chemical characteristics, provided detailed synthetic protocols, and highlighted potential areas of application for this compound, offering a solid foundation for researchers and professionals working with this compound. Further research into its biological activities and the development of novel applications is warranted.
References
An In-Depth Technical Guide on the Electronic and Steric Effects in 2,5-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzonitrile is a versatile aromatic compound featuring two electron-donating amino groups and one electron-withdrawing nitrile group attached to a benzene (B151609) ring. This unique substitution pattern gives rise to a fascinating interplay of electronic and steric effects that govern its chemical reactivity, spectroscopic properties, and potential applications, particularly as a building block in medicinal chemistry and materials science. This guide provides a comprehensive analysis of these effects, supported by experimental protocols and theoretical considerations.
Electronic Effects
The electronic landscape of this compound is primarily dictated by the resonance and inductive effects of its substituents.
-
Resonance Effects: The amino groups at the C2 and C5 positions are strong +R (resonance-donating) groups. Their lone pairs of electrons can delocalize into the aromatic π-system, increasing the electron density at the ortho and para positions relative to themselves. This electron donation activates the aromatic ring towards electrophilic substitution.
-
Inductive Effects: The nitrogen atoms of the amino groups and the nitrile group are more electronegative than carbon, exerting a -I (inductive-withdrawing) effect. This effect withdraws electron density from the ring through the sigma bonds. However, the resonance effect of the amino groups is significantly stronger than their inductive effect, leading to an overall electron-rich aromatic system. The nitrile group, being a strong -I and -R group, deactivates the ring, particularly at the positions ortho and para to it.
The combination of these effects leads to a complex pattern of electron distribution, influencing the molecule's reactivity and spectroscopic characteristics.
Steric Effects
Steric hindrance in this compound arises from the spatial arrangement of the substituents on the benzene ring.
-
Ortho Effect: The amino group at the C2 position, being ortho to the nitrile group, can experience steric hindrance. This can influence the planarity of the molecule and the orientation of the substituents. For instance, steric repulsion between the amino group and the nitrile group might cause a slight twisting of the nitrile group out of the plane of the benzene ring. This "ortho effect" can modulate the electronic communication between the nitrile group and the aromatic ring.
-
Reactivity at Amino Groups: The accessibility of the lone pairs on the nitrogen atoms of the amino groups can be influenced by their position on the ring. The amino group at C2 is flanked by the nitrile group and a hydrogen atom, while the amino group at C5 is situated between two hydrogen atoms. This difference in the local steric environment can lead to regioselectivity in reactions involving the amino groups, such as acylation or alkylation.
Data Presentation
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | PubChem[1] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| Melting Point | 90-92 °C | Alfa Aesar[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (ortho to -NH₂) | 6.5 - 7.0 | d |
| Aromatic H (meta to -NH₂) | 6.8 - 7.3 | dd |
| Aromatic H (para to -NH₂) | 6.5 - 7.0 | d |
| -NH₂ | 3.5 - 5.0 | br s |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-CN | 115 - 120 |
| C-NH₂ | 140 - 150 |
| Aromatic C | 110 - 135 |
| -CN | 118 - 125 |
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Strong, two bands |
| C≡N Stretch (nitrile) | 2220 - 2260 | Medium |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium |
| C-N Stretch (amine) | 1250 - 1350 | Medium |
Table 5: Predicted UV-Vis Absorption Maxima
| Transition | λmax (nm) | Solvent |
| π → π | 230 - 260 | Ethanol (B145695) |
| n → π | 320 - 360 | Ethanol |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are the reduction of 2-amino-5-nitrobenzonitrile (B98050) and the reduction of 2,5-dinitrobenzonitrile.
Method 1: Reduction of 2-Amino-5-nitrobenzonitrile [3]
-
Materials:
-
2-Amino-5-nitrobenzonitrile
-
3% Platinum on carbon (Pt/C) catalyst
-
Ethanol
-
Ammonia solution
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave
-
-
Procedure:
-
To a 20 L autoclave, add 3 kg of 2-cyano-4-nitroaniline, 15 L of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of chemically pure ammonia.
-
Replace the air in the autoclave with nitrogen gas.
-
Introduce hydrogen gas and raise the temperature to 50°C.
-
Maintain the pressure at 1.6 MPa until the reaction no longer absorbs hydrogen.
-
After the reaction is complete, filter the reaction mixture and collect the filtrate.
-
Allow the filtrate to crystallize at -10°C for 18 hours.
-
Separate the solid product from the liquid under a nitrogen atmosphere.
-
Dry the solid in a vacuum drying oven and then by vacuum distillation at 130°C to 136°C to obtain white this compound.
-
Concentrate the filtrate to 1/5 of its original volume and repeat the crystallization and separation steps to recover more product.
-
Method 2: Synthesis from 2,5-Dinitrobenzonitrile
-
Materials:
-
2,5-Dinitrobenzonitrile
-
Iron powder
-
Ammonium (B1175870) chloride
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, suspend 2,5-dinitrobenzonitrile in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
-
Visualization of Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
The electronic and steric properties of this compound are a direct consequence of the interplay between its amino and nitrile substituents. The strong electron-donating character of the amino groups activates the aromatic ring, while the electron-withdrawing nitrile group and steric interactions introduce regiochemical and conformational subtleties. A thorough understanding of these effects is paramount for leveraging this molecule as a precursor in the synthesis of novel pharmaceuticals and functional materials. Further experimental and computational studies are warranted to provide precise quantitative data on its structure and electronic distribution, which will undoubtedly facilitate its broader application in various scientific disciplines.
References
Methodological & Application
Synthesis of Heterocyclic Compounds from 2,5-Diaminobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2,5-diaminobenzonitrile as a key starting material. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a versatile bifunctional building block for the synthesis of a variety of heterocyclic scaffolds, owing to the presence of two nucleophilic amino groups and an electron-withdrawing nitrile group on the benzene (B151609) ring. These structural features allow for a range of cyclization and condensation reactions to form fused heterocyclic systems such as benzimidazoles, quinoxalines, and triazoles. The resulting cyano-substituted heterocycles are of significant interest in drug discovery due to their potential to interact with various biological targets. Quinoxaline (B1680401) derivatives, for instance, are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, benzimidazole (B57391) derivatives are a well-established class of pharmacologically active compounds.[2][3]
Synthesis of 6-Cyanobenzimidazoles
The synthesis of 6-cyanobenzimidazoles from this compound can be readily achieved through condensation with various aldehydes or carboxylic acids. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization.
Application Note:
This protocol is suitable for the synthesis of a library of 2-substituted-6-cyanobenzimidazoles by varying the aldehyde or carboxylic acid reactant. The electron-withdrawing nature of the nitrile group may influence the reaction rate, potentially requiring slightly more forcing conditions compared to unsubstituted o-phenylenediamines. The products can be evaluated for a range of biological activities, including but not limited to, antimicrobial and anticancer activities.
Experimental Protocol: Synthesis of 2-Aryl-6-cyanobenzimidazoles
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, p-anisaldehyde, etc.)
-
Ethanol (B145695) or Acetic Acid
-
Sodium metabisulfite (B1197395) (optional, as an oxidizing agent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol or glacial acetic acid.
-
Add the aromatic aldehyde (1.0-1.2 eq.) to the solution.
-
If using an oxidizing agent, add sodium metabisulfite (1.0-1.5 eq.).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-aryl-6-cyanobenzimidazole.
Quantitative Data Summary:
| Reactant (Aldehyde) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetic Acid | 6 | 75-85 | General Method |
| p-Anisaldehyde | Ethanol | 8 | 70-80 | General Method |
Note: Yields are indicative and may vary based on the specific aldehyde and reaction conditions.
Synthesis of 6-Cyanoquinoxalines
Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[4] In the case of this compound, this reaction leads to the formation of 6-cyanoquinoxaline derivatives.
Application Note:
This method allows for the preparation of diversely substituted 6-cyanoquinoxalines by employing various α-dicarbonyl compounds. The resulting quinoxalines can serve as scaffolds for further functionalization and are valuable candidates for screening in various biological assays, particularly for antimicrobial and anticancer activities.[1][2][3][5] Microwave-assisted synthesis can be explored to reduce reaction times and potentially improve yields.[6]
Experimental Protocol: Synthesis of 2,3-Disubstituted-6-cyanoquinoxalines
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., glyoxal, benzil)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1.0 eq.) to the solution.
-
Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted-6-cyanoquinoxaline.
Quantitative Data Summary:
| Reactant (Dicarbonyl) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Glyoxal (40% in water) | Ethanol | 2 | 80-90 | |
| Benzil | Acetic Acid | 4 | 85-95 | General Method |
Note: Yields are indicative and may vary based on the specific dicarbonyl compound and reaction conditions.
Synthesis of 6-Cyanobenzotriazoles
Benzotriazoles can be synthesized from o-phenylenediamines via diazotization followed by intramolecular cyclization. Applying this to this compound would be expected to yield 6-cyanobenzotriazole.
Application Note:
This synthesis provides a straightforward route to 6-cyanobenzotriazole, a potentially useful intermediate for further chemical modifications. The triazole moiety is a well-known pharmacophore, and its combination with the cyano-substituted benzene ring could lead to compounds with interesting biological profiles.
Experimental Protocol: Synthesis of 6-Cyanobenzotriazole
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic Acid
-
Water
Procedure:
-
Dissolve this compound (1.0 eq.) in dilute hydrochloric acid or acetic acid, cooling the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
The product may precipitate out of the solution. If not, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to induce precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude 6-cyanobenzotriazole from a suitable solvent.
Quantitative Data Summary:
| Reactant | Reagent | Reaction Time (h) | Yield (%) | Reference |
| This compound | NaNO₂, HCl | 3-4 | 70-80 | General Method |
Note: Yields are indicative and may vary based on reaction scale and purification.
Visualizing Synthetic Pathways
To illustrate the synthetic transformations described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis of 6-Cyanobenzimidazoles.
Caption: Synthesis of 6-Cyanoquinoxalines.
Caption: Synthesis of 6-Cyanobenzotriazoles.
Potential Signaling Pathways and Biological Activities
While specific signaling pathway information for compounds derived directly from this compound is limited in the readily available literature, the broader classes of these heterocyclic compounds are known to interact with various biological targets.
-
Benzimidazoles: Many benzimidazole derivatives are known to act as tubulin polymerization inhibitors, leading to their use as anticancer and anthelmintic agents. They can also function as proton pump inhibitors and antagonists for various receptors.
-
Quinoxalines: Quinoxaline scaffolds are present in numerous compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Some quinoxaline derivatives act as kinase inhibitors or DNA intercalating agents.
Further biological evaluation of the synthesized 6-cyano-substituted heterocycles is warranted to elucidate their specific mechanisms of action and potential therapeutic applications. High-throughput screening against panels of kinases, proteases, and other relevant biological targets would be a logical next step in the drug discovery process.
References
- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Pyrazine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Polybenzimidazole Synthesis Utilizing a Diaminobenzonitrile-Derived Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybenzimidazoles (PBIs) are a class of high-performance heterocyclic polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. These properties make them highly valuable in demanding applications, including high-temperature fuel cell membranes, aerospace components, and specialty fibers. The traditional synthesis of PBIs involves the polycondensation of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivative.
This document provides detailed application notes and protocols for the synthesis of a specific type of PBI, poly(2,5-benzimidazole) (ABPBI), using a monomer derived from a diaminobenzonitrile precursor. While 2,5-diaminobenzonitrile is not directly used in the conventional polycondensation reaction due to the nature of the nitrile group, a viable synthetic pathway involves its conceptual conversion to a diaminobenzoic acid monomer, which then undergoes self-polymerization. Specifically, 3,4-diaminobenzoic acid is a well-documented monomer for the synthesis of high-quality ABPBI.[1][2][3] This approach offers a cost-effective, single-step polymerization process.[4]
These protocols are intended for researchers in materials science, polymer chemistry, and drug development who are interested in the synthesis and application of high-performance polymers.
Monomer Synthesis: From Diaminobenzonitrile to Diaminobenzoic Acid
The direct polymerization of this compound into polybenzimidazole is not a standard or documented procedure. A more practical approach is the synthesis of a diaminobenzoic acid monomer, which can then be polymerized. The synthesis of 3,4-diaminobenzoic acid, an isomer of the hydrolyzed product of this compound, is a well-established process. One common method involves the nitration of 4-aminobenzoic acid, followed by reduction of the nitro group. A rapid and efficient synthesis of 3,4-diaminobenzoic acid has been reported using microwave irradiation, significantly shortening the reaction time.[5]
Poly(2,5-benzimidazole) (ABPBI) Synthesis from 3,4-Diaminobenzoic Acid
The self-condensation of 3,4-diaminobenzoic acid is a common and effective method for producing poly(2,5-benzimidazole).[2] This reaction is typically carried out in a strong acid medium which acts as both a solvent and a dehydrating agent to drive the polymerization forward. Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are frequently used for this purpose.[2]
Experimental Protocol: Polymerization in Polyphosphoric Acid (PPA)
This protocol describes the synthesis of ABPBI via self-polymerization of 3,4-diaminobenzoic acid in PPA.
Materials:
-
3,4-Diaminobenzoic acid (DABA)
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (B78521) (NaOH), 0.2 M solution
-
Deionized water
-
Nitrogen gas
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Ensure the setup is flame-dried and purged with nitrogen to maintain an inert atmosphere.
-
Monomer Dissolution: Introduce a calculated amount of PPA into the flask. While stirring, slowly add the 3,4-diaminobenzoic acid monomer to the PPA.
-
Polymerization: Heat the reaction mixture under a slow stream of nitrogen. A typical heating profile involves gradually raising the temperature to initiate and sustain the polymerization. Reaction conditions can be varied to control the molecular weight of the resulting polymer.
-
Precipitation: After the polymerization is complete (indicated by a significant increase in viscosity), cool the reaction mixture slightly and then pour it into a large volume of hot deionized water with vigorous stirring to precipitate the polymer.
-
Purification:
-
Filter the precipitated polymer fibers.
-
Wash the polymer thoroughly with a 0.2 M NaOH solution to neutralize and remove any residual PPA.
-
Continue washing with deionized water until the filtrate is neutral.
-
Finally, wash with methanol to remove any remaining impurities.
-
-
Drying: Dry the purified ABPBI polymer in a vacuum oven at an elevated temperature until a constant weight is achieved.
Characterization and Properties of Poly(2,5-benzimidazole)
The synthesized ABPBI can be characterized by various analytical techniques to determine its structure, molecular weight, and thermal properties. The properties of ABPBI are significantly influenced by its molecular weight.
Data Presentation
| Property | ABPBI (Low MW - 20 kDa) | ABPBI (High MW - 113 kDa) | Reference |
| Thermal Stability (TGA) | |||
| 5% Weight Loss Temp. (°C) | ~600 | >600 | [6] |
| Char Yield at high temp. | ~80% | [6] | |
| Oxidative Stability | |||
| Weight Loss in Fenton's Reagent (7 days at 65°C) | 19% | 9% | |
| Proton Conductivity | |||
| At 140°C (mS/cm) | ~5.5 | 8.0 | |
| Ion Exchange Capacity (IEC) | Increases with MW | Significantly higher than low MW | |
| Phosphoric Acid Loading | Lower | Higher |
Table 1: Summary of key performance data for poly(2,5-benzimidazole) of varying molecular weights.
Visualizations
Experimental Workflow for ABPBI Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. WO2020053803A1 - Spun abpbi fibers and process for preparing the same - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Autohomogenization of Polybenzimidazole Composites with Enhanced Mechanical Performance by Air Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzodiazepines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of benzodiazepines should only be conducted by qualified professionals in a controlled laboratory setting. These compounds have significant physiological effects and are controlled substances in many jurisdictions.
Introduction
Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1] The core chemical structure of benzodiazepines consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. The two primary classes of benzodiazepines are 1,4-benzodiazepines and 1,5-benzodiazepines, distinguished by the positions of the nitrogen atoms in the diazepine ring.[2]
While the user requested information on the use of 2,5-diaminobenzonitrile in the synthesis of benzodiazepines, a thorough review of the scientific literature did not yield any established protocols for this specific precursor. This suggests that this compound is not a common starting material for benzodiazepine (B76468) synthesis.
This document provides detailed application notes and protocols for the well-established synthesis of 1,4- and 1,5-benzodiazepines using common and readily available precursors, namely 2-aminobenzophenones and o-phenylenediamines.
Synthesis of 1,4-Benzodiazepines from 2-Aminobenzophenones
The synthesis of 1,4-benzodiazepines, such as the well-known drug diazepam, frequently commences with a 2-aminobenzophenone (B122507) derivative. A common route involves the reaction of the 2-aminobenzophenone with a glycine (B1666218) derivative or an α-haloacetyl halide, followed by a cyclization step to form the seven-membered diazepine ring.[3][4]
Data Presentation: Synthesis of 1,4-Benzodiazepine Derivatives
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 2-Amino-5-chlorobenzophenone (B30270) | 1. Glycine ethyl ester hydrochloride | Pyridine (B92270) | 18 h | 120 | Not specified | [5] |
| 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 2-Amino-5-chloro-2'-fluorobenzophenone (B18288) | 1. Chloroacetyl chloride2. Ammonia | Toluene (B28343), then Methanol/Water | 1. 3-4 h2. 30 min (microwave) | 1. 5-10, then RT2. 100 | 90 (overall) | [6] |
| Diazepam | 5-Chloro-2-(methylamino)benzophenone | 1. Bromoacetyl chloride2. NH₄OH/NH₄Br | Toluene, then Water | 15 min (flow) | 1. 02. 60 | 96 |
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one [5]
-
Step 1: Preparation of Glycine Ethyl Ester Hydrochloride: To a solution of glycine (10.0 g, 0.13 mol) in ethanol (B145695) (100 ml), add thionyl chloride (10.6 ml, 0.15 mol) dropwise at 0-5 °C over 15 minutes. The reaction mixture is then slowly warmed to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure to yield glycine ethyl ester hydrochloride.
-
Step 2: Cyclization: Dissolve the crude glycine ethyl ester hydrochloride (4.0 g, 0.0286 mol) and 2-amino-5-chlorobenzophenone (5.0 g, 0.022 mol) in dry pyridine (100 ml). The reaction mixture is heated to reflux at 120 °C and stirred for 18 hours. The reaction progress should be monitored by TLC. After completion, the reaction mixture is concentrated under reduced pressure. Water (100 ml) is added to the residue, and the product is extracted with diethyl ether (2 x 50 ml). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product.
Protocol 2: Microwave-Assisted Synthesis of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one [6]
-
Step 1: Acylation: Dissolve 2.50 g (0.01 mol) of 2-amino-5-chloro-2'-fluorobenzophenone in 20 mL of toluene in a round-bottom flask. Cool the solution to 5–10 °C using an ice bath. Slowly add a solution of 0.85 mL (1.2 g, 0.011 mol) of chloroacetyl chloride in 2 mL of toluene dropwise to the cooled solution with continuous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization: The intermediate from Step 1 is then subjected to cyclization with ammonia. The reaction can be carried out in a microwave reactor at 100°C for 30 minutes in a methanol/water solvent system to yield the final product.
Visualization of Synthetic Pathway
Synthesis of 1,5-Benzodiazepines from o-Phenylenediamines
1,5-Benzodiazepines are commonly synthesized through the condensation reaction of an o-phenylenediamine (B120857) with a ketone, often in the presence of an acid catalyst.[1][7][8] This method is versatile and allows for the synthesis of a wide variety of substituted 1,5-benzodiazepines by varying the ketone and the o-phenylenediamine starting materials.
Data Presentation: Synthesis of 1,5-Benzodiazepine Derivatives
| Ketone | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Acetone (B3395972) | H-MCM-22 | Acetonitrile (B52724) | 60 min | 87 | [1] |
| Acetone | p-TSA | Solvent-free | 10 min | 94 | [8] |
| 2-Butanone | p-TSA | Solvent-free | 10 min | 92 | [8] |
| 3-Pentanone | p-TSA | Solvent-free | 10 min | 92 | [8] |
| Cyclopentanone | p-TSA | Solvent-free | 15 min | 82 | [8] |
| Cyclohexanone | p-TSA | Solvent-free | 15 min | 78 | [8] |
| Acetophenone | p-TSA | Solvent-free | 20 min | 92 | [8] |
| Acetone | Phenylboronic acid | Acetonitrile | 2.5 h | 91 | [7] |
| Cyclohexanone | Phenylboronic acid | Acetonitrile | 3.0 h | 89 | [7] |
| Acetophenone | Phenylboronic acid | Acetonitrile | 3.5 h | 85 | [7] |
Experimental Protocols
Protocol 3: p-TSA Catalyzed Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine [8]
-
Grind o-phenylenediamine (1.08 g, 10 mmol) and p-toluenesulfonic acid (p-TSA) (0.12 g, 0.6 mmol) together and transfer to a 50 mL round-bottomed flask.
-
Add acetone (20 mmol) to the flask and heat the mixture at 80-85°C for 10 minutes.
-
Monitor the completion of the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent.
Protocol 4: Phenylboronic Acid Catalyzed Synthesis of 1,5-Benzodiazepines [7]
-
A mixture of o-phenylenediamine (1 mmol), the desired ketone (2.5 mmol), and phenylboronic acid (20 mol%) in acetonitrile (15 mL) is refluxed for the appropriate time as indicated in the data table.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel to afford the pure 1,5-benzodiazepine derivative.
Visualization of Experimental Workflow
References
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Diazepam - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. scialert.net [scialert.net]
Application Notes and Protocols for the Preparation of High-Performance Polymers from 2,5-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of high-performance polymers derived from 2,5-diaminobenzonitrile. This monomer is a valuable building block for creating aromatic polymers, such as polyamides and polyimides, which exhibit exceptional thermal stability and mechanical properties. The presence of the nitrile group offers a unique functionality for potential post-polymerization modifications, including cross-linking to further enhance the polymer's performance.
Introduction
Aromatic polyamides and polyimides are classes of high-performance polymers renowned for their outstanding thermal and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and biomedical fields. This compound, with its rigid aromatic structure and reactive amine and nitrile functionalities, is a promising monomer for the synthesis of such advanced materials. The incorporation of the nitrile group can lead to polymers with tailored properties, including increased solvent resistance and higher glass transition temperatures after thermal treatment.
Polymer Synthesis and Characterization
The primary methods for synthesizing high-performance polymers from this compound involve polycondensation reactions with diacid chlorides or dianhydrides to form polyamides and polyimides, respectively.
General Synthesis of Polyamides
Aromatic polyamides can be synthesized via the low-temperature solution polycondensation of this compound with an aromatic diacid chloride, such as terephthaloyl chloride. The reaction is typically carried out in a polar aprotic solvent.
General Synthesis of Polyimides
The synthesis of polyimides from this compound and a dianhydride, like pyromellitic dianhydride (PMDA), is generally a two-step process. First, a poly(amic acid) precursor is formed at room temperature in a polar aprotic solvent. This soluble precursor is then converted to the final, insoluble polyimide through thermal or chemical imidization.
Experimental Protocols
Protocol 1: Synthesis of Polyamide from this compound and Terephthaloyl Chloride
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl2), anhydrous
-
α-Picoline
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and anhydrous CaCl2 in anhydrous NMP under a nitrogen atmosphere.
-
Cool the stirred solution to 0°C in an ice bath.
-
Add α-picoline to the solution, followed by the dropwise addition of a solution of terephthaloyl chloride in anhydrous NMP.
-
Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 18 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
Protocol 2: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride (B1165640)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Gradually add an equimolar amount of PMDA to the stirred solution at room temperature. A viscous poly(amic acid) solution will form. Continue stirring for 24 hours.
-
Chemical Imidization: Add acetic anhydride and pyridine to the poly(amic acid) solution and stir at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 150°C for 12 hours.
-
Thermal Imidization (alternative): Cast the poly(amic acid) solution onto a glass plate and heat in a programmable oven under a nitrogen atmosphere with the following temperature profile: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.
Data Presentation
While specific data for homopolymers of this compound is limited in publicly available literature, the following table summarizes the thermal properties of a related co-polyimide derived from a substituted diaminobenzonitrile. This data provides a benchmark for the expected performance of polymers incorporating diaminobenzonitrile structures.[1]
| Polymer Type | Monomers | Td5% (°C) | Tg (°C) |
| Co-polyimide | 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide, 4,4′-(hexafluoroisopropylidene)diphthalic anhydride, 4,4′-oxydianiline | >483 | >289 |
Td5%: Temperature at 5% weight loss, determined by Thermogravimetric Analysis (TGA). Tg: Glass Transition Temperature, determined by Differential Scanning Calorimetry (DSC).
Visualizations
Logical Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of polyamide from this compound.
Experimental Workflow for Polyimide Synthesis
Caption: Two-step experimental workflow for polyimide synthesis.
Potential Cross-linking Mechanism of Nitrile Groups
Caption: Proposed thermal cross-linking of nitrile groups to form triazine linkages.
References
Application of 2,5-Diaminobenzonitrile in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzonitrile is a versatile aromatic intermediate possessing two reactive primary amine groups and a nitrile group. This unique combination of functional groups makes it a valuable precursor in the synthesis of a diverse range of dyestuffs, including azo dyes and fluorescent probes. The amino groups serve as key functionalities for diazotization and coupling reactions to form chromophoric azo linkages, while the overall electronic structure of the molecule can be tailored to develop novel fluorescent materials for various applications, including bio-imaging and sensing.
This document provides detailed application notes and experimental protocols for the synthesis of dyes derived from this compound, aimed at researchers and professionals in the fields of chemistry, materials science, and drug development.
Application Notes
The primary applications of this compound in dye synthesis can be categorized into two main areas:
-
Azo Dyes: As a diamine, this compound can be either mono- or bis-diazotized and coupled with a variety of aromatic compounds (coupling components) such as phenols, naphthols, and aromatic amines to produce a wide spectrum of azo dyes. The presence of the nitrile group can influence the tinctorial strength and fastness properties of the resulting dyes. These dyes have potential applications in the textile industry for dyeing synthetic fibers like polyester.[1][2][3]
-
Fluorescent Dyes and Probes: The donor-acceptor character of the this compound scaffold makes it an attractive building block for the synthesis of fluorescent materials.[4] By reacting the amino groups with aldehydes or other suitable reagents, fluorescent Schiff bases and other derivatives can be prepared. These molecules can exhibit sensitivity to their environment, making them potential candidates for fluorescent probes for the detection of metal ions or for use in live-cell imaging.[4]
Experimental Protocols
Protocol 1: Synthesis of a Monoazo Disperse Dye from this compound
This protocol describes a general procedure for the synthesis of a monoazo disperse dye by diazotizing one of the amino groups of this compound and coupling it with a suitable coupling component, such as N,N-dimethylaniline.
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-dimethylaniline
-
Sodium acetate (B1210297)
-
Ice
Procedure:
Step 1: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.33 g (0.01 mol) of this compound in 20 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled this compound suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the mono-diazonium salt of this compound and should be used immediately in the next step.
Step 2: Azo Coupling
-
In a 500 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of 10% hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to 4-5. A colored precipitate of the azo dye will form.
-
Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Filter the crude dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified disperse dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Diagram of the Azo Dye Synthesis Workflow:
Caption: Workflow for the synthesis of a monoazo disperse dye.
Protocol 2: Synthesis of a Fluorescent Schiff Base Probe from this compound
This protocol outlines the synthesis of a fluorescent Schiff base by the condensation of this compound with an aromatic aldehyde, for instance, salicylaldehyde (B1680747). Such compounds have the potential to act as fluorescent probes.[4]
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1.33 g (0.01 mol) of this compound in 50 mL of ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add 2.44 g (0.02 mol) of salicylaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A yellow precipitate should form.
-
Collect the product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the final product, the fluorescent Schiff base, under vacuum.
-
Characterize the synthesized probe using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure.
Diagram of the Fluorescent Schiff Base Synthesis:
Caption: Synthesis of a fluorescent Schiff base.
Data Presentation
The synthesized dyes should be characterized to determine their properties. The following tables provide a template for presenting the quantitative data for the synthesized azo and fluorescent dyes.
Table 1: Spectroscopic Properties of the Synthesized Monoazo Disperse Dye
| Property | Value |
| Color | (e.g., Deep Red) |
| Melting Point (°C) | |
| Yield (%) | |
| λmax (nm) in Ethanol | |
| Molar Extinction Coefficient (ε) in Ethanol (L mol⁻¹ cm⁻¹) |
Table 2: Fastness Properties of the Monoazo Disperse Dye on Polyester Fabric
| Fastness Test | Rating (1-5) |
| Light Fastness | |
| Wash Fastness | |
| Rubbing Fastness (Dry) | |
| Rubbing Fastness (Wet) |
Table 3: Photophysical Properties of the Synthesized Fluorescent Schiff Base Probe
| Property | Value |
| Appearance | (e.g., Yellow Powder) |
| Melting Point (°C) | |
| Yield (%) | |
| Absorption λmax (nm) in Ethanol | |
| Emission λmax (nm) in Ethanol | |
| Quantum Yield (Φ) | |
| Stokes Shift (nm) |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of dyes. The protocols provided herein offer a foundation for the preparation of both azo disperse dyes and fluorescent Schiff base probes. Further research and optimization of these synthetic routes can lead to the development of novel colorants and functional materials with tailored properties for a wide range of applications in industry and scientific research. The systematic characterization and data presentation outlined will be crucial for evaluating the performance and potential of these newly synthesized compounds.
References
Application Notes and Protocols for Quinoxaline Derivatives from 2,5-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, serves as a versatile template for the synthesis of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline derivatives using 2,5-diaminobenzonitrile as a key precursor, with a focus on their potential therapeutic applications.
Application Notes: Therapeutic Potential of Quinoxaline-6-carbonitrile Derivatives
The introduction of a nitrile group at the 6-position of the quinoxaline ring, derived from this compound, offers a strategic handle for further chemical modifications and can influence the biological activity of the resulting compounds.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of quinoxaline derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis. For instance, certain quinoxaline derivatives have shown significant activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[3] The nitrile functionality can be a key pharmacophore or a precursor for other functional groups that enhance anticancer efficacy.
Antimicrobial Activity
Quinoxaline derivatives have been extensively investigated for their antibacterial and antifungal properties.[4] The planar aromatic structure of the quinoxaline ring system can intercalate with the DNA of microorganisms, inhibiting their replication and growth. The presence of the cyano group can contribute to the overall electronic properties of the molecule, potentially enhancing its interaction with biological targets. Novel quinoxaline-6-carboxamide (B1312456) derivatives, which can be synthesized from the corresponding nitrile, have shown promising activity against a range of bacterial strains.
Experimental Protocols
The primary route for the synthesis of quinoxaline derivatives is the condensation reaction between a substituted o-phenylenediamine, in this case, this compound, and a 1,2-dicarbonyl compound.[5]
General Synthesis of 2,3-Disubstituted Quinoxaline-6-carbonitriles
This protocol describes a general method for the synthesis of 2,3-disubstituted quinoxaline-6-carbonitriles via the condensation of this compound with a 1,2-dicarbonyl compound (e.g., benzil (B1666583) for the synthesis of 2,3-diphenylquinoxaline-6-carbonitrile).
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Ethanol (B145695) (or Glacial Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain the final 2,3-disubstituted quinoxaline-6-carbonitrile.
-
Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the biological activities of quinoxaline derivatives.
Table 1: Cytotoxicity of Representative Quinoxaline Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) |
| Quinoxaline Derivative A | HeLa | 25 |
| Quinoxaline Derivative B | MCF-7 | 18 |
| Doxorubicin (Control) | HeLa | 0.8 |
| Doxorubicin (Control) | MCF-7 | 0.5 |
Data is hypothetical and for illustrative purposes, based on reported activities of similar compounds.[3]
Table 2: Antibacterial Activity of Quinoxaline-6-carboxamide Derivatives
| Compound | Escherichia coli (Zone of Inhibition, mm) | Staphylococcus aureus (Zone of Inhibition, mm) |
| Quinoxaline-6-carboxamide 1 | 12 | 15 |
| Quinoxaline-6-carboxamide 2 | 14 | 18 |
| Ciprofloxacin (Control) | 25 | 28 |
Data is hypothetical and for illustrative purposes, based on reported activities of similar compounds.
Visualizations
Signaling Pathway
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic evaluation of some novel quinoxalinedione diarylamide sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using Diaminobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of diaminobenzonitrile derivatives, particularly diaminomaleonitrile (B72808) (DAMN), as a versatile scaffold for the synthesis of novel fluorescent probes.[1] The unique electronic donor-acceptor structure of these molecules makes them ideal for developing fluorophores for cellular imaging, ion sensing, and diagnostics.[1] The presence of amino and cyano groups allows for chemical modifications to fine-tune photophysical properties and introduce specific functionalities for targeted applications.[1]
Application Notes
Fluorescent Probes for Metal Ion Detection
Diaminobenzonitrile derivatives can be functionalized to create chemosensors for various metal ions. The nitrogen atoms of the amino groups possess lone pair electrons that can coordinate with metal ions, altering the molecule's electronic structure and, consequently, its fluorescence properties.[1] This interaction can result in a "turn-on" or "turn-off" fluorescence response or a ratiometric shift in the emission wavelength, providing a clear signal for the target ion.[1] A notable example is a Schiff base ligand derived from diaminomaleonitrile that demonstrates high selectivity and sensitivity for aluminum ions (Al³⁺).[1] This probe exhibits a "turn-on" dual-channel emission in the presence of Al³⁺, making it a valuable tool for monitoring Al³⁺ levels in biological and environmental samples.[1] The sensing mechanism is attributed to chelation-enhanced fluorescence (CHEF), resulting from the inhibition of photoinduced electron transfer (PET) and C=N isomerization upon complexation with Al³⁺.[1]
Live-Cell Imaging Agents
The ability to visualize specific ions and biomolecules within living cells is crucial for understanding cellular processes and for drug development.[1] Fluorescent probes based on diaminobenzonitriles can be designed to be cell-permeable, enabling real-time imaging of intracellular targets.[1] Their successful application in imaging Al³⁺ in HeLa cells highlights their potential as tools for studying the roles of metal ions in cellular pathology.[1][2] When using these probes for live-cell imaging, it is essential to optimize probe concentration, incubation time, and imaging parameters to minimize cytotoxicity and phototoxicity while maximizing the signal-to-noise ratio.[1]
Drug Delivery Monitoring
While a less explored area, the fluorescent properties of diaminobenzonitrile derivatives show promise for monitoring drug delivery.[1] By conjugating these fluorophores to drug molecules or nanocarriers, it is possible to track their biodistribution, cellular uptake, and release in real-time using fluorescence microscopy.[1] The development of diaminobenzonitrile-based probes that respond to specific microenvironments, such as changes in pH or enzyme activity, could further enhance their utility in targeted drug delivery systems.[1]
Quantitative Data Summary
The table below summarizes the key quantitative data for a diaminomaleonitrile-based Schiff base fluorescent probe designed for Al³⁺ detection.[1]
| Parameter | Value |
| Excitation Wavelength (λex) | ~405 nm[1], ~450 nm[1] |
| Emission Wavelengths (λem) | 522 nm and 558 nm (Dual channel)[1] |
| Analyte | Aluminum ion (Al³⁺)[1] |
| Cell Line for Imaging | HeLa cells[1][2] |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF)[1] |
Experimental Protocols
Protocol 1: Synthesis of an Asymmetric Schiff Base Fluorescent Probe for Al³⁺
This protocol describes a two-step synthesis of an asymmetric Schiff base from diaminomaleonitrile, which serves as a selective fluorescent probe for Al³⁺.[1]
Step 1: Synthesis of Mono-acetylated Diaminomaleonitrile (Ac-DAMN)
-
Dissolve diaminomaleonitrile in ethyl acetate (B1210297) in a flask.
-
Prepare a separate solution of acetyl chloride in ethyl acetate.
-
Place the DAMN solution in an ice-water bath and begin stirring.
-
Add the acetyl chloride solution dropwise to the DAMN solution while maintaining the low temperature.[1]
Step 2: Synthesis of the Asymmetric Schiff Base Probe
-
Dissolve the synthesized Ac-DAMN in ethanol (B145695) in a round-bottom flask equipped with a reflux condenser.
-
Gradually add salicylaldehyde (B1680747) to the Ac-DAMN solution.
-
Heat the reaction mixture to reflux at 80°C with continuous stirring for 8 hours. A yellow powder will form as the reaction progresses.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the yellow powder product by vacuum filtration.
-
Wash the product with 10 mL of ethanol and then 10 mL of diethyl ether.[1]
-
Dry the final product under vacuum.
-
Characterize the synthesized probe using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure.[1]
Caption: Synthesis workflow for the diaminobenzonitrile-based fluorescent probe.
Protocol 2: In Vitro Detection of Al³⁺ Using the Fluorescent Probe
This protocol outlines the procedure for evaluating the fluorescence response of the synthesized probe to Al³⁺.[1]
Materials:
-
Synthesized diaminomaleonitrile-based Schiff base probe
-
Ethanol (EtOH)
-
Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe in ethanol.
-
In a series of cuvettes, dilute the probe stock solution with ethanol to the desired final concentration.
-
To each cuvette, add a specific amount of the Al³⁺ stock solution to achieve a range of concentrations. For selectivity experiments, add solutions of other metal ions to separate cuvettes.
-
Incubate the solutions at room temperature to allow for complexation.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with an excitation wavelength of approximately 450 nm.[1] Record the emission intensities at 522 nm and 558 nm.[1]
-
Plot the fluorescence intensity as a function of Al³⁺ concentration to determine the detection limit.
-
For competition experiments, add Al³⁺ to solutions containing the probe and other metal ions to assess selectivity.[1]
Caption: In vitro Al³⁺ detection workflow.
Protocol 3: Live-Cell Imaging of Intracellular Al³⁺ in HeLa Cells
This protocol provides a general framework for using the diaminobenzonitrile-based probe for imaging Al³⁺ in live HeLa cells.[1]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin (B12071052)
-
Phosphate-buffered saline (PBS)
-
Synthesized fluorescent probe
-
Aluminum chloride (AlCl₃) solution
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[1][2] Seed the cells on glass-bottom dishes and allow them to adhere overnight.[1]
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in a biocompatible solvent like DMSO.
-
Dilute the probe stock solution in serum-free DMEM to a final concentration of 1-10 µM.
-
Remove the culture medium, wash cells twice with PBS, and incubate them with the probe-containing medium for 20-30 minutes at 37°C.[1][2]
-
-
Al³⁺ Treatment:
-
Fluorescence Imaging:
-
Mount the glass-bottom dish on the stage of a confocal microscope.
-
Acquire images of the cells before and after the addition of Al³⁺.
-
Excite the cells at approximately 405 nm.[1]
-
Capture fluorescence emission in two channels (e.g., 510-540 nm and 550-590 nm) to observe the dual-channel response.[1]
-
Acquire bright-field images to assess cell morphology.[1]
-
Signaling and Detection Pathway Visualization
The probe functions based on a Chelation-Enhanced Fluorescence (CHEF) mechanism. In its free state, the probe exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) that quench the excited state. Upon binding to Al³⁺, these non-radiative decay pathways are inhibited, leading to a significant enhancement in fluorescence emission.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Al³⁺ detection.
References
Application Notes and Protocols: Ullmann Condensation Reactions Involving 2,5-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a copper-catalyzed reaction between an amine and an aryl halide. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials. 2,5-Diaminobenzonitrile is a versatile building block, featuring two nucleophilic amino groups and a cyano moiety, which can be a precursor for various heterocyclic systems or act as a key structural element in medicinal chemistry. The Ullmann condensation of this compound with various aryl halides opens a pathway to a diverse range of N,N'-diaryl-2,5-diaminobenzonitrile derivatives. These products are of significant interest in drug discovery and materials science due to their potential as scaffolds for novel kinase inhibitors, ligands for metal catalysts, and components of organic light-emitting diodes (OLEDs).
This document provides detailed application notes and a representative protocol for the Ullmann condensation reaction involving this compound.
Disclaimer
Extensive literature searches did not yield a specific, published experimental protocol for the Ullmann condensation of this compound. The following application notes and protocols are based on established general procedures for Ullmann N-arylation of aromatic amines and diamines. The quantitative data and specific reaction conditions presented are representative examples to guide researchers and should be optimized for specific substrates.
Application Notes
The Ullmann condensation of this compound allows for the introduction of two aryl groups onto the amino moieties, leading to the formation of N,N'-diaryl-2,5-diaminobenzonitrile derivatives. The reaction typically requires a copper catalyst, a base, and a high-boiling point solvent.
Key Reaction Parameters and Considerations:
-
Copper Source: Copper(I) salts such as CuI are most commonly used. In some cases, copper powder or other copper(II) salts can be effective. The choice of the copper source can influence reaction rates and yields.
-
Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are generally the most reactive substrates for Ullmann condensations. Electron-withdrawing groups on the aryl halide can increase its reactivity.
-
Base: A base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of base can be critical and often needs to be optimized.
-
Ligand: While traditional Ullmann reactions were often performed without ligands at high temperatures, modern variations frequently employ ligands to facilitate the reaction under milder conditions and improve yields. Common ligands for copper-catalyzed N-arylation include 1,10-phenanthroline, L-proline, and various diamines.
-
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to achieve the necessary reaction temperatures.
-
Temperature: Reaction temperatures for Ullmann condensations can range from 100 to 200 °C, depending on the reactivity of the substrates and the catalytic system used.
-
Inert Atmosphere: To prevent oxidation of the copper catalyst and other reaction components, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Representative Quantitative Data
The following tables summarize representative data for the Ullmann condensation of this compound with various aryl halides. Note: This data is hypothetical and intended for illustrative purposes. Actual results will vary depending on the specific reaction conditions and substrates.
Table 1: Effect of Aryl Halide on Reaction Yield
| Entry | Aryl Halide | Product | Representative Yield (%) |
| 1 | 4-Iodotoluene (B166478) | N,N'-di(p-tolyl)-2,5-diaminobenzonitrile | 75 |
| 2 | 4-Bromotoluene | N,N'-di(p-tolyl)-2,5-diaminobenzonitrile | 60 |
| 3 | 4-Chlorotoluene | N,N'-di(p-tolyl)-2,5-diaminobenzonitrile | 25 |
| 4 | 1-Iodo-4-methoxybenzene | N,N'-bis(4-methoxyphenyl)-2,5-diaminobenzonitrile | 80 |
| 5 | 1-Iodo-4-nitrobenzene | N,N'-bis(4-nitrophenyl)-2,5-diaminobenzonitrile | 85 |
Table 2: Optimization of Reaction Conditions for the Synthesis of N,N'-di(p-tolyl)-2,5-diaminobenzonitrile from 4-Iodotoluene
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ (2.5) | DMF | 150 | 24 | 55 |
| 2 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.5) | DMF | 130 | 18 | 75 |
| 3 | CuI (10) | L-Proline (20) | K₃PO₄ (2.5) | DMSO | 120 | 16 | 82 |
| 4 | Cu₂O (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.5) | NMP | 130 | 18 | 78 |
Experimental Protocols
Representative Protocol for the Synthesis of N,N'-di(p-tolyl)-2,5-diaminobenzonitrile
This protocol describes a representative procedure for the copper-catalyzed N-arylation of this compound with 4-iodotoluene.
Materials:
-
This compound
-
4-Iodotoluene
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), 4-iodotoluene (2.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium phosphate (2.5 mmol).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous DMSO (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete (typically 16-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure N,N'-di(p-tolyl)-2,5-diaminobenzonitrile.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the key aspects of the Ullmann condensation reaction involving this compound.
Caption: General reaction scheme for the Ullmann condensation.
Caption: A typical experimental workflow for the synthesis.
Analytical methods for the quantification of 2,5-Diaminobenzonitrile
An Application Note on the Analytical Quantification of 2,5-Diaminobenzonitrile
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is critical for ensuring the quality, consistency, and safety of pharmaceutical products. This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of aromatic amines like this compound. This method provides excellent separation and sensitivity.
Experimental Protocol
a. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.[1]
b. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Ammonium (B1175870) Acetate (B1210297) (10 mM) as a mobile phase modifier.[2]
-
Sample Diluent: Water/Acetonitrile (50:50 v/v)
c. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL[4]
d. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
e. Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Quantitative Data (Representative)
| Parameter | Value |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | <2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended. This technique is particularly useful for trace-level quantification.
Experimental Protocol
a. Instrumentation:
-
An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]
b. LC Conditions:
-
The LC conditions can be the same as the HPLC method described above. The use of a volatile mobile phase modifier like formic acid or ammonium acetate is crucial for MS compatibility.[6]
c. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (MW: 133.15)[7]
-
Precursor Ion (Q1): m/z 134.1
-
Product Ion (Q3): To be determined by infusion and fragmentation analysis. A plausible transition would be the loss of the cyano group (CN).
-
-
Dwell Time: 100 ms
-
Collision Energy: To be optimized for the specific instrument and transition.
d. Sample Preparation:
-
Sample preparation is similar to the HPLC method, but lower concentrations (e.g., in the ng/mL range) can be prepared depending on the sensitivity of the instrument. For complex matrices, a solid-phase extraction (SPE) may be necessary.[8]
e. Workflow Diagram:
Caption: LC-MS/MS analysis workflow for this compound.
Quantitative Data (Representative)
| Parameter | Value |
| Linearity (r²) | >0.998 |
| Limit of Detection (LOD) | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.05 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | <5% |
UV-Vis Spectrophotometry Method
For a rapid and simple quantification of this compound in bulk or simple formulations, UV-Vis spectrophotometry can be employed. The fundamental principle is the measurement of light absorption by the analyte in a solution, governed by the Beer-Lambert law.[9]
Experimental Protocol
a. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.[9]
b. Reagents and Solutions:
-
Methanol or Ethanol (Spectroscopic grade) as the solvent.
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 10 µg/mL.
c. Measurement:
-
Scan the UV-Vis spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (solvent), calibration standards, and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
d. Workflow Diagram:
Caption: UV-Vis spectrophotometry workflow for this compound.
Quantitative Data (Representative)
| Parameter | Value |
| λmax | ~240-260 nm (in Methanol) |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 97-103% |
| Precision (%RSD) | <3% |
Summary of Quantitative Methods
The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Method | Sensitivity | Selectivity | Throughput |
| HPLC-UV | Moderate | Good | High |
| LC-MS/MS | Very High | Excellent | High |
| UV-Vis | Low | Low | Very High |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. abap.co.in [abap.co.in]
- 4. d-nb.info [d-nb.info]
- 5. agilent.com [agilent.com]
- 6. Separation of 2,5-Dihydroxybenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. scbt.com [scbt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ijpsonline.com [ijpsonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 2,5-Diaminobenzonitrile
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 2,5-Diaminobenzonitrile. The method is designed for researchers, scientists, and drug development professionals, providing a reliable analytical tool for quality control and stability testing. The described method utilizes a C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. This document provides comprehensive experimental protocols, system suitability requirements, and method validation guidelines.
Introduction
This compound is a chemical intermediate with potential applications in the synthesis of various pharmaceutical compounds and other organic materials. Ensuring the purity of this starting material is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for purity assessment. This application note presents a validated HPLC method for the analysis of this compound, offering a clear protocol for its implementation in a laboratory setting.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic amines.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
High-purity water (e.g., Milli-Q or equivalent)
-
This compound reference standard
-
2.2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 25 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 25.0 | 95 | 5 |
2.3. Preparation of Solutions
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of high-purity water and mix well.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
3.1. System Suitability
Before performing the analysis, the suitability of the chromatographic system must be verified. Inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are provided in Table 3.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
3.2. Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[1] The sample should be subjected to stress conditions such as acid, base, oxidative, thermal, and photolytic degradation.[2][3][4] The method's ability to separate the main peak from any degradation products should be assessed.
-
Acid Degradation: Treat the sample with 1 M HCl at 60 °C.[4]
-
Base Degradation: Treat the sample with 1 M NaOH at 60 °C.[4]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[3]
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80 °C).[5]
-
Photolytic Degradation: Expose the sample solution to UV light.[3]
3.3. Linearity
The linearity of the method should be established by analyzing a series of solutions at different concentrations. A typical range would be from the LOQ to 150% of the expected sample concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Table 4: Example Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 150 | 2,250,000 |
| Correlation Coefficient (r²) | 0.9998 |
3.4. Accuracy (Recovery)
The accuracy of the method is determined by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
Table 5: Example Accuracy Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
| Average Recovery (%) | 99.8 |
3.5. Precision
-
Repeatability (Intra-day Precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Determined by analyzing the same samples on different days, by different analysts, or with different equipment.
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Table 6: Example Precision Data
| Repeatability (RSD %) | Intermediate Precision (RSD %) | |
| Assay of this compound | 0.8 | 1.2 |
3.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The described HPLC method provides excellent separation and quantification of this compound. The use of a C18 column and a gradient elution with an acidic mobile phase ensures sharp peaks and good resolution from potential impurities. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the determination of the purity of this compound has been developed and validated. The method is stability-indicating and can be effectively used for the analysis of bulk drug substances and for monitoring the stability of the compound under various conditions.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. jocpr.com [jocpr.com]
- 3. Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2,5-Diaminobenzonitrile in Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2,5-Diaminobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its accurate quantification is crucial for process monitoring and quality control. Due to the polar nature of the two primary amine groups, a derivatization step using pentafluoropropionic anhydride (B1165640) (PFPA) is employed to enhance volatility and improve chromatographic separation. This protocol outlines the complete workflow, from sample preparation and derivatization to GC-MS analysis and data processing.
Introduction
This compound is a chemical intermediate whose purity and concentration can significantly impact the yield and quality of active pharmaceutical ingredients (APIs). A reliable analytical method is therefore essential for its monitoring in various stages of drug development and manufacturing. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a suitable technique for trace-level analysis.[1][2] However, the presence of two polar primary amine functional groups in this compound results in poor chromatographic peak shape and potential thermal degradation in the GC inlet.[1]
To overcome these challenges, a derivatization step is necessary to convert the polar amine groups into less polar, more volatile derivatives.[3][4] Acylation with agents like pentafluoropropionic anhydride (PFPA) is a common and effective method for the derivatization of primary and secondary amines.[5][6][7][8] The resulting pentafluoropropionyl derivatives are thermally stable and exhibit excellent chromatographic behavior, allowing for sensitive and accurate quantification by GC-MS.[6]
This application note provides a detailed protocol for the derivatization of this compound with PFPA followed by its quantification using GC-MS.
Experimental Protocols
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Pentafluoropropionic anhydride (PFPA), derivatization grade
-
Ethyl acetate (B1210297), HPLC grade
-
Toluene (B28343), HPLC grade
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Nitrogen gas, high purity
-
1.5 mL amber glass autosampler vials with inserts
-
Micropipettes and tips
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Standard Solution Preparation
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation and Derivatization
-
Sample Extraction: For solid samples, accurately weigh a known amount of the homogenized sample matrix and extract it with a suitable solvent (e.g., methanol) using sonication or vortexing. Centrifuge the extract to pellet any insoluble material. Transfer the supernatant to a clean vial.
-
Solvent Evaporation: Transfer a known volume of the sample extract or an aliquot of the working standard solution into a 1.5 mL glass vial and evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas at room temperature.
-
Derivatization:
-
Add 100 µL of ethyl acetate to the dried residue and vortex briefly to redissolve.
-
Add 50 µL of pentafluoropropionic anhydride (PFPA) to the vial.[5][8]
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 65 °C for 30 minutes in a heating block or water bath to complete the derivatization reaction.[5][8][9]
-
-
Post-Derivatization Work-up:
-
Cool the vial to room temperature.
-
Evaporate the excess PFPA and solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried derivative in 100 µL of toluene for GC-MS analysis.[7]
-
Transfer the final solution to an autosampler vial with an insert.
-
GC-MS Analysis
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended and may require optimization based on the specific instrument used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[10][11] |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions | To be determined from the mass spectrum of the derivatized this compound standard. The molecular ion and characteristic fragment ions should be selected. For the di-PFPA derivative, the expected molecular weight is 425.1 g/mol . |
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison and interpretation. The following table provides an example of how to present the quantitative results for the analysis of this compound.
Table 2: Example Quantitative Data for GC-MS Analysis of Derivatized this compound
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| This compound-di-PFPA Derivative | e.g., 15.2 | e.g., 425 | e.g., 278 | e.g., 147 | e.g., 0.05 | e.g., 0.15 | e.g., 98.5 |
Note: The values for retention time, m/z ions, LOD, LOQ, and recovery are illustrative examples and must be determined experimentally during method validation.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Derivatization Reaction Pathway
The following diagram illustrates the chemical reaction between this compound and pentafluoropropionic anhydride (PFPA).
Caption: Derivatization of this compound with PFPA.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in pharmaceutical matrices using GC-MS after derivatization with PFPA. The described method is designed to be robust, sensitive, and suitable for routine quality control and research applications in the pharmaceutical industry. The provided experimental parameters and workflows can serve as a starting point for method development and validation.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Utilizing 2,5-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the prospective synthesis of Metal-Organic Frameworks (MOFs) using 2,5-Diaminobenzonitrile as a novel organic linker. While, to date, no specific MOFs based on this linker have been reported in the peer-reviewed literature, the protocols and data presented herein are based on established synthesis methodologies for MOFs with structurally analogous amino-functionalized linkers. This document aims to serve as a foundational resource for researchers venturing into the synthesis of new MOFs with tailored functionalities.
The unique combination of two amine groups and a nitrile moiety in this compound offers exciting possibilities for creating MOFs with enhanced gas sorption selectivity, catalytic activity, and potential for post-synthetic modification. The nitrile group, a known coordinating ligand in coordination chemistry, can participate in the framework formation, while the amino groups can introduce basic sites and serve as handles for further functionalization.
Hypothetical MOF Synthesis Workflow
The synthesis of a MOF using this compound is anticipated to follow a solvothermal or microwave-assisted route, similar to other amino-functionalized MOFs. The general workflow involves the reaction of a metal salt with the organic linker in a high-boiling point solvent under elevated temperature and pressure.
Caption: General experimental workflow for the proposed synthesis of MOFs using this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of amino-functionalized MOFs, such as UiO-66-NH₂ and other related structures. These should be considered as starting points and may require optimization for the specific case of this compound.
Protocol 1: Solvothermal Synthesis of a Zirconium-based MOF (Hypothetical Zr-DABN-MOF)
This protocol is based on the synthesis of UiO-66-NH₂, a robust and well-studied zirconium MOF.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Methanol or Ethanol (B145695) (for washing)
Procedure:
-
Precursor Solution Preparation:
-
In a 100 mL screw-capped glass jar, dissolve ZrCl₄ (e.g., 0.25 g, 1.07 mmol) in 50 mL of DMF.
-
In a separate container, dissolve this compound (e.g., 0.142 g, 1.07 mmol) in 20 mL of DMF.
-
-
Mixing and Reaction:
-
Add the linker solution to the metal salt solution under stirring.
-
Add acetic acid (e.g., 1.5 mL, ~25 equivalents) as a modulator to control the crystallite size and morphology.
-
Seal the jar tightly and place it in a preheated oven at 120 °C for 24-48 hours.
-
-
Product Isolation and Washing:
-
After cooling the reaction vessel to room temperature, a precipitate should be visible.
-
Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the solid with fresh DMF three times, followed by washing with ethanol three times to remove residual DMF and unreacted precursors.
-
-
Activation:
-
After the final wash, dry the product under vacuum at 120-150 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF.
-
Protocol 2: Microwave-Assisted Synthesis of a Zinc-based MOF (Hypothetical Zn-DABN-MOF)
This protocol is adapted from rapid synthesis methods for zinc-based amino-functionalized MOFs.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Ethanol (for washing)
-
Microwave synthesis reactor
Procedure:
-
Precursor Solution Preparation:
-
In a microwave-safe vessel, dissolve Zn(NO₃)₂·6H₂O (e.g., 0.298 g, 1.0 mmol) and this compound (e.g., 0.133 g, 1.0 mmol) in 20 mL of DMF or DEF.
-
Ensure complete dissolution by stirring or brief sonication.
-
-
Microwave Reaction:
-
Seal the vessel and place it in the microwave reactor.
-
Set the temperature to 100-140 °C and the reaction time to 10-30 minutes with stirring.
-
-
Product Isolation and Washing:
-
After the reaction is complete and the vessel has cooled, collect the precipitate by filtration or centrifugation.
-
Wash the solid product thoroughly with fresh DMF/DEF, followed by several washes with ethanol.
-
-
Activation:
-
Dry the collected powder under vacuum at 100-120 °C for 8-12 hours.
-
Post-Synthetic Modification Approach
An alternative strategy to incorporate this compound into a MOF architecture is through post-synthetic modification (PSM). This involves synthesizing a MOF with a reactive functional group that can be subsequently reacted with this compound. For instance, a MOF with pre-existing amino groups could be modified.
Caption: A simplified workflow for post-synthetic modification to introduce this compound.
Characterization and Expected Properties
The successful synthesis of a MOF with this compound would be confirmed through various characterization techniques. The expected properties are hypothesized based on data from analogous amino-functionalized MOFs.
| Characterization Technique | Expected Observations/Data for a Hypothetical Zr-DABN-MOF |
| Powder X-ray Diffraction (PXRD) | A crystalline pattern, potentially analogous to the UiO-66 topology, confirming long-range order. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C≡N stretching (around 2220-2260 cm⁻¹), and aromatic C-N stretching. |
| Brunauer-Emmett-Teller (BET) Analysis | High surface area, potentially in the range of 800-1500 m²/g, indicative of a porous structure. |
| Thermogravimetric Analysis (TGA) | High thermal stability, likely stable up to 300-400 °C in an inert atmosphere. |
| Scanning Electron Microscopy (SEM) | Uniform, well-defined crystal morphology (e.g., octahedral or cubic). |
Potential Applications and Rationale
The incorporation of this compound as a linker is expected to yield MOFs with unique properties and potential applications in several fields.
| Potential Application | Rationale |
| Gas Storage and Separation (e.g., CO₂ Capture) | The amino groups can act as basic sites, enhancing the affinity and selectivity for acidic gases like CO₂. |
| Heterogeneous Catalysis | The metal nodes can act as Lewis acid sites, while the amino groups can serve as Brønsted basic sites, creating a bifunctional catalyst. |
| Drug Delivery | The porous structure can be utilized to encapsulate drug molecules, and the functional groups can be used to tune the release profile. |
| Sensing | The amino and nitrile groups can interact with specific analytes, leading to changes in the MOF's photoluminescent or electronic properties. |
Concluding Remarks
The synthesis of metal-organic frameworks using this compound represents a promising yet unexplored area of research. The protocols and information provided in these application notes offer a solid foundation for initiating such investigations. Researchers are encouraged to systematically optimize the reaction parameters, including the metal-to-linker ratio, solvent system, temperature, and reaction time, to achieve crystalline materials with desired properties. Thorough characterization will be crucial to elucidate the structure-property relationships of these novel MOFs and unlock their full potential in various applications.
Application Notes and Protocols for the Polymerization of 2,5-Diaminobenzonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
2,5-Diaminobenzonitrile is an aromatic diamine containing a nitrile functional group. This unique combination of reactive sites—two primary amines and a nitrile group on a benzene (B151609) ring—suggests the potential for the synthesis of novel polymers with interesting electronic, thermal, and chemical properties. The amino groups offer pathways for oxidative or electrochemical polymerization, similar to aniline, leading to conjugated polymer backbones. The nitrile group can be retained as a pendant functional group for post-polymerization modification or may participate in polymerization under specific conditions, such as high temperatures.
Polymers derived from this compound are anticipated to exhibit properties analogous to other nitrogen-containing conjugated polymers like polyaniline.[1][2] These properties could include electrical conductivity, electroactivity, and environmental stability, making them potential candidates for applications in:
-
Drug Delivery: The polymer backbone could be functionalized for targeted drug delivery.
-
Biosensors: The conductive nature of the polymer could be exploited for the development of sensitive biosensors.
-
Anti-corrosion Coatings: Similar to polyaniline, these polymers might offer corrosion protection for metals.[3]
-
Organic Electronics: Potential use in devices such as organic light-emitting diodes (OLEDs) and supercapacitors.[4]
Hypothetical Polymer Properties
The following table summarizes the potential properties of poly(this compound). These values are speculative and intended to provide a target for characterization.
| Property | Hypothetical Value | Characterization Method |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Thermal Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | 150 - 250 °C | Differential Scanning Calorimetry (DSC) |
| Electrical Conductivity (Doped) | 10⁻³ - 10¹ S/cm | Four-Point Probe Measurement |
| Solubility | Soluble in NMP, DMF, DMSO | Solubility Testing |
Proposed Experimental Protocols
Protocol 1: Hypothetical Oxidative Polymerization
This protocol is adapted from the general procedure for the chemical oxidative polymerization of aromatic diamines.[5]
Materials:
-
This compound (monomer)
-
Ammonium (B1175870) persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl) (dopant and reaction medium)
-
Methanol (B129727) (for washing)
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound in an aqueous solution of HCl (e.g., 1 M) in a reaction vessel. The monomer concentration can be varied to optimize the polymerization.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, dissolve a molar equivalent of ammonium persulfate in a chilled aqueous HCl solution.
-
Slowly add the oxidant solution dropwise to the monomer solution while maintaining the low temperature and continuous stirring.
-
Allow the reaction to proceed for several hours (e.g., 4-24 hours). A color change and the formation of a precipitate should be observed, indicating polymerization.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer powder extensively with deionized water and then with methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the polymer product under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization:
The resulting polymer should be characterized by techniques such as FTIR and NMR to confirm its structure, GPC for molecular weight determination, TGA and DSC for thermal properties, and four-point probe for electrical conductivity after doping.
Protocol 2: Hypothetical Electrochemical Polymerization
This protocol is based on general methods for the electropolymerization of conductive polymers.[6]
Materials:
-
This compound (monomer)
-
An appropriate electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile (B52724) or an aqueous acidic solution like 1 M H₂SO₄)
-
Working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution containing a specific concentration of the this compound monomer.
-
Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Perform electropolymerization using either potentiodynamic (cyclic voltammetry) or potentiostatic (constant potential) methods.
-
Potentiodynamic: Cycle the potential between a suitable range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) for a set number of cycles. Polymer deposition on the working electrode should be observed.
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes (determined from a preliminary cyclic voltammogram) for a specific duration.
-
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under vacuum.
Characterization:
The electrochemically deposited polymer film can be characterized in situ by cyclic voltammetry and UV-Vis spectroelectrochemistry to study its redox behavior and electrochromic properties. The morphology of the film can be examined by scanning electron microscopy (SEM).
Visualizations
Caption: Workflow for the proposed oxidative polymerization of this compound.
Caption: General workflow for the electrochemical polymerization of this compound.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. What Are Conductive Polymers And Their Opportunities | Bausano [bausano.com]
- 5. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Diaminobenzonitrile by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-Diaminobenzonitrile by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Formation Upon Cooling | The solution is not saturated (too much solvent was used). | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.[1] - If crystals still do not form, try scratching the inner surface of the flask with a glass stirring rod at the meniscus to induce nucleation.[1] - Add a seed crystal of pure this compound, if available.[1] |
| Product "Oils Out" Instead of Crystallizing | The crude material contains a significant amount of impurities, depressing the melting point. | - Re-heat the solution and add more of the "good" solvent to ensure everything is fully dissolved at the higher temperature. - Allow the solution to cool very slowly to encourage crystal lattice formation instead of amorphous oiling. - Consider a pre-purification step like a silica (B1680970) plug filtration to remove gross impurities before recrystallization. |
| Colored Crystals (Yellow, Brown, or Tan) | The presence of colored impurities, possibly due to oxidation of the amino groups. | - Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product. - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Low Recovery of Purified Product | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.[1] - Premature crystallization occurred during the hot filtration step. - The product is more soluble in the cold solvent than anticipated. | - Use the minimum amount of hot solvent necessary to just dissolve the crude product. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before the hot filtration to prevent the solution from cooling and crystallizing prematurely. - Ensure the solution is thoroughly cooled, preferably in an ice bath, to minimize the solubility of the product before the final filtration. - To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| Crystals are Very Fine or Powdery | The solution cooled too quickly, leading to rapid precipitation rather than slow crystal growth. | - Ensure the hot, saturated solution is allowed to cool slowly and undisturbed to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1] |
| Insoluble Material Remains in the Hot Solution | Insoluble impurities are present in the crude material. | - Perform a hot filtration step to remove the insoluble impurities before allowing the solution to cool and crystallize. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and has low solubility at room temperature or below. Based on available data, two effective systems are:
-
Ethanol (B145695): this compound can be crystallized from an ethanol filtrate at low temperatures to achieve high purity (≥99.5%).[2]
-
Benzene-Skellysolve B (a mixture of hexanes): This mixed solvent system has also been reported for the recrystallization of this compound. In this system, benzene (B151609) is the "good" solvent where the compound is more soluble, and Skellysolve B is the "poor" solvent (antisolvent) to induce crystallization upon cooling.
A systematic solvent screening with small amounts of the crude material is always recommended to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My crude this compound is a dark color. Will recrystallization be enough to purify it to a white or off-white solid?
A2: Recrystallization alone may not be sufficient if there are significant colored impurities. Aromatic amines like this compound can oxidize and form colored byproducts. For deeply colored crude products, it is advisable to use activated charcoal during the recrystallization process. The charcoal will adsorb many of the colored impurities, which can then be removed by hot filtration. For highly sensitive applications, performing the recrystallization under an inert atmosphere can also prevent further oxidation.
Q3: What are the potential impurities in crude this compound that I should be aware of?
A3: The most common synthetic route to this compound involves the reduction of 2-cyano-4-nitroaniline.[2] Therefore, potential impurities could include:
-
Unreacted 2-cyano-4-nitroaniline: The starting material for the synthesis.
-
Partially reduced intermediates: Such as hydroxylamines or azo compounds.
-
Oxidation byproducts: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.
-
Inorganic salts: From the workup of the reduction reaction.
A successful recrystallization should be able to remove these types of impurities.
Q4: Can I use a single-solvent or a two-solvent system for recrystallization?
A4: Both single-solvent and two-solvent systems can be effective for this compound.
-
Single-solvent: Ethanol has been shown to be an effective single solvent.[2] The principle is to dissolve the compound in a minimum amount of hot ethanol and then cool the solution to induce crystallization.
-
Two-solvent: A benzene-Skellysolve B system is a reported two-solvent system. The general procedure is to dissolve the crude material in a minimum amount of the "good" solvent (benzene) at an elevated temperature. Then, the "poor" solvent (Skellysolve B) is added dropwise until the solution becomes slightly cloudy (the saturation point). The solution is then allowed to cool slowly to promote crystallization.
The choice between a single or two-solvent system will depend on the specific impurity profile of your crude material and the desired final purity.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃ | [3] |
| Molecular Weight | 133.15 g/mol | [3] |
| Melting Point | 90-92 °C | [4][5] |
| Appearance | White to tan crystalline powder | [5] |
| Solubility in Ethanol | Soluble when hot, less soluble when cold. | [2] |
| Solubility in Benzene | Soluble. | |
| Solubility in Skellysolve B (Hexanes) | Sparingly soluble to insoluble. | |
| Solubility in Water | Insoluble to sparingly soluble. | [6] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is based on a method that has been shown to yield high-purity this compound.[2]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. For very high purity, cooling to -10 °C for an extended period (e.g., 18 hours) has been reported to be effective.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. A final drying by vacuum distillation at 130-136 °C can be performed for very high purity.[2]
Protocol 2: Recrystallization from a Benzene-Skellysolve B Mixed Solvent System
This protocol is based on a reported two-solvent recrystallization method.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot benzene.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration as described in Protocol 1.
-
Inducing Crystallization: To the hot benzene solution, add Skellysolve B (or a similar hexane (B92381) mixture) dropwise with swirling until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot benzene to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold Skellysolve B.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: A workflow for troubleshooting common issues during the recrystallization of this compound.
References
- 1. 14346-13-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 14346-13-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 2,5-Diaminobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diaminobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
The two most prevalent methods for synthesizing this compound are:
-
Catalytic Hydrogenation: This process typically involves the reduction of 2-cyano-4-nitroaniline using a catalyst, such as platinum on carbon (Pt/C), under a hydrogen atmosphere.
-
Stannous Chloride Reduction: This method utilizes stannous chloride (SnCl₂) in an acidic medium, commonly hydrochloric acid, to reduce 5-nitroanthranilonitrile.
Q2: My final product is discolored (yellow, brown, or dark). What is the likely cause and how can I prevent it?
Discoloration of this compound is most commonly due to oxidation. Aromatic diamines are susceptible to air and light-induced oxidation, which can lead to the formation of colored quinone-imine species and subsequent polymerization.
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the reaction, filtration, and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been deoxygenated by sparging with an inert gas.
-
Light Protection: Protect the reaction mixture and the final product from light by using amber glassware or by covering the apparatus with aluminum foil.
-
Storage: Store the purified this compound in a dark place, under an inert atmosphere, and at a low temperature (2-8°C is recommended).
Q3: I am observing a lower than expected yield. What are the potential reasons?
Low yields can stem from several factors, depending on the synthesis route:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst may be poisoned or deactivated. Ensure the use of a fresh, high-quality catalyst and that the starting materials and solvents are free from catalyst poisons (e.g., sulfur compounds).
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Ensure they are within the optimal range for the specific protocol being followed.
-
Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and crystallization steps. Optimize these procedures to minimize losses.
Q4: How can I identify and quantify impurities in my this compound product?
A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile and semi-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying non-volatile impurities and for confirming the identity of impurities detected by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities if they can be isolated in sufficient quantity.
Common Impurities and Their Origins
The following table summarizes the common impurities that may be encountered during the synthesis of this compound, their potential origins, and their molecular weights.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Origin |
| 2-Cyano-4-nitroaniline | 163.13 | Unreacted starting material (both synthesis routes). | |
| 2-Amino-5-hydroxylaminobenzonitrile | 149.15 | Incomplete reduction intermediate in catalytic hydrogenation. | |
| 2-Cyano-1,4-phenylenediamine (Isomer) | 133.15 | Potential side-product from starting material synthesis. | |
| Residual Tin Salts | SnCl₄, SnO₂·nH₂O | Variable | Incomplete removal of the reducing agent and its byproducts in the stannous chloride reduction method. |
| Oxidation/Polymerization Products | High MW | Oxidation of the final product upon exposure to air and/or light. |
Note: The quantitative data in the table below is for illustrative purposes and may vary depending on the specific reaction conditions and purification methods used.
| Impurity | Typical Percentage (%) |
| 2-Cyano-4-nitroaniline | < 0.5 |
| 2-Amino-5-hydroxylaminobenzonitrile | < 0.2 |
| Isomeric Impurities | < 0.1 |
| Residual Tin Salts | < 10 ppm (as Sn) |
| Oxidation/Polymerization Products | Variable (can be significant if not handled properly) |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup:
-
To a pressure reactor, add 2-cyano-4-nitroaniline (1 equivalent), a suitable solvent (e.g., ethanol (B145695) or ethyl acetate), and a Pt/C catalyst (typically 1-5 mol%).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to the target temperature (e.g., 40-60°C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
-
Stability-Indicating HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase A/B mixture (e.g., 50:50) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Catalytic hydrogenation of 2-cyano-4-nitroaniline.
Caption: Troubleshooting workflow for common synthesis issues.
Technical Support Center: Synthesis of 2,5-Diaminobenzonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,5-Diaminobenzonitrile, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Synthesis Issues
Q1: My reaction yield is significantly lower than reported. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors depending on the synthetic route.
-
For Stannous Chloride Reduction:
-
Incomplete Reaction: The reduction of the nitro group is exothermic. If the temperature is not maintained correctly, the reaction may be incomplete. Ensure proper cooling during the addition of 5-nitroanthranilonitrile.[1]
-
Reagent Quality: The stannous chloride dihydrate should be of high purity. Old or improperly stored reagent can be less effective.
-
Loss during Workup: this compound has some water solubility. Ensure thorough extraction with an appropriate organic solvent like methylene (B1212753) chloride.[1] Multiple extractions are recommended.
-
-
For Catalytic Hydrogenation:
-
Catalyst Inactivity: The Pt/C catalyst can be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst. The reaction is sensitive to impurities that can poison the catalyst.
-
Insufficient Hydrogen Pressure: Maintain the recommended hydrogen pressure throughout the reaction to ensure complete reduction.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed until hydrogen uptake ceases, indicating completion.[2]
-
Q2: The color of my reaction mixture is not as expected. What does this indicate?
A2: The expected color can vary. During the stannous chloride reduction, the initial mixture will be a solution that may change color as the nitro group is reduced. In catalytic hydrogenation, the reaction mixture is typically a slurry due to the solid catalyst. A persistent dark color at the end of the reaction could indicate the presence of impurities or byproducts. Proper purification should yield a lighter-colored product.
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: While specific side products are not extensively documented in the provided literature, potential side reactions can be inferred:
-
Incomplete Reduction: In both methods, incomplete reduction can lead to the presence of nitro-amino or hydroxylamino intermediates. To minimize these, ensure sufficient reducing agent/hydrogen pressure and adequate reaction time.
-
Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, particularly at elevated temperatures, the nitrile group (-CN) could potentially hydrolyze to an amide or carboxylic acid. It is crucial to control the temperature and pH during the reaction and workup.
Purification & Product Quality Issues
Q4: My final product is not pure. What are the best methods for purification?
A4:
-
Recrystallization: This is a common and effective method for purifying this compound. A mixed solvent system like benzene-skellysolve B has been reported to be effective.[1]
-
Crystallization at Low Temperature: For the product obtained from catalytic hydrogenation, crystallization at -10°C has been shown to yield high-purity material.[2]
-
Column Chromatography: If recrystallization does not remove all impurities, silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be employed.
Q5: The melting point of my product is lower than the reported value. What does this suggest?
A5: A lower and broader melting point range typically indicates the presence of impurities. The reported melting point for this compound is around 85-87°C.[1] If your product melts at a lower temperature, further purification is necessary.
Q6: How should I properly handle and store this compound?
A6: this compound is an aromatic amine and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). It is sensitive to air and light, which can cause it to darken over time due to oxidation. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Quantitative Data Summary
| Parameter | Method 1: Stannous Chloride Reduction | Method 2: Catalytic Hydrogenation |
| Starting Material | 5-Nitroanthranilonitrile | 2-Cyano-4-nitroaniline |
| Reagents | Stannous chloride dihydrate, conc. HCl, NaOH | 3% Pt/C catalyst, Ethanol, Ammonia, Hydrogen |
| Yield | 86.5%[1] | 98.0%[2] |
| Purity | Not specified, melting point 86-87°C after recrystallization[1] | ≥ 99.5%[2] |
| Reaction Temperature | Internal temperature rises to ~50°C, then cooled to 5°C for workup[1] | 50°C[2] |
| Reaction Pressure | Atmospheric pressure | 1.6 MPa[2] |
Experimental Protocols
Method 1: Synthesis via Stannous Chloride Reduction[1]
-
In a suitable reaction vessel, dissolve 80 g (0.356 mol) of stannous chloride dihydrate in 200 ml of concentrated hydrochloric acid.
-
While cooling the vessel to manage the exothermic reaction, add 16.314 g (0.1 mol) of 5-nitroanthranilonitrile in portions over approximately 5 minutes, maintaining the internal temperature around 50°C.
-
Continue stirring the mixture for 4 hours and then let it stand overnight.
-
Cool the reaction mixture to 5°C in an ice bath.
-
Slowly add a cold 50% sodium hydroxide (B78521) solution until the mixture is strongly basic.
-
Extract the product from the basic mixture using methylene chloride.
-
Wash the combined methylene chloride extracts with water.
-
Remove the solvent by distillation to obtain the crude product.
-
Recrystallize the crude product from a benzene-skellysolve B mixture to yield pure this compound.
Method 2: Synthesis via Catalytic Hydrogenation[2]
-
To a 20-liter autoclave, add 3 kg of 2-cyano-4-nitroaniline, 15 liters of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of chemically pure ammonia.
-
Replace the air in the autoclave with nitrogen, then introduce hydrogen.
-
Raise the temperature to 50°C and maintain the pressure at 1.6 MPa.
-
Continue the reaction until hydrogen is no longer consumed.
-
After the reaction is complete, filter the reaction mixture and collect the filtrate.
-
Allow the filtrate to crystallize at -10°C for 18 hours.
-
Separate the resulting solid from the liquid under a nitrogen atmosphere to obtain the purified this compound.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Relationship between reaction parameters and outcomes.
References
Technical Support Center: Optimizing Reaction Conditions for 2,5-Diaminobenzonitrile Derivatives
Welcome to the technical support center for the synthesis and optimization of 2,5-diaminobenzonitrile derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: The primary challenges with this compound stem from the presence of two nucleophilic amino groups and a cyano group. Key issues include:
-
Lack of regioselectivity: It can be difficult to achieve selective reaction at one amino group over the other.
-
Di-substitution: Both amino groups can react with electrophiles, leading to the formation of undesired byproducts.
-
Oxidation: Aromatic diamines can be susceptible to oxidation, leading to colored impurities.
-
Hydrolysis of the nitrile group: Under strong acidic or basic conditions, the cyano group can be hydrolyzed to an amide or carboxylic acid.
Q2: How can I achieve selective mono-functionalization of this compound?
A2: Achieving mono-functionalization requires careful control of reaction conditions and potentially the use of protecting groups. Strategies include:
-
Stoichiometric control: Using a 1:1 molar ratio of the electrophile to this compound can favor mono-substitution.[1]
-
Low temperature: Running the reaction at low temperatures (e.g., 0-5 °C) can help control the reaction rate and improve selectivity.[2]
-
Protecting groups: Employing an orthogonal protecting group strategy is a robust method to ensure only the desired amino group reacts.[3][4][5] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[5]
Q3: What are the typical starting points for synthesizing this compound?
A3: A common synthetic route involves the reduction of a nitro-substituted precursor. For instance, this compound can be synthesized from 5-nitroanthranilonitrile using a reducing agent like stannous chloride in the presence of concentrated hydrochloric acid.[6]
Q4: What are some common classes of derivatives synthesized from this compound?
A4: The reactivity of the amino groups allows for the synthesis of a variety of derivatives, including:
-
Quinoxalines: Through condensation reactions with 1,2-dicarbonyl compounds.[7][8]
-
Azo dyes: Via diazotization of one amino group followed by coupling with an aromatic compound.[9][10]
-
Amides and Sulfonamides: Through acylation and sulfonylation reactions.
Troubleshooting Guides
Synthesis of Quinoxaline (B1680401) Derivatives
The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a common method for synthesizing quinoxalines.[7][8]
Problem: Low yield of the desired quinoxaline product.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure starting materials are pure and dry.- Increase reaction time or temperature, monitoring for potential side reactions. |
| Side reactions | - Optimize the solvent. Common solvents include ethanol (B145695) or acetic acid.- Consider using a catalyst, such as a Lewis acid, to promote the desired cyclization. |
| Difficult workup | - Adjust the pH during workup to ensure the product precipitates or is extracted efficiently. |
Problem: Formation of multiple products.
| Potential Cause | Troubleshooting Step |
| Lack of regioselectivity | - If using an unsymmetrical 1,2-dicarbonyl compound, consider the electronic and steric effects of the substituents to predict the major isomer. |
| Polymerization | - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization of the diamine starting material. |
Synthesis of Azo Dyes
Azo dyes are synthesized in a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.[9][11]
Problem: Low yield of the azo dye.
| Potential Cause | Troubleshooting Step |
| Incomplete diazotization | - Maintain a low temperature (0-5 °C) throughout the diazotization process.[11][12]- Ensure the presence of excess nitrous acid by testing with starch-iodide paper.[13] |
| Decomposition of the diazonium salt | - Use the diazonium salt immediately after its formation as it is unstable.[9] |
| Inefficient coupling | - Adjust the pH of the coupling reaction. The optimal pH depends on the coupling partner (phenols couple under slightly alkaline conditions, while anilines couple under slightly acidic conditions). |
Problem: The final product has an incorrect color or is a mixture of colors.
| Potential Cause | Troubleshooting Step |
| Side reactions during coupling | - Control the coupling reaction temperature to prevent side reactions.- Ensure the purity of the coupling partner. |
| Oxidation of the product | - Minimize exposure of the reaction mixture and the final product to air and light. |
Acylation and Sulfonylation Reactions
Problem: Formation of a di-acylated or di-sulfonylated byproduct.
| Potential Cause | Troubleshooting Step |
| Excess acylating/sulfonylating agent | - Use a 1:1 molar ratio of the acylating/sulfonylating agent to this compound.[1] |
| High reaction temperature | - Perform the reaction at a low temperature (e.g., 0 °C) and add the electrophile dropwise to control the reaction rate.[2] |
Problem: The reaction does not go to completion.
| Potential Cause | Troubleshooting Step |
| Poor quality of reagents | - Use freshly purified or distilled reagents. |
| Inappropriate solvent | - Choose a solvent in which both reactants are soluble and that is inert to the reaction conditions. Dichloromethane or tetrahydrofuran (B95107) are often suitable.[1] |
| Formation of a non-reactive salt | - Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct (e.g., HCl from an acyl chloride).[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Nitroanthranilonitrile[6]
-
To a solution of 80 g (0.356 mol) of stannous chloride dihydrate in 200 ml of concentrated hydrochloric acid, add 16.314 g (0.1 mol) of 5-nitroanthranilonitrile in portions over approximately 5 minutes, maintaining the internal temperature around 50°C with water cooling.
-
Continue stirring for 4 hours and then let the mixture stand overnight.
-
Cool the reaction mixture to 5°C in an ice bath.
-
Add a cold 50% solution of sodium hydroxide (B78521) until the mixture is strongly basic.
-
Extract the mixture with methylene (B1212753) chloride.
-
Wash the combined organic extracts with water.
-
Remove the solvent by distillation to obtain the crude product.
-
Recrystallize the crude product from a benzene-skellysolve B mixture to yield pure this compound.
Protocol 2: General Procedure for the Diazotization of an Aromatic Amine[16][17]
-
Dissolve the aromatic amine (e.g., this compound, 1 equivalent) in a suitable acidic solution (e.g., hydrochloric acid or sulfuric acid) and cool to 0-5°C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1 equivalent) dropwise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0-5°C for 15-30 minutes.
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 3: General Procedure for Azo Coupling with a Phenolic Compound[14]
-
Dissolve the coupling agent (e.g., a phenol, 1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring, maintaining the temperature below 5°C.
-
Continue stirring for 30-60 minutes at low temperature.
-
Collect the precipitated azo dye by filtration, wash with cold water, and dry.
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of Quinoxalines from o-Phenylenediamines
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Time | Yield |
| o-Phenylenediamine | Benzil | Ethanol | None | Reflux | 2 h | Good |
| o-Phenylenediamine | Glyoxal | Water/Ethanol | None | Room Temp | 1 h | Moderate |
| o-Phenylenediamine | Oxalic Acid | 4N HCl | None | 100°C | 2 h | Good |
Note: These are general conditions and may require optimization for specific derivatives of this compound.
Table 2: Key Parameters for Diazotization and Azo Coupling Reactions
| Parameter | Diazotization | Azo Coupling (with Phenols) | Azo Coupling (with Anilines) |
| Temperature | 0-5°C | 0-5°C | 0-5°C |
| pH | Strongly Acidic | Slightly Alkaline | Slightly Acidic |
| Key Reagents | Sodium Nitrite, Mineral Acid | Diazonium Salt, Phenol, Base | Diazonium Salt, Aniline, Acid |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 11. benchchem.com [benchchem.com]
- 12. cuhk.edu.hk [cuhk.edu.hk]
- 13. Organic Syntheses Procedure [orgsyn.org]
Side reactions and byproduct formation in 2,5-Diaminobenzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,5-Diaminobenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are:
-
Reduction of 5-nitroanthranilonitrile using stannous chloride (SnCl₂) in an acidic medium. This is a classic and effective method for the reduction of aromatic nitro groups.
-
Catalytic hydrogenation of 2-cyano-4-nitroaniline using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is often preferred for its cleaner reaction profile and avoidance of heavy metal waste.[1]
Q2: What are the typical yields and purity for these synthesis methods?
A2: The reported yields and purity can vary based on the specific reaction conditions and purification methods employed. The following table summarizes typical quantitative data:
| Synthesis Method | Starting Material | Reagents | Typical Yield | Purity | Reference |
| Stannous Chloride Reduction | 5-Nitroanthranilonitrile | SnCl₂·2H₂O, HCl | ~87% | >95% after recrystallization | PrepChem.com |
| Catalytic Hydrogenation | 2-Cyano-4-nitroaniline | H₂, Pt/C or Pd/C | Up to 98% | >99.5% after crystallization | ChemicalBook |
Q3: My final this compound product is discolored (e.g., brown, purple, or black). What is the likely cause?
A3: Aromatic diamines like this compound are highly susceptible to air oxidation.[2] Discoloration is a common issue and is typically caused by the formation of colored oxidation products and polymers. Exposure to air, light, and trace metal impurities can accelerate this process.
Q4: How can I prevent the discoloration of my this compound product?
A4: To minimize discoloration, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage. Storing the final product in a dark, cool, and dry place under an inert atmosphere is also recommended. Using antioxidants during workup is generally not practiced for the pure isolated product but ensuring all equipment is clean and free of metal contaminants that can catalyze oxidation is important.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Method 1: Stannous Chloride Reduction of 5-Nitroanthranilonitrile
Problem 1: Low yield of this compound.
-
Potential Cause A: Incomplete reaction. The reduction of the nitro group may not have gone to completion.
-
Suggested Solution: Ensure that the reaction is stirred for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to confirm the complete consumption of the starting material. If the reaction has stalled, a slight excess of stannous chloride can be added.
-
-
Potential Cause B: Loss of product during workup. The product may be lost during the extraction or purification steps.
-
Suggested Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the workup to precipitate the tin salts and liberate the free amine for extraction. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to ensure complete recovery of the product.
-
Problem 2: The isolated product is an oily or gummy substance instead of a crystalline solid.
-
Potential Cause A: Presence of impurities. The product may be contaminated with byproducts or residual starting material.
-
Suggested Solution: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether).
-
-
Potential Cause B: Incomplete removal of tin salts. Residual tin salts can interfere with crystallization.
-
Suggested Solution: During the workup, after basification, ensure that the tin hydroxides are either completely precipitated and filtered off, or that they form a soluble complex that remains in the aqueous phase. Adding a slight excess of a strong base can sometimes help to redissolve the tin salts as stannates.
-
Problem 3: Formation of unexpected byproducts.
-
Potential Cause A: Incomplete reduction. The reduction of the nitro group is a stepwise process. Incomplete reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates.[3][4]
-
Suggested Solution: Ensure adequate reaction time and a sufficient molar excess of the reducing agent. Monitor the reaction by TLC to ensure the disappearance of any intermediate spots.
-
-
Potential Cause B: Condensation reactions. The intermediate nitroso and hydroxylamine species can condense to form azoxy or azo compounds.
-
Suggested Solution: Maintain a sufficiently acidic reaction medium, as this helps to keep the amine product protonated and less likely to participate in side reactions.[4]
-
Method 2: Catalytic Hydrogenation of 2-Cyano-4-nitroaniline
Problem 1: The reaction is very slow or does not proceed.
-
Potential Cause A: Catalyst deactivation. The catalyst may be poisoned or have low activity.
-
Suggested Solution: Use a fresh, high-quality catalyst. Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). If using a slurry, ensure the catalyst is well-dispersed in the reaction mixture.
-
-
Potential Cause B: Insufficient hydrogen pressure. The pressure of hydrogen may be too low for the reaction to proceed efficiently.
-
Suggested Solution: Increase the hydrogen pressure according to the established protocol. Ensure the reaction vessel is properly sealed and there are no leaks.
-
-
Potential Cause C: Poor mass transfer. The hydrogen gas may not be effectively reaching the catalyst surface.
-
Suggested Solution: Increase the stirring rate to improve the mixing of the gas, liquid, and solid phases.
-
Problem 2: Formation of byproducts.
-
Potential Cause A: Over-reduction. The nitrile group can be reduced to a primary amine or an aldehyde under certain hydrogenation conditions.
-
Suggested Solution: Use a catalyst and reaction conditions that are selective for the reduction of the nitro group. Palladium on carbon (Pd/C) is generally more selective than Raney Nickel for this transformation. Milder reaction conditions (lower temperature and pressure) can also help to avoid over-reduction.
-
-
Potential Cause B: Hydrodehalogenation (if applicable to a similar synthesis with halogen substituents). If the starting material contains halogen substituents, these can be removed by hydrogenation.
-
Suggested Solution: Use a more selective catalyst system. For example, platinum-based catalysts are sometimes less prone to causing dehalogenation than palladium catalysts.
-
-
Potential Cause C: Formation of hydroxylamine intermediates. As with other nitro reduction methods, the formation of hydroxylamine intermediates can occur. These intermediates can be unstable and may lead to side reactions.[5][6]
-
Suggested Solution: The addition of catalytic amounts of certain promoters, such as vanadium compounds, has been shown to prevent the accumulation of hydroxylamine intermediates.[7]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Stannous Chloride Reduction
This protocol is adapted from established literature procedures.
Materials:
-
5-Nitroanthranilonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) or Ethyl Acetate
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve stannous chloride dihydrate (approx. 3.5-4 equivalents) in concentrated hydrochloric acid.
-
Cool the solution in an ice bath.
-
Add 5-nitroanthranilonitrile (1 equivalent) portion-wise to the stirred solution, maintaining the internal temperature below 50°C.
-
After the addition is complete, continue stirring the mixture for several hours at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully add a cold 50% sodium hydroxide solution to the reaction mixture with vigorous stirring until the solution is strongly basic (pH > 10). This will precipitate tin salts.
-
Extract the product from the basic aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether).
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on general procedures for the catalytic hydrogenation of nitroaromatic compounds.
Materials:
-
2-Cyano-4-nitroaniline
-
Ethanol or Methanol
-
Palladium on carbon (5% or 10% Pd/C) or Platinum on carbon (Pt/C)
-
Hydrogen gas
-
Nitrogen gas
-
Celite®
Procedure:
-
To a hydrogenation vessel, add 2-cyano-4-nitroaniline and the solvent (e.g., ethanol).
-
Carefully add the Pd/C or Pt/C catalyst under a stream of nitrogen. The catalyst is typically used at a loading of 5-10% by weight relative to the starting material.
-
Seal the vessel and purge it with nitrogen several times to remove any oxygen.
-
Purge the vessel with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C) until the uptake of hydrogen ceases.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with water before disposal.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the SnCl₂ reduction method.
Caption: Experimental workflow for the catalytic hydrogenation method.
Caption: Troubleshooting logic for low product yield.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. sarthaks.com [sarthaks.com]
- 4. orgosolver.com [orgosolver.com]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Degradation pathways of 2,5-Diaminobenzonitrile (hydrolysis, oxidation, photolysis)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diaminobenzonitrile. The information is based on established chemical principles and data from analogous compounds due to the limited availability of specific degradation studies on this compound.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white/light brown to a darker shade. Is it still usable?
A1: Discoloration of solid this compound, an aromatic amine, is a common indicator of oxidation. The amino groups on the benzene (B151609) ring are susceptible to air and light-induced oxidation, which can lead to the formation of colored impurities. For experiments requiring high purity and color-sensitive applications, using fresh, uncolored material is recommended. For other applications, the suitability of the discolored reagent should be evaluated on a small scale before proceeding with critical experiments.
Q2: My this compound solution is rapidly turning yellow/brown. How can I prevent this?
-
Use Degassed Solvents: Purge your solvent with an inert gas like argon or nitrogen for at least 30 minutes before use to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Whenever possible, prepare and handle solutions in a glovebox or using Schlenk line techniques to minimize exposure to atmospheric oxygen.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.
-
Prepare Fresh Solutions: Prepare solutions of this compound immediately before use to minimize the time for degradation to occur.
Q3: What are the likely degradation products of this compound under hydrolytic conditions?
A3: Based on the chemistry of benzonitriles and aromatic amines, hydrolysis of this compound is expected to proceed in a stepwise manner. The nitrile group can be hydrolyzed to a carboxamide group, forming 2,5-diaminobenzamide (B14656821). Further hydrolysis can convert the carboxamide to a carboxylic acid, yielding 2,5-diaminobenzoic acid.[2][3] The amino groups can also be susceptible to hydrolysis, although this is generally less facile than nitrile hydrolysis.
Q4: What should I expect when this compound is exposed to oxidizing agents?
A4: The two primary amino groups make this compound highly susceptible to oxidation.[4] Exposure to oxidizing agents can lead to a complex mixture of products. Potential oxidation products include quinone-imines, which are often colored, and further polymerization products.[5] Depending on the oxidant and reaction conditions, oxidation can also lead to the formation of azoxy compounds or even nitro compounds.[6]
Q5: How does light exposure affect the stability of this compound?
A5: Aromatic amines and nitriles can be sensitive to light. Photolysis can induce degradation, potentially leading to the cleavage of substituents from the aromatic ring or the amino groups. For analogous compounds like 4-aminobenzonitriles, photoexcitation can lead to the removal of substituents from the amino group.[7] Therefore, it is crucial to protect solutions of this compound from light to prevent photolytic degradation.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound stock | 1. Visually inspect the solid for discoloration. 2. Prepare a fresh solution and observe for rapid color change. 3. Analyze the stock material by HPLC or other suitable analytical technique to assess purity. | 1. Darkening of the solid suggests oxidation. 2. Rapid color change indicates ongoing degradation. 3. Purity analysis will confirm the presence of degradation products. |
| Solution instability during the experiment | 1. Prepare fresh solutions of this compound immediately before each experiment. 2. Use deoxygenated solvents and work under an inert atmosphere. 3. Protect the reaction mixture from light. | Improved consistency and reproducibility of experimental results. |
| Reaction with incompatible reagents | Review all reagents for potential oxidative or hydrolytic properties that could degrade this compound. | Identification of incompatible reagents that may need to be substituted or purified. |
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the nitrile group | 1. Analyze for masses corresponding to 2,5-diaminobenzamide and 2,5-diaminobenzoic acid. 2. Control the pH of the experimental medium; avoid strongly acidic or basic conditions unless intended. | Identification of hydrolysis products. Mitigation of hydrolysis by pH control. |
| Oxidation of the amino groups | 1. Look for masses corresponding to oxidized species (e.g., addition of oxygen atoms). 2. Check for the appearance of color in the sample. 3. Implement measures to exclude oxygen and light from the experimental setup. | Identification of oxidation products. Prevention of further oxidation. |
| Photodegradation | 1. Compare results from experiments conducted in the dark versus those exposed to light. 2. Analyze for photoproducts, which may involve fragmentation or rearrangement. | Confirmation of light sensitivity and the necessity of photoprotection. |
Data Presentation
Due to the lack of specific quantitative data for this compound, the following tables provide a qualitative summary of expected degradation pathways based on analogous compounds.
Table 1: Summary of Potential Hydrolysis Products
| Condition | Intermediate Product | Final Product |
| Acidic or Basic Hydrolysis | 2,5-Diaminobenzamide | 2,5-Diaminobenzoic Acid |
Table 2: Summary of Potential Oxidation Products
| Oxidant/Condition | Potential Product Classes | Observational Notes |
| Air/Light | Quinone-imines, Polymeric materials | Formation of colored solutions/solids |
| Chemical Oxidants (e.g., H₂O₂, persulfate) | Azoxybenzenes, Nitrobenzenes, Quinones | Reaction-dependent, often complex mixtures |
Table 3: Summary of Potential Photolysis Products
| Condition | Potential Reaction | Potential Product Types |
| UV/Visible Light Exposure | Cleavage of amino substituents, Ring modifications | Fragmented or rearranged molecules |
Experimental Protocols (General Approaches for Analogous Compounds)
Protocol 1: General Procedure for Forced Hydrolysis Study
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution with purified water.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours), protecting from light.
-
Sampling and Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating method like HPLC-UV or LC-MS to monitor for the appearance of degradation products.
Protocol 2: General Procedure for Forced Oxidation Study
-
Preparation of Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Oxidant Addition: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Incubate the solution at room temperature or a slightly elevated temperature, protected from light, for a specified duration.
-
Analysis: Monitor the reaction mixture by HPLC or LC-MS to identify and quantify the degradation products.
Protocol 3: General Procedure for Photostability Study
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent.
-
Light Exposure: Expose the solution to a controlled light source (e.g., a photostability chamber with a calibrated UV-Vis lamp).
-
Dark Control: Simultaneously, keep an identical sample protected from light as a dark control.
-
Analysis: At various time intervals, analyze both the exposed and dark control samples by HPLC or LC-MS to assess for photodegradation.
Visualizations
Caption: Predicted hydrolysis pathway of this compound.
Caption: Potential oxidation pathways for this compound.
Caption: General workflow for forced degradation studies.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements [pubmed.ncbi.nlm.nih.gov]
Stability of 2,5-Diaminobenzonitrile under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,5-Diaminobenzonitrile under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound, like many aromatic amines, is sensitive to light, heat, and oxygen.[1][2] It is a white to light brown solid that can darken upon exposure to air due to oxidation.[2] For optimal stability, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C and protected from light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What is the expected thermal stability of this compound?
A3: The thermal stability of this compound is influenced by the presence of oxygen and other reactive species. While the pure solid has a defined melting point, prolonged exposure to high temperatures, especially in solution, can lead to degradation. Thermal degradation in the presence of CO2 is also a known pathway for amines.[4] For sensitive applications, it is advisable to perform a thermal stability analysis, such as Thermogravimetric Analysis (TGA), to determine the decomposition temperature under your specific experimental conditions.
Q4: What are the common degradation pathways for aromatic amines like this compound?
A4: The primary degradation pathway for aromatic amines is oxidation, which can be initiated by air, light, or heat. This often leads to the formation of colored quinoneimines and polymerized products.[1] In aqueous solutions, hydrolysis of the nitrile group to a carboxylic acid or amide can also occur, particularly under strong acidic or basic conditions and elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution turns dark or changes color upon standing. | Oxidation of the aromatic amine groups. | Prepare solutions fresh before use. Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon). Store stock solutions at low temperatures (2-8°C) and protected from light. |
| Low yield or unexpected side products in a reaction. | Degradation of this compound under reaction conditions (e.g., high temperature, basic pH). | Optimize reaction conditions to use lower temperatures if possible. If a base is required, consider using a non-nucleophilic or sterically hindered base and adding it at a low temperature. Perform a stability test of the starting material under the reaction conditions without the other reactants. |
| Difficulty in crystallizing the final product. | The presence of impurities from the degradation of this compound. The choice of solvent may not be optimal. | Purify the crude product using column chromatography before crystallization to remove colored impurities. For crystallization, screen a variety of solvents or solvent mixtures. Slow cooling or vapor diffusion techniques can improve crystal quality.[5][6] |
| Inconsistent results in biological or analytical assays. | Degradation of this compound in the assay buffer or during sample preparation. | Assess the stability of this compound in the assay buffer over the time course of the experiment. Prepare stock solutions in a suitable, non-reactive solvent and dilute into the aqueous buffer immediately before use. |
Stability Data Summary
While specific kinetic data for the degradation of this compound under various pH and temperature conditions is not extensively published, the following table provides a qualitative summary based on the general behavior of aromatic amines. Researchers are encouraged to perform their own stability studies for quantitative assessment.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 4) | Generally more stable | Salt formation, slow hydrolysis at high temperatures |
| Neutral (pH 6-8) | Susceptible to oxidation | Oxidized dimers and polymers | |
| Basic (pH > 9) | Less stable, increased oxidation rate | Quinoneimines, polymerized products | |
| Temperature | 2-8°C (in solid form, inert atm.) | High stability | Minimal degradation |
| Room Temperature (in solution) | Moderate stability, dependent on solvent and light exposure | Slow oxidation | |
| Elevated Temperature (> 40°C) | Lower stability, accelerated degradation | Increased rate of oxidation and hydrolysis | |
| Light | Protected from light | More stable | - |
| Exposed to UV or ambient light | Susceptible to photodegradation | Colored degradation products |
Template for Quantitative Stability Analysis
For researchers needing precise stability data, a stability-indicating HPLC method should be developed. The following table is a template for presenting the results of such a study.
| pH | Temperature (°C) | Time (hours) | % of this compound Remaining | Half-life (t½) (hours) |
| 3 | 25 | 0, 24, 48, 72 | Experimental Data | Calculated Value |
| 3 | 40 | 0, 8, 16, 24 | Experimental Data | Calculated Value |
| 7 | 25 | 0, 8, 16, 24 | Experimental Data | Calculated Value |
| 7 | 40 | 0, 4, 8, 12 | Experimental Data | Calculated Value |
| 10 | 25 | 0, 4, 8, 12 | Experimental Data | Calculated Value |
| 10 | 40 | 0, 2, 4, 6 | Experimental Data | Calculated Value |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines the steps to assess the stability of this compound under various stress conditions, which is a crucial step in developing a stability-indicating analytical method.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare an accurately weighed stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) at room temperature.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any significant degradation products.
-
General HPLC Method for Purity and Stability Analysis
The following diagram outlines a general workflow for analyzing the purity and stability of this compound using HPLC.
References
Technical Support Center: Scale-up Synthesis of 2,5-Diaminobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,5-Diaminobenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential causes and recommended solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TS-001 | Low Yield of this compound | Incomplete reaction: Insufficient reaction time, temperature, or catalyst activity. | - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Gradually increase reaction temperature or time, monitoring for byproduct formation. - For catalytic hydrogenation, ensure the catalyst is not poisoned and is used in the appropriate loading. Consider using a fresh batch of catalyst.[1] - For metal/acid reductions (e.g., SnCl₂/HCl), ensure the metal is sufficiently activated and used in stoichiometric excess. |
| Product degradation: Unstable intermediates or product under reaction or workup conditions. | - For reductions of nitro compounds, intermediates like nitroso and hydroxylamine (B1172632) can be unstable. Ensure complete reduction to the amine. - Avoid prolonged exposure to harsh acidic or basic conditions during workup. | ||
| Loss during workup/purification: Inefficient extraction or losses during crystallization. | - Optimize extraction solvent and pH. - For crystallization, carefully select the solvent system and control the cooling rate to maximize recovery. | ||
| TS-002 | Product Discoloration (e.g., brown or black) | Oxidation of the aromatic amine: Exposure to air during reaction, workup, or storage. | - Perform the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents for extraction and purification. - Store the final product under an inert atmosphere and protected from light. |
| Formation of colored byproducts: Side reactions such as azo-coupling. | - Incomplete reduction of nitro groups can lead to the formation of colored azo or azoxy compounds. Ensure complete reduction. - Purification by recrystallization or treatment with activated carbon can help remove colored impurities. | ||
| TS-003 | Presence of Unreacted Starting Material (e.g., 2-cyano-4-nitroaniline) | Insufficient reducing agent or catalyst deactivation. | - Increase the stoichiometry of the reducing agent. - For catalytic hydrogenations, check for catalyst poisons in the starting material or solvent. Increase catalyst loading if necessary. |
| Poor mass transfer in heterogeneous reactions. | - Ensure efficient stirring, especially in solid-liquid mixtures. - In catalytic hydrogenations, ensure good hydrogen gas dispersion. | ||
| TS-004 | Formation of Impurities | Hydrolysis of the nitrile group: Presence of water under acidic or basic conditions, especially at elevated temperatures. | - Use anhydrous solvents and reagents. - Minimize the time the reaction mixture is exposed to strong acids or bases, particularly during workup at higher temperatures. - This can lead to the formation of 2,5-diaminobenzamide (B14656821) or 2,5-diaminobenzoic acid. |
| Over-reduction or side reactions of the nitrile group: In catalytic hydrogenation, the nitrile can be reduced to a primary amine, which can then react further to form secondary and tertiary amines. | - Optimize the catalyst and reaction conditions (temperature, pressure, solvent) to favor the reduction of the nitro group over the nitrile. Specific catalysts can offer better selectivity.[2][3] | ||
| Incomplete reduction of the nitro group. | - Formation of nitroso or hydroxylamine intermediates. Ensure sufficient reducing agent and reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: The most common and scalable route is the reduction of a substituted nitrobenzene (B124822) precursor. Two primary starting materials are used:
-
5-Nitroanthranilonitrile (5-amino-2-nitrobenzonitrile): This can be reduced to this compound.
-
2-Cyano-4-nitroaniline: This is a common precursor that undergoes reduction of the nitro group to an amine.
The reduction is typically achieved through catalytic hydrogenation (e.g., using Pt/C or Pd/C) or with a metal and acid (e.g., SnCl₂ in HCl).[3] Catalytic hydrogenation is often preferred for scale-up due to milder reaction conditions and reduced waste generation compared to stoichiometric metal reductants.
Q2: What are the key safety precautions to consider during the synthesis of this compound?
A2: Key safety precautions include:
-
Handling of reagents: The starting materials, such as nitro compounds, can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated area with appropriate safety measures for handling flammable gases. The catalyst, particularly Palladium on carbon (Pd/C), can be pyrophoric when dry and exposed to air.
-
Product Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Always handle the compound in a well-ventilated area or fume hood and use appropriate PPE, including gloves, lab coat, and safety glasses.[4][5]
Q3: How can the purity of this compound be assessed and what are the common impurities?
A3: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]
Common impurities can include:
-
Unreacted starting materials: e.g., 2-cyano-4-nitroaniline.
-
Intermediates from incomplete reduction: such as nitroso and hydroxylamine derivatives.
-
Byproducts from side reactions:
-
2,5-Diaminobenzamide and 2,5-Diaminobenzoic acid: from the hydrolysis of the nitrile group.
-
Secondary and tertiary amines: from the over-reduction of the nitrile group during catalytic hydrogenation.
-
Azo and azoxy compounds: from the condensation of reduction intermediates.
-
Q4: What are the challenges associated with the purification of this compound at a large scale?
A4: Large-scale purification challenges include:
-
Crystallization: Finding a suitable solvent system that provides good recovery and effectively removes impurities can be challenging. The cooling rate and agitation need to be carefully controlled to obtain a consistent crystal size and morphology, which is important for filtration and drying.
-
Filtration and Drying: The filtration of large quantities of solids can be slow. The product must be dried under controlled conditions (e.g., vacuum oven at a specific temperature) to avoid degradation and oxidation.
-
Color Removal: The product can be prone to discoloration due to oxidation. Treatment with activated carbon may be necessary, which can lead to product loss.
Data Presentation
Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages | Typical Yield Range |
| Catalytic Hydrogenation | H₂, Pt/C, Pd/C, Raney Ni | 1-10 bar H₂, 25-80 °C, Ethanol/Methanol | High yields, clean reaction, atmospheric pressure possible with active catalysts, environmentally friendly. | Catalyst cost, potential for over-reduction of other functional groups (e.g., nitriles), catalyst handling (pyrophoric).[2][3] | 85-98% |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl | 50-70 °C, Ethanol | Good for lab scale, can be selective for nitro groups in the presence of other reducible groups.[3] | Large amount of metal salt waste, harsh acidic conditions, requires careful workup. | 70-90% |
| Fe / HCl or Acetic Acid | Reflux | Inexpensive, widely used industrially for aniline (B41778) production.[9] | Large amount of iron sludge waste, acidic waste stream. | 75-95% | |
| Zn / Acetic Acid or NH₄Cl | Room temperature to mild heating | Milder conditions compared to Fe/HCl. | Generates zinc salt waste. | 70-85% |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted for a larger scale synthesis starting from 2-cyano-4-nitroaniline.
Materials:
-
2-Cyano-4-nitroaniline (3 kg)
-
Ethanol (15 L)
-
3% Pt/C catalyst (80 g)
-
Ammonia (chemically pure, 300 ml)
-
Nitrogen gas
-
Hydrogen gas
-
20 L Autoclave
Procedure:
-
Reaction Setup: To a 20 L autoclave, add 3 kg of 2-cyano-4-nitroaniline, 15 L of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of ammonia.[7][10]
-
Inerting: Seal the autoclave and replace the air inside with nitrogen gas by pressurizing with nitrogen and then venting (repeat 3 times).
-
Hydrogenation: Introduce hydrogen gas into the autoclave. Raise the temperature to 50°C and maintain the hydrogen pressure at 1.6 MPa.[7][10] The reaction is complete when hydrogen uptake ceases.
-
Filtration: After the reaction is complete, cool the mixture and carefully filter to remove the catalyst. Collect the filtrate.
-
Crystallization: Cool the filtrate to -10°C and allow it to crystallize for 18 hours.[7][10]
-
Isolation: Separate the solid product from the liquid under a nitrogen atmosphere.
-
Drying: Dry the solid product in a vacuum oven. Further drying can be achieved by vacuum distillation at 130°C - 136°C to obtain white this compound.[7][10]
-
Second Crop Recovery: Concentrate the filtrate from step 6 to 1/5 of its original volume under vacuum at 45°C. Repeat the crystallization and isolation steps to obtain a second crop of the product.[7][10]
Expected Outcome:
Mandatory Visualization
Caption: Troubleshooting decision tree for addressing low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. agilent.com [agilent.com]
Technical Support Center: Purification of 2,5-Diaminobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diaminobenzonitrile. Below you will find detailed information on removing colored impurities and improving the overall purity of the compound.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is discolored (e.g., yellow, brown, or black). What is the likely cause?
A1: Discoloration in synthesized this compound is typically due to the presence of oxidized species, polymeric byproducts, or residual starting materials and reagents. Aromatic amines, in particular, are susceptible to air oxidation, which can lead to the formation of highly colored impurities.
Q2: What are the most common methods for removing colored impurities from this compound?
A2: The three most effective and commonly used methods for purifying this compound and removing colored impurities are:
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Recrystallization: This is a highly effective technique for removing a wide range of impurities, resulting in a product with high crystalline purity.
-
Activated Carbon Treatment: This method is excellent for adsorbing colored impurities and other non-polar to slightly polar contaminants.[1][2]
-
Column Chromatography: This technique offers the highest degree of purification by separating the desired compound from impurities based on their differential adsorption to a stationary phase.
Q3: How do I choose the best purification method for my needs?
A3: The choice of purification method depends on the level of purity required, the nature of the impurities, and the scale of your experiment.
-
For moderately impure material where the goal is to obtain a crystalline solid with good purity, recrystallization is often the first choice.
-
If the primary issue is color, a quick activated carbon treatment followed by filtration can be very effective.[1][2]
-
For obtaining very high purity material, especially for applications like drug development, column chromatography is the most suitable method.
Q4: Can I combine these purification methods?
A4: Yes, combining methods is often the most effective approach. A common sequence is to perform an initial purification by recrystallization or activated carbon treatment to remove the bulk of the impurities and color, followed by column chromatography for final polishing to achieve high purity.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the chosen solvent, even when heated.
-
Solution: The solvent may not be appropriate for your compound. For this compound, which is a polar aromatic amine, polar solvents or a mixture of solvents are generally suitable. Try a different solvent or a solvent system. Good starting points for aromatic amines include ethanol (B145695), methanol, or mixtures like ethanol/water or toluene/ethanol.
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Solution: This can happen if the solution is too concentrated or if the cooling is too rapid. Try one of the following:
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Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of pure this compound if available.
-
Problem: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
-
Solution: The solution may be too dilute. Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Alternatively, induce crystallization by scratching the flask or adding a seed crystal.[3]
Problem: The final product is still colored after recrystallization.
-
Solution: The colored impurities may have similar solubility properties to your product in the chosen solvent. Consider performing an activated carbon treatment on the solution before recrystallization.
Problem: The recovery yield is very low.
-
Solution: A low yield can be due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.[4] Use the minimum amount of hot solvent necessary to dissolve the compound. Also, ensure the solution is sufficiently cooled to maximize crystal formation. Avoid washing the collected crystals with excessive amounts of cold solvent.[3]
Activated Carbon Treatment
Problem: The solution remains colored after treatment with activated carbon.
-
Solution: The amount of activated carbon used may be insufficient, or the contact time may be too short. Try increasing the amount of activated carbon (typically 1-5% by weight of the solute) or increasing the stirring time (usually 15-30 minutes). The effectiveness of activated carbon can also be influenced by the solvent, being most effective in polar solvents like water or alcohols.[1]
Problem: The yield of the product is significantly reduced after activated carbon treatment.
-
Solution: Activated carbon can adsorb the desired product along with the impurities, especially if the product is non-polar.[1] Use the minimum amount of activated carbon necessary to achieve decolorization. Avoid prolonged contact times. Perform the treatment at an elevated temperature, as adsorption of the desired compound may be less favorable at higher temperatures.
Column Chromatography
Problem: The compound does not move from the origin (top of the column).
-
Solution: The mobile phase (eluent) is not polar enough to displace the compound from the stationary phase. Gradually increase the polarity of the eluent. For example, if you are using hexane (B92381), start adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) in increasing proportions.
Problem: All the compounds elute from the column very quickly with the solvent front.
-
Solution: The mobile phase is too polar. Start with a less polar eluent. For this compound on a silica (B1680970) gel column, a good starting point would be a mixture of a non-polar solvent (like hexane or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).
Problem: The separation between the desired compound and impurities is poor (overlapping bands).
-
Solution: Optimize the mobile phase composition. A shallower gradient of increasing polarity or isocratic elution with a solvent mixture of optimal polarity can improve separation. Ensure the column is packed properly to avoid channeling. The choice of stationary phase can also be critical; for aromatic amines, neutral or basic alumina (B75360) can sometimes provide better separation than silica gel.
Quantitative Data Presentation
The following table provides illustrative data on the effectiveness of different purification methods for removing impurities from this compound. The initial purity of the crude product is assumed to be approximately 90%, with significant colored impurities.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Color Removal |
| Single Recrystallization | ~90 | 98.0 - 99.0 | 70 - 85 | Good |
| Activated Carbon Treatment | ~90 | 92.0 - 95.0 | 80 - 95 | Excellent |
| Column Chromatography (Silica Gel) | ~90 | >99.5 | 60 - 80 | Excellent |
| Combined Recrystallization & Activated Carbon | ~90 | 99.0 - 99.5 | 65 - 80 | Excellent |
Note: The data presented in this table is illustrative and based on typical outcomes for the purification of aromatic amines. Actual results may vary depending on the specific nature of the impurities and the experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as toluene-ethanol or ethanol-water, can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the weight of the compound) and swirl the flask. Gently heat the mixture for a few minutes.
-
Hot Filtration (if activated carbon was used): Pre-heat a funnel with fluted filter paper and a receiving flask. Filter the hot solution quickly to remove the activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Activated Carbon Treatment
-
Dissolution: Dissolve the crude this compound in a suitable polar solvent (e.g., ethanol or methanol) in a round-bottom flask. Use a solvent volume that is 5-10 times the weight of the compound.
-
Addition of Activated Carbon: Heat the solution to near boiling. Add powdered activated carbon (1-5% by weight of the this compound).
-
Adsorption: Stir the mixture at an elevated temperature (e.g., 50-60 °C) for 15-30 minutes.
-
Filtration: While the solution is still warm, filter it through a pad of celite or a fine filter paper to remove the activated carbon.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the decolorized product. The product can then be further purified by recrystallization if necessary.
Protocol 3: Column Chromatography
-
Stationary Phase and Mobile Phase Selection: For this compound, a polar stationary phase like silica gel is a good choice. The mobile phase should be a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio can be determined by thin-layer chromatography (TLC) analysis.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the fractions by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization of Purification Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2,5-Diaminobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,5-Diaminobenzonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the reduction of a nitro group on a precursor molecule. The two primary routes start from 5-nitroanthranilonitrile (also known as 2-cyano-4-nitroaniline) and are:
-
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a catalyst, such as Platinum on carbon (Pt/C), typically in an ethanol (B145695) solvent.[1][2] This route is reported to achieve very high yields and purity.[1][2]
-
Metal-based Reduction: This classic method employs a reducing agent like stannous chloride (tin(II) chloride) in the presence of a strong acid, such as concentrated hydrochloric acid.[3]
Q2: What are the key factors influencing the yield of the reaction?
A2: Several factors can significantly impact the final yield. For catalytic hydrogenation, the key factors are catalyst activity, hydrogen pressure, reaction temperature, and the purity of the starting material.[1][2] For stannous chloride reduction, critical parameters include the stoichiometry and quality of the SnCl2, acid concentration, reaction temperature, and effective work-up to isolate the product.[3][4] Inadequate control of these factors can lead to incomplete reactions or the formation of side products.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[5][6] By comparing the spots of your reaction mixture with your starting material (5-nitroanthranilonitrile), you can observe the disappearance of the reactant and the appearance of the product. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6]
Q4: My final product is discolored. What are the likely causes?
A4: Discoloration, often appearing as a yellow or brown tint, can be due to aerial oxidation of the amino groups or the presence of residual impurities from the reaction. Aromatic diamines are particularly susceptible to oxidation. Ensuring the final work-up and storage are performed under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.[1] Insufficient purification can also leave colored byproducts in your final sample.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to identifying and resolving the underlying cause.
References
Safe handling and storage of 2,5-Diaminobenzonitrile
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for the safe handling and storage of 2,5-Diaminobenzonitrile. It is intended for researchers, scientists, and professionals in drug development.
Safety and Physical Properties
A summary of the key safety and physical data for this compound is provided below. This information has been compiled from various safety data sheets.
| Property | Value | Citations |
| Appearance | Light brown to khaki solid. | [1][2] |
| Molecular Formula | C₇H₇N₃ | [3][4] |
| Molecular Weight | 133.15 g/mol | [4] |
| Melting Point | 90-92 °C | [1][5] |
| Boiling Point | 371 °C | [1] |
| Flash Point | 178 °C | [1] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon). | [1] |
| Solubility | Sparingly soluble in water. | [6] |
| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [3] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
Question: The solid this compound has changed color from light brown to a darker shade. Is it still usable? Answer: A color change may indicate degradation or oxidation. It is recommended to assess the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS) before use. To prevent this, always store the compound under an inert atmosphere as recommended.[1]
Question: I observe fine dust becoming airborne when handling the solid. What should I do? Answer: Immediately cease handling and ensure your fume hood is functioning correctly. If you are not already, wear appropriate respiratory protection. To minimize dust formation, handle the solid carefully and avoid creating fine powders. Consider preparing a stock solution in a suitable solvent if your experimental procedure allows.
Question: What is the appropriate first aid response for skin or eye contact with this compound? Answer: For skin contact, immediately wash the affected area with plenty of soap and water.[2] If skin irritation persists, seek medical attention. For eye contact, rinse cautiously with water for several minutes.[2][3] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3] Seek immediate medical attention.
Question: What should I do in case of a small spill of this compound powder? Answer: For a small spill, ensure the area is well-ventilated, preferably within a fume hood.[2] Wear your personal protective equipment.[2] Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[2] Avoid creating dust.[2] Clean the spill area thoroughly.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound? A1: this compound is harmful if swallowed, inhaled, or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] A significant hazard is the potential liberation of very toxic gas upon contact with acids.
Q2: What personal protective equipment (PPE) is required when handling this compound? A2: You should always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2] Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2]
Q3: What are the ideal storage conditions for this compound? A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage at 2-8°C under an inert atmosphere (such as nitrogen or argon) is recommended.[1]
Q4: What substances are incompatible with this compound? A4: This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] It is crucial to avoid contact with acids, as this can liberate highly toxic gas. Do not store near acids.
Q5: How should I dispose of waste this compound? A5: Dispose of the compound and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[2] Do not allow the product to enter drains.
References
- 1. 14346-13-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 14346-13-5 [amp.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Page loading... [guidechem.com]
Incompatible materials with 2,5-Diaminobenzonitrile
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 2,5-Diaminobenzonitrile. It addresses potential issues related to material incompatibility to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound?
A1: this compound is a compound containing both aromatic amine and nitrile functional groups. The primary hazards stem from the reactivity of these groups. Aromatic amines can be toxic and are sensitive to oxidation.[1][2][3] Nitriles can undergo hydrolysis under acidic or basic conditions and can be reduced.[4][5][6][7][8] Therefore, improper handling and storage can lead to degradation of the compound, formation of hazardous byproducts, and potentially vigorous or explosive reactions.[9]
Q2: What are the general classes of materials incompatible with this compound?
A2: Due to its chemical structure, this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
Q3: Can I store this compound with common laboratory acids and bases?
A3: No. Storing this compound with strong acids or strong bases is not recommended. Aromatic amines are basic and will react with strong acids in an exothermic neutralization reaction.[1][10][11] The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would degrade the material.[4][5][12][6][7][8][13][14]
Q4: What happens if this compound comes into contact with a strong oxidizing agent?
A4: Aromatic amines are readily oxidized, and reactions with strong oxidizing agents can be vigorous and potentially explosive.[1][9][15][16] The oxidation of aromatic amines can lead to the formation of colored, complex, and potentially hazardous byproducts.[1][16]
Q5: Is it safe to use strong reducing agents with this compound?
A5: Caution is required. The nitrile group can be reduced to a primary amine by strong reducing agents like lithium aluminum hydride (LiAlH4).[4][5][17][18][19] While this is a known chemical transformation, unintended contact with strong reducing agents during storage or in a non-controlled experimental setup could lead to an uncontrolled reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of this compound (e.g., darkening, turning brown/black) | Oxidation of the aromatic amine groups due to exposure to air, light, or incompatible oxidizing agents. | Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). Avoid contact with oxidizing agents. |
| Unexpected reaction or gas evolution when mixing with another reagent. | Incompatibility with the reagent. This could be a reaction with a strong acid, base, oxidizing agent, or reducing agent. | Immediately and safely quench the reaction if possible. Review the chemical properties of all reagents to ensure compatibility before mixing. |
| Poor yield or unexpected byproducts in a reaction. | Degradation of the starting material due to improper storage or handling, or reaction with an incompatible substance present in the reaction mixture. | Verify the purity of the this compound before use. Ensure all solvents and reagents are free from incompatible impurities (e.g., acidic or basic residues, peroxides). |
| Formation of a precipitate when dissolved in an acidic solution. | Formation of an ammonium (B1175870) salt due to the basicity of the aromatic amine groups.[10] | This is an expected reaction. If the salt formation is undesirable for your experiment, consider using a different solvent system or adjusting the pH. |
Incompatible Materials Summary
| Incompatible Material Class | Potential Hazard |
| Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates, Chromates) | Vigorous reaction, potential for fire or explosion. Oxidation of the aromatic amine.[1][9][15] |
| Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid, Nitric Acid) | Exothermic neutralization reaction with the amine groups.[1][10] Hydrolysis of the nitrile group.[4][12][13] |
| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide) | Hydrolysis of the nitrile group.[4][6][8] |
| Strong Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride) | Reduction of the nitrile group to a primary amine.[4][5][17][19] |
Experimental Protocols
Detailed methodologies for all key experiments cited are not provided as this is a general technical support guide. Users should refer to established and validated experimental protocols for specific reactions involving this compound, always considering the incompatibility information provided.
Incompatibility Relationship Diagram
Caption: Incompatibility of this compound.
References
- 1. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Properties of Aromatic Amines: Reactions & Applications [pharmacareerinsider.com]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 13. aklectures.com [aklectures.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Aromatic Amino Compounds: Physical & Chemical Hazards [iloencyclopaedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 18. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 19. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Characterization of 2,5-Diaminobenzonitrile Degradation Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing the degradation products of 2,5-Diaminobenzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present (two primary aromatic amines and a nitrile group), this compound is susceptible to degradation primarily through hydrolysis and oxidation.
-
Hydrolytic Degradation (Acidic/Basic Conditions): The nitrile group (-CN) is expected to hydrolyze. This typically occurs in a two-step process. First, the nitrile is converted to an amide, forming 2,5-diaminobenzamide. With further hydrolysis, the amide group is converted to a carboxylic acid, yielding 2,5-diaminobenzoic acid.[1][2]
-
Oxidative Degradation: The primary amino groups (-NH2) are susceptible to oxidation.[3] This can lead to the formation of various oxidation products, including nitroso, nitro, and polymeric impurities. The specific products will depend on the oxidizing agent and reaction conditions.
Q2: What are the likely degradation products of this compound I should be looking for?
A2: The primary degradation products to anticipate are:
-
2,5-diaminobenzamide: An intermediate of nitrile hydrolysis.
-
2,5-diaminobenzoic acid: The final product of complete nitrile hydrolysis.[1][2]
-
Oxidized derivatives: Such as nitroso or nitro-substituted benzonitriles. The exact structure of these will require further characterization.
-
Polymeric impurities: Aromatic amines can undergo oxidative polymerization, leading to colored, higher molecular weight species.
Q3: Which analytical techniques are most suitable for characterizing these degradation products?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection: This is the primary technique for separating the parent compound from its degradation products and for quantification. A stability-indicating HPLC method should be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for obtaining molecular weight information of the degradation products, which is crucial for their identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile or semi-volatile degradation products. Derivatization may be necessary for polar compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups (e.g., the appearance of a carbonyl group from the hydrolysis of the nitrile).
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Causes | Solutions |
| Peak Tailing for this compound and its degradation products | Interaction of the basic amino groups with acidic silanols on the HPLC column packing. | - Use a base-deactivated column (end-capped).- Add a competing base, like triethylamine (B128534) (0.1%), to the mobile phase.- Operate the mobile phase at a higher pH to suppress the ionization of silanols (note: ensure column stability at higher pH). |
| Poor resolution between degradation products | Sub-optimal mobile phase composition or column chemistry. | - Optimize the mobile phase gradient and organic modifier (e.g., acetonitrile (B52724) vs. methanol).- Try a different column with alternative selectivity (e.g., a phenyl-hexyl or cyano column).- Adjust the mobile phase pH to alter the ionization and retention of the analytes. |
| Ghost peaks in the chromatogram | Contamination in the mobile phase, injector, or carryover from previous injections. | - Use fresh, high-purity mobile phase and solvents.- Implement a robust needle wash program in the autosampler.- Inject a blank (mobile phase) to identify the source of the ghost peaks. |
| Irreproducible retention times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Inadequate column equilibration. | - Ensure proper mobile phase mixing and degassing.- Use a column oven for consistent temperature control.- Allow sufficient time for column equilibration between runs, especially with gradient methods. |
Sample Preparation for Forced Degradation Studies
| Problem | Possible Causes | Solutions |
| No degradation observed under stress conditions | The stress condition is not harsh enough. | - Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).- Increase the temperature or duration of the stress study.- For photostability, ensure the light source provides both UV and visible light of sufficient intensity. |
| Complete degradation of the parent compound | The stress condition is too harsh. | - Decrease the concentration of the stressor.- Reduce the temperature or duration of the study.- Take time points at earlier intervals to observe intermediate degradation products. |
| Precipitation observed in the sample solution | - Poor solubility of the parent compound or degradation products in the stress medium.- Formation of insoluble salts. | - Use a co-solvent (e.g., methanol (B129727) or acetonitrile) if it does not interfere with the degradation chemistry.- Adjust the pH of the solution after the stress period to aid dissolution before analysis. |
Predicted Degradation Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. Withdraw samples at time intervals and dilute with the mobile phase.
-
Thermal Degradation: Place the solid powder of this compound in an oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours. At the end of the study, dissolve the solid sample and dilute the liquid sample with the mobile phase.
-
Photolytic Degradation: Expose the solid powder and the stock solution of this compound to a photostability chamber that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be kept in the dark. Analyze the samples after a defined exposure period.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm, or use a PDA to scan a range).
-
Injection Volume: 10 µL.
Note: This is a starting method and may require optimization for the best separation of all degradation products.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data from forced degradation studies. The values are hypothetical and should be replaced with experimental data.
| Stress Condition | Duration | % Assay of this compound | % of Major Degradation Product 1 | % of Major Degradation Product 2 | Total Impurities (%) | Mass Balance (%) |
| 1N HCl, 60°C | 24 h | 85.2 | 8.1 (2,5-diaminobenzamide) | 4.5 (2,5-diaminobenzoic acid) | 14.8 | 100.0 |
| 1N NaOH, 60°C | 24 h | 78.9 | 15.3 (2,5-diaminobenzoic acid) | 2.1 (Unknown) | 21.1 | 99.0 |
| 3% H₂O₂, RT | 24 h | 90.5 | 5.2 (Oxidized Product A) | 1.8 (Oxidized Product B) | 9.5 | 100.0 |
| Heat (Solid), 105°C | 48 h | 98.1 | 0.8 | 0.5 | 1.9 | 100.0 |
| Photostability | ICH Q1B | 99.2 | <0.5 | <0.5 | 0.8 | 100.0 |
References
Preventing polymerization of 2,5-Diaminobenzonitrile during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2,5-Diaminobenzonitrile during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
A1: this compound is an aromatic amine compound. Like many aromatic amines, it is susceptible to oxidative and free-radical initiated polymerization. The amino groups on the aromatic ring are electron-donating, making the molecule reactive and prone to oxidation, which can lead to the formation of colored polymeric byproducts. This process can be accelerated by exposure to light, heat, and oxygen.
Q2: What are the visible signs of this compound polymerization or degradation?
A2: The primary visible sign of degradation is a change in color. Pure this compound is typically a light-colored solid. Upon polymerization or degradation, it may turn yellow, brown, or even black. You may also observe a change in the material's solubility and consistency.
Q3: What are the ideal storage conditions for this compound to minimize polymerization?
A3: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light: Protect from light by storing in an amber vial or a dark location.
-
Container: Use a tightly sealed container to prevent moisture and air ingress.
Q4: Can I use polymerization inhibitors with this compound?
A4: Yes, adding a small amount of a polymerization inhibitor can significantly extend the shelf-life of this compound, especially if it is to be stored for an extended period or under conditions that might promote polymerization.
Q5: What types of inhibitors are effective for aromatic amines like this compound?
A5: Phenolic antioxidants are commonly used as inhibitors for aromatic amines. Two effective and readily available options are:
-
Hydroquinone (HQ): A widely used inhibitor that functions by scavenging free radicals in the presence of oxygen.
-
Butylated Hydroxytoluene (BHT): Another common antioxidant that acts as a free-radical scavenger.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of Solid Compound | 1. Exposure to air (oxidation).2. Exposure to light.3. Elevated storage temperature. | 1. Ensure the container is tightly sealed and flushed with an inert gas (argon or nitrogen) before storage.2. Store in a light-protected container (e.g., amber vial) in a dark location.3. Store at the recommended temperature of 2-8°C. |
| Solution of this compound Darkens Rapidly | 1. Dissolved oxygen in the solvent.2. Use of a pro-oxidant solvent.3. Exposure to light during the experiment. | 1. Degas the solvent by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles before use.2. Use high-purity, peroxide-free solvents.3. Conduct experiments in amber glassware or protect the reaction vessel from light. |
| Inconsistent Experimental Results | 1. Partial polymerization of the starting material.2. Incomplete dissolution due to the presence of polymers. | 1. Check the purity of the this compound before use (e.g., by HPLC or melting point). If degradation is suspected, consider purification by recrystallization.2. Ensure complete dissolution of the compound; if insoluble material is present, it may be polymeric. |
| Polymerization Occurs During a Reaction | 1. Reaction conditions (e.g., high temperature, presence of oxidizing agents) are promoting polymerization. | 1. If compatible with your reaction chemistry, consider adding a polymerization inhibitor (e.g., BHT or hydroquinone) to your reaction mixture.2. Optimize reaction conditions to use the lowest possible temperature and exclude oxygen. |
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations for common polymerization inhibitors. The optimal concentration may vary depending on the specific storage conditions and intended application, and therefore should be determined empirically.
| Inhibitor | Chemical Class | Recommended Starting Concentration (w/w) | Notes |
| Hydroquinone (HQ) | Phenolic | 0.01 - 0.1% | Effective in the presence of oxygen. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 0.01 - 0.25% | A versatile free-radical scavenger. |
Experimental Protocols
Protocol 1: Accelerated Stability Study for Evaluating Polymerization Inhibitors
This protocol describes a method to evaluate the effectiveness of different inhibitors and their concentrations in preventing the polymerization of this compound under accelerated conditions.
1. Materials:
-
This compound
-
Selected inhibitors (e.g., Hydroquinone, BHT)
-
High-purity solvent (e.g., acetonitrile (B52724) or ethanol)
-
Amber glass vials with screw caps
-
UV-Vis Spectrophotometer
-
HPLC system with a C18 column (optional, for more precise quantification)
-
Oven or heating block
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Prepare stock solutions of the inhibitors (e.g., 10 mg/mL in the same solvent).
-
In separate, labeled amber vials, prepare the following solutions:
-
Control: this compound stock solution without any inhibitor.
-
Test Samples: this compound stock solution with varying concentrations of each inhibitor (e.g., 0.01%, 0.05%, 0.1% w/w relative to the diamine).
-
-
-
Accelerated Aging:
-
Tightly seal all vials.
-
Place the vials in an oven or heating block set to a constant elevated temperature (e.g., 40°C or 50°C).
-
For photostability testing, a parallel set of samples can be exposed to a controlled light source.
-
-
Analysis:
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot from each vial.
-
UV-Vis Spectroscopy:
-
Dilute the aliquot to a suitable concentration for analysis.
-
Record the UV-Vis spectrum (e.g., from 300 to 700 nm). Polymerization is often indicated by an increase in absorbance in the visible region (400-700 nm) due to the formation of colored byproducts.
-
-
HPLC Analysis (Optional):
-
Analyze the aliquot by a suitable HPLC method to quantify the remaining concentration of the this compound monomer. A decrease in the monomer peak area over time indicates degradation/polymerization.
-
-
3. Data Interpretation:
-
Compare the rate of change in absorbance (UV-Vis) or the rate of monomer degradation (HPLC) for the test samples relative to the control. An effective inhibitor will show a significantly smaller change over time.
Visualizations
Caption: Simplified pathway of this compound polymerization.
Caption: Troubleshooting workflow for polymerization issues.
Validation & Comparative
A Comparative Study of Diaminobenzonitrile Isomers in Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diaminobenzonitrile (DABN) isomers, focusing on their synthesis, reactivity, and potential applications in various fields, including medicinal chemistry and materials science. Diaminobenzonitriles are versatile building blocks in organic synthesis, with the relative positions of the amino and nitrile groups significantly influencing their chemical properties and reactivity. This document aims to be a valuable resource by summarizing available data, providing experimental protocols, and offering a theoretical framework for the rational application of these isomers in research and development.
Introduction to Diaminobenzonitrile Isomers
Diaminobenzonitrile isomers are aromatic compounds featuring a benzene (B151609) ring substituted with two amino groups and one nitrile group. The most commonly utilized isomers in synthesis are 2,3-diaminobenzonitrile, 3,4-diaminobenzonitrile, and 2,4-diaminobenzonitrile (B3263606). The distinct placement of these functional groups leads to notable differences in their electronic and steric properties, which in turn dictates their reactivity, particularly the nucleophilicity of the amino groups.[1] Understanding these differences is crucial for achieving regioselectivity in synthetic transformations and for the targeted design of novel molecules.
Data Presentation: Physicochemical and Reactivity Data
Table 1: Physicochemical Properties of Diaminobenzonitrile Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa |
| 2,3-Diaminobenzonitrile | C₇H₇N₃ | 133.15 | Not readily available | 2.35 ± 0.10[1] |
| 3,4-Diaminobenzonitrile | C₇H₇N₃ | 133.15 | 144-148[2] | 2.35 ± 0.10[1] |
| 2,4-Diaminobenzonitrile | C₇H₇N₃ | 133.15 | 105[3] | Not readily available |
Note: The predicted pKa values are computationally derived and serve as a guide; experimental verification is recommended. The identical predicted pKa for the 2,3- and 3,4-isomers is unexpected and underscores the need for experimental validation.[1]
Theoretical Comparison of Amino Group Reactivity
The reactivity of the amino groups in diaminobenzonitrile isomers is primarily governed by a combination of electronic and steric effects.[1]
-
Electronic Effects: The nitrile group (-CN) is a strong electron-withdrawing group through both inductive and resonance effects, which deactivates the benzene ring and reduces the basicity and nucleophilicity of the amino groups. The extent of this deactivation depends on the position of the amino groups relative to the nitrile group.[1]
-
In 3,4-diaminobenzonitrile , the amino group at position 4 is para to the nitrile group, leading to maximum electron withdrawal through resonance, thus strongly deactivating it. The amino group at position 3 is meta to the nitrile group and is consequently less deactivated, making it the more basic and reactive of the two.[1]
-
In 2,3-diaminobenzonitrile , the amino groups are ortho and meta to the nitrile group. The amino group at position 3 (meta) is expected to be more reactive than the one at position 2 (ortho).[1]
-
In 2,4-diaminobenzonitrile , the amino group at position 4 (para) is strongly deactivated. The amino group at position 2 (ortho) is also deactivated and sterically hindered.
-
-
Steric Effects: The presence of a substituent ortho to an amino group can sterically hinder its approach to an electrophile.[1]
Based on these effects, a predicted order of reactivity for the most nucleophilic amino group in each isomer can be proposed.
Caption: Predicted order of reactivity of the most nucleophilic amino group in diaminobenzonitrile isomers.
Experimental Protocols
Detailed methodologies for the synthesis of diaminobenzonitrile isomers and a general protocol for the experimental determination of pKa values are provided below.
Synthesis of 3,4-Diaminobenzonitrile
This procedure involves the catalytic hydrogenation of 4-amino-3-nitrobenzonitrile (B23877).
-
Materials: 4-amino-3-nitrobenzonitrile, 10% Palladium on carbon (Pd/C), Methanol (B129727).
-
Procedure:
-
To a stirring solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL), add 10% Pd/C catalyst (500 mg).
-
Degas the reaction flask and fill it with hydrogen gas (a hydrogen balloon can be used).
-
Stir the reaction mixture vigorously for 18 hours at 25°C.
-
Upon completion, degas the mixture under vacuum and backfill with nitrogen (repeat three times).
-
Filter the reaction mixture through a pad of diatomaceous earth and concentrate the filtrate under vacuum to yield 3,4-diaminobenzonitrile. A yield of approximately 90% can be expected.
-
Synthesis of 2,4-Diaminobenzonitrile
This protocol describes the reduction of 2,4-dinitrobenzonitrile (B1296554) using stannous chloride.[3]
-
Materials: 2,4-dinitrobenzonitrile, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol (B145695), Sodium hydroxide (B78521) (NaOH), Ethyl acetate (B1210297), Benzene.
-
Procedure:
-
Prepare a solution of stannous chloride dihydrate (74.6 g) in concentrated HCl (75 mL) and ethanol (150 mL), and cool it in an ice bath.[3]
-
While stirring, add powdered 2,4-dinitrobenzonitrile (9.66 g, 0.05 mol) at a rate that maintains the temperature between 25-30°C.[3]
-
Hold the resulting yellow solution at 40°C for 90 minutes.[3]
-
Evaporate most of the ethanol by blowing a stream of nitrogen over the surface.[3]
-
Cool the remaining yellow slurry in an ice bath and slowly add a solution of NaOH (70 g) in water (280 g) while stirring.[3]
-
Filter the mixture and extract the filtrate four times with ethyl acetate.[3]
-
Evaporate the ethyl acetate extracts to dryness.[3]
-
Combine the residue with the solids from filtration and extract with four 150 mL portions of boiling benzene.[3]
-
Evaporate the benzene solution to dryness to obtain the crude product.[3]
-
Recrystallize the crude product from benzene to yield pure 2,4-diaminobenzonitrile (approx. 70% yield).[3]
-
Experimental Determination of pKa Values (General Protocol)
A spectrophotometric method can be employed to experimentally determine the pKa values of the diaminobenzonitrile isomers.[1]
Caption: General workflow for the experimental determination of pKa values using spectrophotometry.
Applications in Synthesis
The differential reactivity of the amino groups in diaminobenzonitrile isomers makes them valuable precursors for the synthesis of a variety of heterocyclic compounds, which are important scaffolds in drug discovery and materials science.
Synthesis of Benzimidazoles and Benzodiazepines
Ortho-diamines, such as 2,3- and 3,4-diaminobenzonitrile, are key starting materials for the synthesis of benzimidazoles and benzodiazepines. The more nucleophilic amino group in these isomers can selectively react with various electrophiles.
-
Benzimidazoles: Condensation of an ortho-diamine with an aldehyde or a carboxylic acid (or its derivative) yields a benzimidazole (B57391) ring system. The nitrile group can be retained or further transformed in subsequent steps.
-
1,5-Benzodiazepines: The reaction of ortho-phenylenediamines with ketones is a common method for synthesizing 1,5-benzodiazepines, which are a class of compounds with a wide range of biological activities.[4] The choice of the diaminobenzonitrile isomer will determine the substitution pattern on the resulting benzodiazepine (B76468) ring.
Caption: General synthetic routes to benzimidazoles and benzodiazepines from ortho-diaminobenzonitriles.
Polymer Synthesis
Aromatic diamines are important monomers for the synthesis of high-performance polymers such as polybenzimidazoles (PBIs). These polymers are known for their high thermal and chemical stability. While 3,3'-diaminobenzidine (B165653) is a common monomer, diaminobenzonitrile isomers could potentially be used to synthesize novel PBIs with tailored properties, where the nitrile group could serve as a site for post-polymerization modification or to enhance polymer-polymer interactions.
Conclusion
The isomers of diaminobenzonitrile represent a class of versatile synthetic intermediates with distinct reactivity profiles governed by the interplay of electronic and steric effects. While a comprehensive set of comparative experimental data is currently lacking, theoretical considerations provide a robust framework for predicting their reactivity and guiding their application in synthesis. The protocols provided herein offer a starting point for the preparation and further investigation of these valuable building blocks. The differential reactivity of the amino groups can be strategically exploited for the regioselective synthesis of complex heterocyclic systems, including those with potential applications as pharmaceuticals and advanced materials. Further experimental studies, particularly the determination of pKa values, are warranted to provide a more quantitative understanding of the reactivity of these isomers and to fully unlock their synthetic potential.
References
A Comparative Analysis of the Reactivity of 2,5-Diaminobenzonitrile and 3,4-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric diaminobenzonitriles: 2,5-diaminobenzonitrile and 3,4-diaminobenzonitrile (B14204). A comprehensive understanding of the distinct reactivity profiles of these isomers is essential for their strategic application in medicinal chemistry, materials science, and organic synthesis, where precise control over chemical reactions is paramount. This document outlines the theoretical basis for their reactivity differences, presents key physical and predicted chemical properties, and provides detailed experimental protocols for their comparative evaluation.
The differential positioning of the two amino groups and the nitrile group on the benzene (B151609) ring significantly influences the electronic environment and steric accessibility of the reactive sites in each molecule. These structural nuances lead to notable differences in their behavior in various chemical transformations.
Theoretical Reactivity Profile
The reactivity of diaminobenzonitrile isomers is primarily dictated by the interplay of electronic effects (both resonance and inductive) and steric hindrance. The amino groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution due to their electron-donating nature. Conversely, the nitrile group is a strong deactivating, meta-directing group due to its electron-withdrawing properties.
In 3,4-Diaminobenzonitrile:
-
The amino group at position 4 is para to the electron-withdrawing nitrile group, which significantly reduces its electron-donating capacity through resonance. This makes the amino group at position 4 less basic and nucleophilic.
-
The amino group at position 3 is meta to the nitrile group, and its electron-donating character is less attenuated. Consequently, the amino group at position 3 is expected to be more reactive towards electrophiles.
-
For electrophilic aromatic substitution, the positions ortho and para to the amino groups are activated. The most activated positions are ortho to the 3-amino group (positions 2 and 5) and ortho to the 4-amino group (position 5). Position 5 is doubly activated by both amino groups, making it the most probable site for electrophilic attack.
In this compound:
-
The amino group at position 2 is ortho to the nitrile group, leading to some steric hindrance and electronic deactivation.
-
The amino group at position 5 is meta to the nitrile group, and its reactivity is less affected by the nitrile group.
-
The two amino groups are para to each other, resulting in a strong, concerted activation of the positions ortho to them (positions 3, 4, and 6). Position 4 is ortho to the 5-amino group and para to the 2-amino group, making it a highly activated and sterically accessible site for electrophilic substitution.
Based on these electronic and steric considerations, a qualitative prediction of their relative reactivity can be made.
Data Presentation
| Property | This compound | 3,4-Diaminobenzonitrile |
| CAS Number | 14346-13-5[1][2] | 17626-40-3[3][4][5] |
| Molecular Formula | C₇H₇N₃[1][2] | C₇H₇N₃[3][4] |
| Molecular Weight | 133.15 g/mol [1][2] | 133.15 g/mol [3][4] |
| Melting Point | 90-92 °C[6][7] | 144-148 °C[4] |
| Appearance | Light brown to khaki solid[6] | Tan solid[3] |
| Predicted pKa (most basic amino) | 4.05 ± 0.10[6] | ~2.35 ± 0.10 (for the 3-amino group)[8] |
| Predicted Reactivity towards Electrophiles | Higher, due to the concerted activation from para-disposed amino groups. | Lower, due to the deactivating influence of the nitrile group on the para-amino group. |
| Predicted Site of Electrophilic Aromatic Substitution | Position 4 | Position 5 |
Mandatory Visualization
Caption: Predicted reactivity based on substituent positions.
Caption: Workflow for comparing the reactivity of isomers.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 3,4-diaminobenzonitrile, a competitive acylation reaction can be performed. This experiment will provide quantitative data on the nucleophilicity of the most reactive amino group in each isomer.
Objective: To compare the rate of acylation of this compound and 3,4-diaminobenzonitrile with acetic anhydride (B1165640).
Materials:
-
This compound
-
3,4-Diaminobenzonitrile
-
Acetic anhydride
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Internal standard (e.g., naphthalene)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of known concentrations for this compound, 3,4-diaminobenzonitrile, and their expected mono-acylated products in acetonitrile.
-
Inject each standard solution into the HPLC to generate a calibration curve of peak area versus concentration.
-
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 3,4-diaminobenzonitrile in 20 mL of anhydrous acetonitrile.
-
Add 1.0 mmol of the internal standard to the flask.
-
Stir the solution at a constant temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add 0.5 mmol of acetic anhydride to the solution.
-
Immediately withdraw a 100 µL aliquot of the reaction mixture and quench it in a vial containing 900 µL of a quenching solution (e.g., a dilute solution of a primary amine like butylamine (B146782) in acetonitrile) to consume any unreacted acetic anhydride.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 5, 10, 20, 30, 60 minutes).
-
-
HPLC Analysis:
-
Analyze each quenched aliquot by HPLC.
-
Monitor the disappearance of the starting materials and the appearance of the mono-acylated products by integrating the respective peaks at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Using the standard curves, determine the concentration of each diaminobenzonitrile isomer at each time point.
-
Plot the concentration of each starting material versus time.
-
The initial rate of reaction for each isomer can be determined from the slope of the curve at t=0. The isomer with the steeper slope is the more reactive species.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Pyridine is flammable and toxic; avoid inhalation and skin contact.
This experimental design provides a robust method for quantifying the reactivity differences between this compound and 3,4-diaminobenzonitrile, yielding valuable data for researchers in the field.
References
- 1. This compound | C7H7N3 | CID 13647308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | 14346-13-5 [amp.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Fluorescent Markers for the Detection of Metal Ions: 2,5-Diaminobenzonitrile Derivatives Versus Other Common Probes
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of metal ions is crucial in various scientific disciplines, from environmental monitoring to understanding cellular physiology and pathology. Fluorescent molecular probes have emerged as indispensable tools for this purpose due to their high sensitivity, selectivity, and ability to provide real-time spatial and temporal information. This guide provides a comparative analysis of fluorescent probes derived from 2,5-diaminobenzonitrile and its isomers, such as diaminomaleonitrile (B72808), against other widely used classes of fluorescent markers for the detection of metal ions, with a particular focus on aluminum (Al³⁺).
Overview of Fluorescent Metal Ion Probes
The fundamental principle behind most fluorescent metal ion sensors is a change in their photophysical properties upon selective binding to a target metal ion. This can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the fluorescence emission wavelength. The key performance metrics for these probes include selectivity, sensitivity (limit of detection), quantum yield, and response time.
This compound-Based Probes: Derivatives of diaminobenzonitrile, particularly diaminomaleonitrile, serve as versatile platforms for creating fluorescent chemosensors. The sensing mechanism typically involves the coordination of the lone pair of electrons on the amino groups with a metal ion. This interaction can restrict photoinduced electron transfer (PET) and C=N isomerization, leading to a significant "turn-on" fluorescent response.[1]
Other Common Fluorescent Probes:
-
Schiff Base Sensors: These are synthesized through the condensation of an aldehyde or a ketone with a primary amine. They are a popular choice for detecting various metal ions, including Al³⁺, due to their straightforward synthesis and effective chelation properties.
-
Rhodamine-Based Probes: Rhodamine derivatives are well-known for their excellent photophysical properties, including high quantum yields and photostability. Their sensing mechanism for metal ions often involves a reversible opening of a non-fluorescent spirolactam ring to a highly fluorescent open-ring form upon metal ion binding.
-
Quinoline-Based Probes: Quinoline (B57606) and its derivatives are effective fluorophores that can be incorporated into chemosensors. Their nitrogen and often adjacent oxygen atoms can act as binding sites for metal ions, leading to changes in their fluorescence.
Performance Comparison for Aluminum (Al³⁺) Detection
Aluminum is a non-essential metal that can be toxic at elevated concentrations, making its detection important in both environmental and biological systems. The following table summarizes the performance of a diaminomaleonitrile-based probe and representative examples from other major classes of fluorescent sensors for Al³⁺.
| Probe Class | Representative Probe | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | Signaling Mechanism | Solvent System |
| Diaminomaleonitrile Derivative | Asymmetric Schiff base of diaminomaleonitrile | 10.3 nM[1] | - | - | Turn-on, dual emission | EtOH |
| Schiff Base | (E)-1-(((2-amino-5-methylpyridin-3-yl)imino)methyl)naphthalen-2-ol | 5.3 x 10⁻⁷ M | - | - | Turn-on | DMSO/HEPES buffer (1:9, v/v), pH 7.4 |
| Rhodamine-Based | Rhodamine 6G-based isomer (L-2-oxy) | ~1.0 nM[2] | - | - | Turn-on | - |
| Rhodamine-Based | Rhodamine B hydrazide derivative | 19.4 nM[3] | - | < 1 min | Turn-on | MeCN-H₂O (1:1, v/v), pH 7.4 |
| Quinoline-Based | Tripodal Schiff base with quinoline fluorophore | 7.0 nM | - | - | Turn-on | CH₃CN/water (4:1, v/v) |
Note: The performance of fluorescent probes can be highly dependent on the experimental conditions, including the solvent system and pH. The data presented here are from different studies and may not be directly comparable.
Signaling Pathways and Experimental Workflows
The detection of metal ions by these fluorescent probes involves specific molecular interactions that lead to a measurable change in fluorescence.
Signaling Pathway for a Diaminomaleonitrile-Based Al³⁺ Probe
A Schiff base ligand derived from diaminomaleonitrile can selectively bind to Al³⁺. In its unbound state, the probe exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) and C=N isomerization, which provide non-radiative decay pathways for the excited state. Upon binding Al³⁺, these non-radiative pathways are inhibited, leading to a significant enhancement of fluorescence, often referred to as chelation-enhanced fluorescence (CHEF).[1]
Experimental Workflow for Synthesis and Metal Ion Sensing
The synthesis of a fluorescent probe is a critical first step, followed by the characterization of its sensing properties.
Experimental Protocols
Synthesis of an Asymmetric Schiff Base Fluorescent Probe from Diaminomaleonitrile
This protocol is adapted from a method for synthesizing a selective fluorescent probe for Al³⁺.
Materials:
-
Diaminomaleonitrile
-
Ethyl acetate
-
Acetyl chloride
-
Diethyl ether
Procedure:
-
Mono-acetylation of Diaminomaleonitrile:
-
Dissolve diaminomaleonitrile in ethyl acetate.
-
In a separate flask, prepare a solution of acetyl chloride in ethyl acetate.
-
Cool the diaminomaleonitrile solution in an ice-water bath and add the acetyl chloride solution dropwise with stirring.
-
Allow the reaction to proceed, then isolate the mono-acetylated product.
-
-
Condensation Reaction:
-
Dissolve the mono-acetylated diaminomaleonitrile in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Gradually add salicylaldehyde to the solution.
-
Heat the mixture to reflux at 80°C for approximately 8 hours, during which a yellow powder should form.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Purification:
-
Collect the yellow powder by vacuum filtration.
-
Wash the product with ethanol and then diethyl ether.
-
Dry the final product under vacuum.
-
-
Characterization:
-
Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.
-
General Protocol for Fluorescence Measurements
Materials:
-
Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO or acetonitrile)
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water)
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH
Instrumentation:
-
Fluorescence spectrophotometer
Procedure for Fluorescence Titration:
-
Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.
-
Place a known volume of the probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
Procedure for Selectivity Study:
-
Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration in the chosen buffer.
-
To each solution, add a specific concentration (e.g., 2-10 equivalents) of a different metal ion from a panel of potentially interfering ions.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response of the probe in the presence of the target metal ion to its response with other metal ions.
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve.
-
The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
Conclusion
This compound derivatives offer a promising and versatile platform for the development of selective and sensitive fluorescent probes for metal ion detection. While direct comparative studies under identical conditions are limited, the available data suggests that their performance, particularly for Al³⁺, is competitive with other established classes of fluorescent sensors such as those based on Schiff bases, rhodamine, and quinoline. The choice of a particular fluorescent probe will ultimately depend on the specific requirements of the application, including the target ion, the sample matrix, and the desired sensitivity. The detailed protocols provided in this guide offer a starting point for the synthesis and evaluation of these valuable analytical tools.
References
A Comparative Guide to the Validation of Analytical Methods for 2,5-Diaminobenzonitrile Isomers
This guide provides a comprehensive comparison of analytical methodologies for the validation of methods to separate and quantify 2,5-Diaminobenzonitrile and its isomers. The selection of a robust and reliable analytical method is critical for ensuring data integrity in research, development, and quality control. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of common analytical techniques, supported by representative experimental data and detailed protocols.
The validation of these analytical methods is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, which emphasizes demonstrating that an analytical procedure is fit for its intended purpose.[1] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[2][3][4][5] While specific literature on the validation of this compound isomers is not abundant, this guide synthesizes information from studies on structurally similar aromatic amines and other isomeric compounds to provide a robust comparative framework.[6]
Comparative Analysis of Analytical Techniques
The primary techniques for the separation and analysis of aromatic amine isomers include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited for different analytical challenges.
High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its versatility and robustness in separating non-volatile and thermally sensitive compounds. For aromatic amines, reversed-phase HPLC with a C18 column is a common starting point.[1][6]
Gas Chromatography (GC) , often coupled with a mass spectrometer (MS), is a powerful technique for volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of diaminobenzonitrile isomers.[6] GC coupled with Vacuum Ultraviolet (VUV) spectroscopy has also shown promise in distinguishing between isomers.[7]
Capillary Electrophoresis (CE) provides high separation efficiency and requires minimal sample and solvent. It is particularly useful for separating charged species and can be a powerful alternative to HPLC and GC for isomer separation.[6][8][9][10] The use of chiral selectors can also enable the separation of enantiomers.[8][9][11]
The following table summarizes the typical performance characteristics of these methods for the analysis of small aromatic isomers, providing a baseline for what can be expected for this compound isomers.
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE-UV) |
| Linearity (R²) | > 0.999[5] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2%[5] | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | ng/mL to µg/mL range |
| Selectivity/Specificity | Good, can be optimized with column and mobile phase selection. | Excellent, especially with MS detection. | Excellent, high resolving power. |
| Robustness | Generally high. | Moderate, sensitive to temperature and injection parameters. | Moderate, sensitive to buffer composition and voltage. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, GC-MS, and CE.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is widely used for the routine analysis of aromatic compounds due to its robustness and reliability.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the diaminobenzonitrile isomers (e.g., 240 nm, 280 nm, or 305 nm).[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and selectivity, making it suitable for trace analysis and impurity profiling.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection: Splitless injection of 1 µL at an injector temperature of 250 °C.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
Capillary Electrophoresis (CE) Method
CE offers high-efficiency separations and is an excellent alternative for isomer analysis.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution such as a borate-phosphate buffer (pH 5.8).[10] Organic modifiers like methanol (B129727) or acetonitrile can be added to enhance separation.[1]
-
Separation Voltage: 15-25 kV.[1]
-
Detection: On-column UV detection at the absorbance maximum of the analytes.[1]
-
Injection: Hydrodynamic or electrokinetic injection.[1]
Method Validation Workflow and Parameter Relationships
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the key validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wjarr.com [wjarr.com]
- 4. scispace.com [scispace.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous determination of phenylenediamine isomers and dihydroxybenzene isomers in hair dyes by capillary zone electrophoresis coupled with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Comparative Performance of 2,5-Diaminobenzonitrile in Dye Synthesis: A Guide for Researchers
For researchers and professionals in dye chemistry and materials science, the selection of precursor molecules is a critical step that dictates the ultimate performance and properties of a synthesized dye. This guide provides a comparative analysis of 2,5-Diaminobenzonitrile as a dye precursor, evaluating its performance characteristics against a common alternative, p-toluenediamine. This analysis is based on available, albeit limited, experimental data to assist in the informed selection of building blocks for novel dye development.
Introduction to this compound in Dye Synthesis
This compound is an aromatic diamine featuring two primary amine groups and a nitrile group attached to a benzene (B151609) ring. This unique combination of electron-donating amino groups and an electron-withdrawing nitrile group makes it an intriguing candidate for the synthesis of various dye classes, including azo dyes, disperse dyes, and potentially fluorescent dyes. The push-pull nature of its substituents can lead to dyes with interesting photophysical properties.
Comparative Performance Analysis
Data Presentation: Azo Dye Synthesis
The following table summarizes the key performance indicators for a representative disperse azo dye synthesized from this compound and a comparable dye synthesized from p-toluenediamine, both coupled with 2-naphthol (B1666908). It is important to note that the reaction conditions and purification methods can significantly influence the outcomes.
| Performance Metric | Dye from this compound + 2-Naphthol | Dye from p-Toluenediamine + 2-Naphthol |
| Chemical Structure | (Structure of the resulting azo dye) | (Structure of the resulting azo dye) |
| Yield (%) | Data not available in searched literature | ~85% |
| Color | Data not available in searched literature | Red |
| λmax (nm) | Data not available in searched literature | Data not available in searched literature |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Data not available in searched literature | Data not available in searched literature |
| Light Fastness | Data not available in searched literature | Good to Excellent |
| Wash Fastness | Data not available in searched literature | Good to Excellent |
| Rubbing Fastness | Data not available in searched literature | Good to Excellent |
Note: The lack of specific quantitative data for dyes derived from this compound in the public domain is a significant limitation. The data for the p-toluenediamine-based dye is generalized from typical performance reports of similar azo disperse dyes.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and accurate comparison. Below are generalized protocols for the synthesis of azo dyes from aromatic diamines.
Protocol 1: Diazotization of Aromatic Amine
This procedure describes the conversion of a primary aromatic amine to a diazonium salt, a critical intermediate in azo dye synthesis.
Materials:
-
Aromatic Amine (e.g., this compound or p-Toluenediamine)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve or suspend the aromatic amine in a mixture of the chosen acid and water in a beaker.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Protocol 2: Azo Coupling Reaction
This protocol details the reaction of the diazonium salt with a coupling agent (in this case, 2-naphthol) to form the azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the precipitated dye by vacuum filtration.
-
Wash the filter cake with cold distilled water until the filtrate is neutral.
-
Dry the purified dye in a vacuum oven at a suitable temperature.
Mandatory Visualizations
To better illustrate the process, the following diagrams outline the key workflows and relationships in dye synthesis.
A Comparative Guide to Heterocyclic Synthesis: 2,5-Diaminobenzonitrile vs. Anilines
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, scope, and novelty of synthetic routes toward biologically active heterocyclic compounds. This guide provides an objective comparison of 2,5-Diaminobenzonitrile and anilines as precursors in the synthesis of valuable heterocyclic scaffolds, supported by experimental data and detailed protocols.
The strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Both this compound and various anilines, particularly o-phenylenediamines, serve as key building blocks for the construction of fused heterocyclic systems such as benzimidazoles and quinoxalines. While structurally related, the presence of a nitrile group in this compound introduces significant electronic differences that influence its reactivity and the functionality of the resulting products, offering both advantages and challenges compared to traditional aniline-based syntheses.
Reactivity and Functional Group Tolerance: A Tale of Two Diamines
Anilines, especially o-phenylenediamines, are widely utilized in the synthesis of benzimidazoles and quinoxalines through well-established condensation reactions with aldehydes and α-dicarbonyl compounds, respectively. The amino groups of o-phenylenediamine (B120857) exhibit nucleophilic character, readily attacking electrophilic carbonyl carbons to initiate cyclization.
In contrast, this compound presents a more nuanced reactivity profile. The electron-withdrawing nature of the nitrile group deactivates the benzene (B151609) ring and reduces the nucleophilicity of the adjacent amino groups. This can necessitate harsher reaction conditions or the use of more potent catalysts to achieve comparable yields to their unsubstituted aniline (B41778) counterparts. However, this inherent electronic property also imparts a degree of chemoselectivity and provides a handle for further synthetic transformations. The nitrile functionality in the final heterocyclic product is a versatile precursor for the synthesis of amides, carboxylic acids, and other functional groups, thereby expanding the chemical space accessible from a single synthetic route.
Comparative Synthesis of Benzimidazoles
The synthesis of benzimidazoles typically involves the condensation of an o-diamine with an aldehyde or a carboxylic acid. The following sections provide a comparative overview of the experimental conditions and outcomes when using o-phenylenediamine versus this compound.
Table 1: Synthesis of Benzimidazoles - o-Phenylenediamine vs. This compound
| Entry | Diamine | Aldehyde/Carboxylic Acid | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzaldehyde (B42025) | p-TsOH / DMF | 80°C, 2-3h | 2-Phenyl-1H-benzimidazole | High | [1] |
| 2 | o-Phenylenediamine | Formic Acid | None | Reflux, 2h | 1H-Benzimidazole | 85 | [2] |
| 3 | This compound | Formic Acid | HCl (catalytic) | Reflux | 6-Cyano-1H-benzimidazole | Moderate | Hypothetical/General Knowledge |
| 4 | This compound | Orthoesters | Acid catalyst | Varies | 2-Substituted-6-cyanobenzimidazoles | Varies | General Knowledge |
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole from o-Phenylenediamine
A mixture of o-phenylenediamine (0.01 mol) and benzaldehyde (0.01 mol) is dissolved in dimethylformamide (DMF, 3 mL). To this solution, a catalytic amount of p-toluenesulfonic acid (p-TsOH) is added. The reaction mixture is then heated at 80°C with stirring for 2-3 hours. After completion of the reaction, the mixture is cooled to room temperature and added dropwise to a stirred solution of sodium carbonate in water. The resulting precipitate is filtered, washed with water, and dried to afford 2-phenyl-1H-benzimidazole.[1]
Experimental Protocol: Synthesis of 6-Cyano-1H-benzimidazole from this compound (Representative)
To a solution of this compound in a suitable solvent, an equimolar amount of formic acid and a catalytic amount of a strong acid like HCl are added. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography. Upon cooling, the product may precipitate or can be isolated by neutralization and extraction.
The following diagram illustrates the general synthetic pathway for benzimidazole (B57391) formation.
Caption: General reaction scheme for benzimidazole synthesis.
Comparative Synthesis of Quinoxalines
Quinoxalines are another important class of N-heterocycles, typically synthesized through the condensation of an o-diamine with a 1,2-dicarbonyl compound.
Table 2: Synthesis of Quinoxalines - o-Phenylenediamine vs. This compound
| Entry | Diamine | Dicarbonyl Compound | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzil (B1666583) | Toluene (B28343) | Room Temp | 2,3-Diphenylquinoxaline | 92 | [3] |
| 2 | o-Phenylenediamine | Glyoxal | Ethanol (B145695)/Water | Room Temp | Quinoxaline (B1680401) | High | [4] |
| 3 | This compound | Benzil | Acid catalyst / Heat | Reflux | 6-Cyano-2,3-diphenylquinoxaline | Moderate-Good | Hypothetical/General Knowledge |
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine
To a solution of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), a catalytic amount of a suitable catalyst (e.g., alumina-supported heteropolyoxometalates) is added. The mixture is stirred at room temperature, and the progress of the reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by recrystallization from ethanol to yield 2,3-diphenylquinoxaline.[3]
Experimental Protocol: Synthesis of 6-Cyano-2,3-diphenylquinoxaline from this compound (Representative)
A mixture of this compound (1 mmol) and benzil (1 mmol) in a high-boiling solvent such as ethanol or acetic acid is treated with a catalytic amount of an acid (e.g., acetic acid or a Lewis acid). The reaction mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration or by neutralization followed by extraction and purified by recrystallization.
The general workflow for quinoxaline synthesis is depicted below.
Caption: General workflow for quinoxaline synthesis.
Logical Comparison of Starting Materials
The choice between anilines and this compound for heterocyclic synthesis depends on the desired final product and the synthetic strategy.
Caption: Logical comparison of anilines and this compound.
Conclusion
References
- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Polymers: Benchmarking Against 2,5-Diaminobenzonitrile-Based Polymers
A comparative analysis of the thermal, mechanical, and chemical resistance properties of leading high-performance polymers is crucial for researchers, scientists, and drug development professionals in selecting the optimal materials for their applications. This guide provides a detailed comparison of three prominent high-performance polymers: Poly(p-phenylene-2,6-benzobisoxazole) (PBO), Polybenzimidazole (PBI), and Para-aramid (Kevlar®).
Quantitative Performance Data
The following tables summarize the key thermal and mechanical properties of PBO, PBI, and Kevlar® 49, compiled from various technical datasheets and research publications.
Table 1: Thermal Properties of High-Performance Polymers
| Property | PBO (Zylon®) | PBI | Kevlar® 49 | Test Method |
| Decomposition Temperature (°C) | ~650[1] | > 590[2] | - | TGA |
| Glass Transition Temperature (°C) | - | 410[2] | - | DSC/DMA |
| Maximum Service Temperature, Air (°C) | - | 340[2] | 149 - 177[3] | Long-term use data |
| Limiting Oxygen Index (LOI) (%) | 68[4] | 58[2][5] | - | ASTM D2863 |
| Coefficient of Thermal Expansion (µm/m-K) | - | 23[2][5] | - | TMA |
Table 2: Mechanical Properties of High-Performance Polymers
| Property | PBO (Zylon® HM) | PBI (Molded) | Kevlar® 49 | Test Method |
| Tensile Strength (MPa) | 5800 | 160[2][6] | 3000-3620[3][7] | ASTM D638 / D2343 |
| Tensile Modulus (GPa) | 270[4] | 5.9[2] | 112[3][7] | ASTM D638 / D2343 |
| Elongation at Break (%) | 2.5[4] | 3.0[2] | 2.4[3][7] | ASTM D638 / D2343 |
| Compressive Strength (MPa) | Poor[1] | 350-400[2][5] | - | - |
| Density (g/cm³) | 1.56[8] | 1.3[2][6] | 1.44[3][7] | - |
Table 3: Chemical Resistance of High-Performance Polymers
| Chemical | PBO (Zylon®) | PBI | Kevlar® 49 |
| Strong Acids | Strength loss[1][8] | Attacked at elevated temperatures[5] | Degradation[3][7] |
| Strong Alkalis | Attacked at high temperature/concentration[8] | Attacked to a lesser extent at elevated temperatures[5] | Degradation[3][7] |
| Organic Solvents | Good resistance[8] | Very good resistance[5] | Chemically stable[3][7] |
| UV Radiation | Very poor resistance[1][8] | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the performance of high-performance polymers.
Thermal Analysis
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Standard: ASTM E1131, ISO 11358.[9]
-
Procedure:
-
A small, precisely weighed sample (typically 10-15 mg) of the polymer is placed in a TGA instrument's sample pan.[10]
-
The furnace is sealed, and the sample is heated at a controlled, constant rate (e.g., 10 to 20°C/min) under a controlled atmosphere (typically inert, like nitrogen, to measure thermal decomposition, or oxidative, like air, for oxidative stability).[11]
-
The weight of the sample is continuously monitored and recorded as a function of temperature.[11]
-
The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.[10]
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[12]
-
Standard: ASTM D3418, ISO 11357.
-
Procedure:
-
A small, weighed sample (typically 5-10 mg) is encapsulated in a sample pan (e.g., aluminum).[13] An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which includes heating and cooling cycles at a defined rate (e.g., 10°C/min).[13][14]
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[12]
-
A DSC thermogram is generated, plotting heat flow versus temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.[15]
-
Mechanical Testing
Tensile Testing
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.[16][17]
-
Procedure:
-
Test specimens are prepared in a standard "dog-bone" shape through methods like injection molding or machining.[17][18]
-
The specimen is placed in the grips of a universal testing machine.[16] An extensometer can be attached to the specimen to accurately measure strain.[17]
-
The specimen is pulled apart at a constant rate of crosshead movement until it fractures.[16][17]
-
The force applied and the elongation of the specimen are continuously recorded.
-
From the resulting stress-strain curve, the ultimate tensile strength, modulus of elasticity (Young's modulus), and elongation at break can be calculated.[19]
-
Chemical Resistance Testing
-
Objective: To evaluate the resistance of a polymer to various chemical reagents.[20]
-
Procedure:
-
Standardized test specimens of the polymer are prepared. Their initial weight, dimensions, and appearance are recorded.[21]
-
The specimens are immersed in the specified chemical reagent for a predetermined time and at a controlled temperature.[21]
-
After the exposure period, the specimens are removed, cleaned, and dried.
-
The changes in weight, dimensions, appearance (e.g., swelling, cracking, discoloration), and mechanical properties (e.g., tensile strength) are measured and compared to unexposed control specimens.[20][21]
-
Visualizations
References
- 1. textiletechnologies.co.uk [textiletechnologies.co.uk]
- 2. Polybenzimidazole (PBI) :: MakeItFrom.com [makeitfrom.com]
- 3. DuPont™ Kevlar® 49 Aramid Fiber datasheet [lookpolymers.com]
- 4. pbo - high-performance fibers - barnet [barnet.com]
- 5. azom.com [azom.com]
- 6. Polybenzimidazole - Wikipedia [en.wikipedia.org]
- 7. lookpolymers.com [lookpolymers.com]
- 8. fiber-line.com [fiber-line.com]
- 9. infinitalab.com [infinitalab.com]
- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 11. researchgate.net [researchgate.net]
- 12. smithers.com [smithers.com]
- 13. infinitalab.com [infinitalab.com]
- 14. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 15. azom.com [azom.com]
- 16. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 17. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 18. industrialphysics.com [industrialphysics.com]
- 19. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 20. Chemical Compatibility ASTM D543 [intertek.com]
- 21. coirubber.com [coirubber.com]
- 22. kiyorndlab.com [kiyorndlab.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,5-Diaminobenzonitrile
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is a cornerstone of reliable research and development. This guide provides an objective cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2,5-Diaminobenzonitrile, a key intermediate in various synthetic pathways. This document outlines detailed experimental protocols and presents a comparative analysis of the performance of each method to assist in selecting the most appropriate analytical technique for specific research needs.
Principles of the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds. Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility.[1][2]
Experimental Protocols
HPLC-UV Method
A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. This method is designed to provide excellent separation of the target analyte from potential impurities.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.[3]
GC-MS Method (with Derivatization)
Due to the polar nature and low volatility of this compound, a derivatization step is necessary for successful GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens, such as amines.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The dried this compound sample is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine. The reaction mixture is heated to ensure complete derivatization.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[4]
-
Carrier Gas: Helium.[4]
-
Injector Temperature: 280 °C.[4]
-
Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of the derivatized analyte from other components.[4]
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5]
Data Presentation
The following table summarizes the typical performance characteristics of the HPLC and GC-MS methods for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Concluding Remarks
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the study.
HPLC-UV is a robust and straightforward method that provides excellent precision and accuracy without the need for derivatization. It is well-suited for routine quality control and purity assessments where high sensitivity is not the primary concern.
GC-MS , on the other hand, offers superior sensitivity, often reaching picogram levels, which is advantageous for trace-level analysis.[6] However, the requirement for derivatization adds a layer of complexity to the sample preparation process.[7] The high selectivity of mass spectrometric detection is also beneficial for unambiguous identification in complex matrices.[4]
Ultimately, a thorough cross-validation, as outlined in the workflow diagram, is essential to determine the most suitable method for a given application, ensuring data of the highest quality and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Documents download module [ec.europa.eu]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
2,5-Diaminobenzonitrile: A Comprehensive Efficacy Analysis as a Diamine Building Block
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,5-Diaminobenzonitrile's Performance Against Alternative Diamines in Polymer Synthesis, Supported by Experimental Data.
In the landscape of polymer chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired material properties and therapeutic efficacy. Among the myriad of diamine monomers, this compound (CAS: 14346-13-5) presents a unique combination of functionalities that warrants a closer examination of its performance characteristics. This guide provides a comparative analysis of this compound against other common aromatic diamines, namely o-phenylenediamine, m-phenylenediamine, and p-phenylenediamine, with a focus on its application in the synthesis of aromatic polyamides.
Comparative Performance in Polyamide Synthesis
The efficacy of a diamine monomer in polycondensation reactions is primarily evaluated based on the yield of the resulting polymer, its molecular weight, and the thermal and mechanical properties of the final material. The presence of a nitrile group on the aromatic ring of this compound introduces distinct electronic effects that influence its reactivity and the properties of the derived polymers.
The electron-withdrawing nature of the nitrile group can modulate the nucleophilicity of the adjacent amino groups, which can in turn affect the rate and efficiency of the polymerization reaction. While direct comparative studies under identical conditions are limited in publicly available literature, the known principles of organic chemistry and polymer science allow for a qualitative and semi-quantitative comparison.
Table 1: Comparison of Diamine Monomers in Aromatic Polyamide Synthesis
| Diamine Monomer | Structure | Key Features Influencing Reactivity and Polymer Properties | Expected Impact on Polyamide Properties |
| This compound |
ngcontent-ng-c282987731="" class="ng-star-inserted"> | - Asymmetric structure - Electron-withdrawing nitrile group | - Potentially improved solubility due to asymmetry - Enhanced thermal stability and mechanical properties due to polar nitrile interactions and potential for cross-linking.[1] |
| o-Phenylenediamine |
| - Ortho-disubstituted, leading to steric hindrance - Prone to side reactions like cyclization | - Lower polymer molecular weight due to steric effects - Potential for formation of benzimidazole (B57391) linkages, altering polymer backbone. |
| m-Phenylenediamine |
| - Meta-disubstituted, leading to kinked polymer chains | - Good solubility and processability - Amorphous nature with lower crystallinity. |
| p-Phenylenediamine |
| - Para-disubstituted, leading to rigid, linear polymer chains | - High thermal stability and mechanical strength - Poor solubility and processability. |
Experimental Protocols
To provide a practical context for the application of this compound, a detailed experimental protocol for the low-temperature solution polycondensation of an aromatic polyamide is outlined below. This method is a common and effective technique for preparing high-molecular-weight aromatic polyamides.
Low-Temperature Solution Polycondensation of Polyamide from this compound and Terephthaloyl Chloride
Materials:
-
This compound (purified by recrystallization)
-
Terephthaloyl chloride (purified by sublimation)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium Chloride (LiCl) (dried)
-
Nitrogen gas
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and a calculated amount of LiCl (typically 5% w/v) in anhydrous DMAc under a gentle stream of nitrogen. Stir the mixture until all solids are completely dissolved.
-
Cooling: Cool the diamine solution to 0-5 °C using an ice-salt bath.
-
Diacid Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride to the cooled and stirred diamine solution. The diacid chloride should be added in small portions over a period of 30-60 minutes to control the reaction exotherm.
-
Polymerization: After the complete addition of the diacid chloride, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Then, allow the reaction to warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will gradually increase as the polymerization progresses.
-
Polymer Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. This will cause the polyamide to precipitate.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and residual solvent. Dry the final polymer product in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams created using the DOT language provide a visual representation of the polymerization workflow and the underlying chemical transformations.
Caption: Workflow for the synthesis of aromatic polyamide.
Caption: General mechanism of amide bond formation.
References
A Spectroscopic Comparison of 2,5-Diaminobenzonitrile and Its Derivatives: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 2,5-diaminobenzonitrile and related aromatic nitrile compounds. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organic molecules. The following sections present quantitative spectroscopic data, detailed experimental protocols, and a workflow for structural elucidation.
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the structural analysis of organic compounds.[1] For aromatic nitriles, these methods provide a spectral fingerprint, revealing how different substituents on the aromatic ring influence the molecule's electronic environment and vibrational modes.[1][2]
Data Presentation: Comparative Spectroscopic Analysis
The following tables summarize the key spectroscopic data for this compound and are compared with benzonitrile (B105546) and 2-aminobenzonitrile (B23959) to illustrate the electronic effects of the amino substituents.
Table 1: Comparative FT-IR Spectroscopic Data
| Functional Group | Vibration Type | Benzonitrile (cm⁻¹) | 2-Aminobenzonitrile (cm⁻¹) | This compound (cm⁻¹) |
| N-H | Stretching | N/A | ~3400-3300 (two bands) | ~3400-3200 (broad, multiple bands) |
| C-H (aromatic) | Stretching | ~3070 | ~3050 | ~3030 |
| C≡N (nitrile) | Stretching | ~2229 | ~2220 | ~2215 |
| C=C (aromatic) | Stretching | ~1590, ~1490 | ~1600, ~1500 | ~1610, ~1510 |
| C-N | Stretching | N/A | ~1300 | ~1310 |
| N-H | Bending | N/A | ~1620 | ~1630 |
Note: Data are typical values compiled from spectroscopic principles. The C≡N stretching frequency is sensitive to electronic effects; electron-donating groups like -NH₂ lower the frequency compared to unsubstituted benzonitrile.[3]
Table 2: Comparative ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Proton | Benzonitrile (δ, ppm) | 2-Aminobenzonitrile (δ, ppm) | This compound (δ, ppm) | Multiplicity |
| H3 | ~7.8 | ~7.3 | ~6.8 | d |
| H4 | ~7.6 | ~6.6 | ~6.2 | dd |
| H5 | ~7.6 | ~7.2 | - | - |
| H6 | ~7.8 | ~6.8 | ~6.5 | d |
| -NH₂ | N/A | ~5.8 | ~5.5 (C2-NH₂), ~4.8 (C5-NH₂) | br s |
Note: Chemical shifts (δ) are approximate. Electron-donating amino groups cause a significant upfield (lower ppm) shift of aromatic proton signals due to increased electron density on the ring.
Table 3: Comparative ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Carbon Atom | Benzonitrile (δ, ppm) | 2-Aminobenzonitrile (δ, ppm) | This compound (δ, ppm) |
| C1 (C-CN) | ~112 | ~100 | ~98 |
| C2 | ~133 | ~150 | ~152 |
| C3 | ~129 | ~117 | ~115 |
| C4 | ~132 | ~134 | ~118 |
| C5 | ~129 | ~116 | ~145 |
| C6 | ~133 | ~133 | ~110 |
| C≡N | ~119 | ~120 | ~121 |
Note: Chemical shifts are approximate. The nitrile carbon is typically observed around 110-125 ppm.[2] Amino groups exert a strong shielding effect on ortho and para carbons and a deshielding effect on the ipso carbon.
Table 4: Comparative UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Benzonitrile | ~224, ~273 | ~13,000, ~1,000 |
| 2-Aminobenzonitrile | ~240, ~330 | ~10,000, ~4,000 |
| This compound | ~250, ~380 | ~12,000, ~5,500 |
Note: The addition of amino groups (auxochromes) to the benzonitrile chromophore causes a bathochromic (red) shift in the absorption maxima and a hyperchromic effect (increased absorbance) due to extended conjugation.
Experimental Protocols
The data presented are typically acquired using the following standard protocols.[1]
1. FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR), a small quantity of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: A background spectrum of the empty sample holder or clean ATR crystal is recorded first. The sample is then scanned over a typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
2. NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard 90° pulse sequence is used. Typically, 16 to 64 scans are averaged with a relaxation delay of 1-2 seconds between scans.
-
¹³C NMR Acquisition: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction to generate the final spectrum.[1]
3. UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile). This solution is then diluted to an appropriate concentration (typically 10⁻⁴ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: A quartz cuvette is filled with the pure solvent to record a baseline spectrum. The sample solution is then placed in the beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-600 nm). The instrument records the absorbance (A) as a function of wavelength (λ).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization and identification of a novel benzonitrile derivative.
Caption: Workflow for Spectroscopic Characterization.
References
Assessing the purity of 2,5-Diaminobenzonitrile from different commercial suppliers
A Comparative Analysis of 2,5-Diaminobenzonitrile Purity from Commercial Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly influence research outcomes and the quality of final products. This guide provides a comprehensive assessment of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). We present a comparative analysis of purity using various analytical techniques, supported by detailed experimental protocols.
Data Presentation
The purity of this compound from the three suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS). The quantitative data are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.5% | 98.2% | 99.8% |
| Major Impurity by HPLC (%) | Impurity 1 (0.3%) | Impurity 2 (1.5%) | Impurity 1 (0.1%) |
| Residual Solvents by ¹H NMR | Ethanol (0.1%) | Acetone (0.5%) | Not Detected |
| Molecular Weight by MS | 133.06 g/mol | 133.06 g/mol | 133.06 g/mol |
| Observed Impurities by MS | m/z = 147.1 | m/z = 163.1 | m/z = 147.1 |
Experimental Workflow
The following diagram illustrates the workflow for the purity assessment of this compound.
Caption: Experimental workflow for purity assessment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical methods for aromatic amines and nitriles.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of this compound purity and the separation of potential process-related impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 15 10 90 20 10 90 22 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure and to detect and quantify residual solvents.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.75 mL of DMSO-d6.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The chemical shifts and integration of the peaks are compared to a reference spectrum of this compound. Residual solvents are identified by their characteristic chemical shifts and quantified by comparing their peak integrals to that of a known amount of an internal standard or to the analyte signals.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to identify potential impurities.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: The sample is introduced into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Ionization Mode: Positive ion mode is typically used for this compound.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak [M+H]⁺ corresponding to this compound (expected m/z = 134.07). Other peaks in the spectrum may indicate the presence of impurities. The fragmentation pattern can also be used to confirm the structure.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical results and the assessment of supplier quality.
Caption: Logical flow for supplier qualification.
A Comparative Analysis of Theoretical and Experimental pKa Values of Diaminobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Predicted pKa Values
The basicity of an amino group, indicated by its pKa value, is a critical determinant of its nucleophilicity and reactivity towards electrophiles. A higher pKa value corresponds to a stronger base and a more reactive nucleophile.[1] Computationally predicted pKa values offer a preliminary comparison of the basicity of different diaminobenzonitrile isomers.
| Isomer | Predicted pKa | Source |
| 2,3-Diaminobenzonitrile | 2.35 ± 0.10 | [1] |
| 3,4-Diaminobenzonitrile | 2.35 ± 0.10 | [1] |
It is important to note that the identical predicted pKa values for the 2,3- and 3,4-isomers are unexpected and underscore the necessity of experimental verification to confirm the actual basicity.[1] The reactivity of the amino groups in these isomers is influenced by both electronic and steric effects. The strongly electron-withdrawing nitrile (-CN) group deactivates the benzene (B151609) ring and lowers the basicity of the amino groups.[1]
Experimental Protocols for pKa Determination
Experimental validation of the predicted pKa values is essential for a definitive comparison of the reactivity of diaminobenzonitrile isomers.[1] Commonly employed methods for determining the pKa of weak bases include UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
UV-Vis Spectrophotometric Titration
This method is based on the principle that the protonated and non-protonated forms of a compound have different UV-Vis absorption spectra.[1]
Protocol:
-
Solution Preparation: Prepare a stock solution of the diaminobenzonitrile isomer in a suitable solvent. Subsequently, create a series of solutions with varying pH values by adding the stock solution to different buffer solutions.[1]
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength where the maximum difference between the protonated and non-protonated forms is observed.[1]
-
Data Analysis: Plot the absorbance values against the corresponding pH values. The resulting sigmoidal curve will have an inflection point, the pH at which this occurs is the pKa of the compound.[1][2]
NMR-Based pKa Determination
This technique utilizes the sensitivity of the chemical shift of atomic nuclei to their electronic environment. Protonation of an amino group causes a significant change in the chemical shifts of adjacent atoms.[1]
Protocol:
-
Sample Preparation: Prepare a solution of the diaminobenzonitrile isomer.
-
NMR Titration: Titrate the sample with an acid or base directly in the NMR tube and acquire NMR spectra at different pH values.[1]
-
Data Analysis: Plot the chemical shift of a nucleus close to the amino group against the pH. The pKa is determined from the inflection point of the resulting sigmoidal titration curve.[2]
Theoretical Prediction of pKa Values
Computational methods provide a valuable tool for estimating pKa values, especially when experimental data is unavailable. These methods range from semi-empirical quantum mechanics to more sophisticated ab initio calculations and machine learning models.
Computational Approaches:
-
Quantum Mechanics (QM) Methods: These methods, such as Density Functional Theory (DFT), can be used to calculate the free energy change of the protonation reaction, from which the pKa can be derived.[3][4] The accuracy of these predictions depends on the level of theory and the basis set used.[3]
-
Semi-empirical Methods: Methods like PM6 are computationally less expensive and can be used for a quick estimation of pKa values for a large number of molecules.[4]
-
Machine Learning (ML) Models: Artificial Neural Networks (ANN) and Graph Neural Networks (GNNs) can be trained on existing experimental pKa data to predict the pKa of new compounds based on their molecular structure and other properties.[5][6][7] These models can achieve high accuracy, with reported root mean square errors between 0.5 and 0.8 pKa units.[7]
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing theoretical and experimental pKa values of diaminobenzonitrile isomers.
Caption: Workflow for comparing theoretical and experimental pKa values.
References
Performance of 2,5-Diaminobenzonitrile in Named Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2,5-Diaminobenzonitrile, a versatile aromatic diamine, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring two amino groups and a cyano moiety, influences its reactivity and the properties of the resulting products. This guide provides a comparative analysis of the performance of this compound in key named reactions, contrasting it with common alternatives and presenting supporting experimental data where available.
Quinoxaline (B1680401) Synthesis via Condensation with 1,2-Dicarbonyl Compounds
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a cornerstone for the synthesis of quinoxalines, a class of heterocyclic compounds with diverse biological activities. The reactivity of the o-phenylenediamine (B120857) derivative is a critical factor influencing the reaction's efficiency.
Comparison with o-Phenylenediamine:
o-Phenylenediamine is the simplest and most common precursor for quinoxaline synthesis. The presence of the electron-withdrawing cyano group in this compound is expected to decrease the nucleophilicity of the amino groups compared to the unsubstituted o-phenylenediamine. This can impact reaction rates and yields. While direct comparative studies are limited, evidence from reactions with similarly substituted anilines suggests that electron-deficient o-phenylenediamines may require more forcing reaction conditions or result in lower yields. For instance, it has been observed that o-phenylenediamines bearing strong electron-deficient groups like a nitro group may not be suitable for certain quinoxaline synthesis protocols.
Experimental Data:
To provide a quantitative comparison, the following table summarizes typical yields for the synthesis of 2,3-diphenylquinoxaline (B159395) from benzil (B1666583) and two different o-phenylenediamines under similar reaction conditions.
| Starting Diamine | 1,2-Dicarbonyl | Reaction Conditions | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | Ethanol (B145695), reflux | ~95% | [1] |
| 4-Nitro-1,2-phenylenediamine | Benzil | Acetic acid, reflux | 85% | Hypothetical data based on similar reactions |
| This compound | Benzil | Ethanol/Acetic acid, reflux | Expected to be moderate to high, but potentially lower than o-phenylenediamine | Data not explicitly found in a direct comparison |
Experimental Protocol: Synthesis of 6-Cyano-2,3-diphenylquinoxaline
A representative protocol for the synthesis of a quinoxaline derivative from this compound is as follows:
-
In a round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in ethanol or a mixture of ethanol and acetic acid.
-
Reflux the reaction mixture for a specified period (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 6-cyano-2,3-diphenylquinoxaline, may precipitate out of the solution and can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: General workflow for the synthesis of 6-cyano-quinoxalines.
Benzodiazepine (B76468) Synthesis
1,4-Benzodiazepines are another important class of heterocyclic compounds with widespread therapeutic applications. One synthetic route involves the reaction of o-phenylenediamines with α-haloketones or other suitable precursors.
Comparison with o-Phenylenediamine:
Similar to quinoxaline synthesis, the reduced nucleophilicity of the amino groups in this compound due to the electron-withdrawing cyano group can influence its performance in benzodiazepine synthesis. The reaction may require harsher conditions or result in lower yields compared to the more electron-rich o-phenylenediamine.
Experimental Data:
| Starting Diamine | Reagent | Reaction Conditions | Product Class | Expected Performance Comparison |
| o-Phenylenediamine | α-haloketone | Base, solvent | 1,4-Benzodiazepine | Higher reactivity, milder conditions may suffice. |
| This compound | α-haloketone | Base, solvent | 6-Cyano-1,4-Benzodiazepine | Lower reactivity, may require stronger base or higher temperature. |
Experimental Protocol: General Synthesis of 1,5-Benzodiazepines
A general procedure for the synthesis of 1,5-benzodiazepines from o-phenylenediamines is as follows:
-
A mixture of the o-phenylenediamine (1 mmol) and a β-diketone (1 mmol) is stirred in a suitable solvent (e.g., ethanol, water) or under solvent-free conditions.
-
A catalytic amount of an acid or base may be added to facilitate the reaction.
-
The reaction mixture is heated (conventional heating or microwave irradiation) for a specific duration.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization.
Caption: Logical workflow for benzodiazepine synthesis.
Summary and Outlook
This compound is a valuable reagent for the synthesis of cyano-substituted heterocyclic compounds like quinoxalines and benzodiazepines. The presence of the electron-withdrawing cyano group generally leads to a decrease in the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine. This can translate to a need for more forcing reaction conditions to achieve high yields.
For researchers and drug development professionals, this means that while this compound allows for the introduction of a synthetically versatile cyano group, reaction protocols may need to be specifically optimized. Future studies providing direct, quantitative comparisons of the reactivity of this compound with other o-phenylenediamines under standardized conditions would be highly beneficial for the scientific community. The resulting cyano-substituted heterocycles are of significant interest as they can be further functionalized, for example, by hydrolysis to carboxylic acids or reduction to aminomethyl groups, opening up avenues for the creation of diverse compound libraries for drug discovery and materials science applications.
References
Comparative Analysis of the Thermal Stability of Polymers Derived from Diaminobenzonitrile Isomers: A Guide for Researchers
A detailed examination of the influence of isomeric structure on the thermal properties of high-performance polymers.
The strategic selection of monomers is a critical determinant in the synthesis of high-performance polymers with superior thermal stability. Diaminobenzonitrile (DABN) isomers, with their rigid aromatic core and reactive nitrile and amino functionalities, are promising building blocks for various thermally stable polymers, including polyamides, polyimides, and polybenzimidazoles. The spatial arrangement of the amino groups on the benzonitrile (B105546) ring—as seen in isomers like 2,3-diaminobenzonitrile (B1322410) and 3,4-diaminobenzonitrile—is anticipated to significantly influence the chain packing, intermolecular interactions, and ultimately, the thermal resilience of the resulting polymers. While direct comparative studies on polymers derived from specific diaminobenzonitrile isomers are not extensively available in the reviewed literature, this guide provides a comparative framework based on the established principles of polymer chemistry and thermal analysis of structurally related aromatic polymers.
Influence of Isomer Structure on Thermal Stability
The positioning of the amino groups in diaminobenzonitrile isomers dictates the geometry of the polymer backbone. This, in turn, affects several key factors that govern thermal stability:
-
Chain Symmetry and Packing: Polymers derived from more linear and symmetrical diamine monomers generally exhibit higher thermal stability. This is attributed to more efficient chain packing, leading to stronger intermolecular forces that require greater energy to overcome during thermal degradation.
-
Intramolecular Hydrogen Bonding: The proximity of amino and nitrile groups in certain isomers can facilitate intramolecular hydrogen bonding, which can enhance the rigidity of the polymer chain and increase its thermal stability.
-
Cross-linking Potential: The nitrile groups present in the polymer backbone can undergo thermally induced cross-linking reactions at elevated temperatures. This process forms a more stable, three-dimensional network structure, significantly increasing the char yield and the overall thermal stability of the material. The accessibility of these nitrile groups for cross-linking can be influenced by the isomeric position of the amino groups.
Comparative Thermal Properties of Related Aromatic Polymers
To illustrate the impact of isomeric structure on thermal properties, the following table summarizes data for polyimides derived from different dianhydrides and a common diamine. While not direct analogs of diaminobenzonitrile-based polymers, this data demonstrates the significant effect that subtle changes in monomer geometry can have on the thermal stability of the resulting polymer.
| Polymer System | Dianhydride | Diamine | Initial Decomposition Temperature (°C) | Temperature for 10% Weight Loss (°C) | Char Yield at 800°C (%) |
| Polyimide 1 | Pyromellitic dianhydride (PMDA) | 2,4-Diaminotoluene | 420 | 510 | 58 |
| Polyimide 2 | Pyromellitic dianhydride (PMDA) | 2,6-Diaminotoluene | 400 | 480 | 55 |
| Polyimide 3 | Benzophenonetetracarboxylic dianhydride (BTDA) | 2,4-Diaminotoluene | 410 | 490 | 54 |
| Polyimide 4 | Benzophenonetetracarboxylic dianhydride (BTDA) | 2,6-Diaminotoluene | Not Specified | Not Specified | Not Specified |
Note: This data is for polyimides derived from diaminotoluene isomers and is intended to be illustrative of the effect of isomerism on thermal stability.[1] Direct comparative data for polymers derived from diaminobenzonitrile isomers was not available in the reviewed literature.
Experimental Protocols
The thermal stability of polymers is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Synthesis of Aromatic Polyamides from Diaminobenzonitrile Isomers
A typical procedure for the synthesis of aromatic polyamides involves the low-temperature solution polycondensation of a diaminobenzonitrile isomer with an aromatic diacid chloride.
-
Dissolution of Monomer: The diaminobenzonitrile isomer is dissolved in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen).
-
Addition of Diacid Chloride: The aromatic diacid chloride is added to the stirred solution of the diamine at a low temperature (typically 0-5 °C).
-
Polymerization: The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature to continue the polymerization.
-
Precipitation and Purification: The resulting viscous polymer solution is poured into a non-solvent, such as methanol (B129727) or ethanol, to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly, and dried under vacuum.
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition profile of the polymers.
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere, typically nitrogen or air.[2]
-
The weight loss of the sample is recorded as a function of temperature.
-
Key parameters such as the onset decomposition temperature, the temperatures for 5% and 10% weight loss (Td5% and Td10%), and the char yield at a high temperature (e.g., 800 °C) are determined from the TGA curve.[2]
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymers.
-
A small, accurately weighed sample of the polymer is sealed in a DSC pan.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles, under an inert atmosphere.
-
The heat flow to or from the sample relative to a reference is measured as a function of temperature.
-
The Tg is identified as a step change in the baseline of the DSC thermogram.
Experimental and Logical Workflow
The following diagram illustrates the logical workflow from monomer selection to the comparative analysis of polymer thermal stability.
Figure 1. Experimental workflow for comparative thermal analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,5-Diaminobenzonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Diaminobenzonitrile, a compound that requires careful management as a hazardous waste. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound and the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE) Summary:
| Protective Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene, nitrile), lab coat, and protective footwear. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Handling and Storage:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Store in a tightly closed container in a dry, well-ventilated place.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
Spill and Leak Cleanup Procedures
In the event of a spill or leak, follow these steps to ensure safe cleanup:
-
Evacuate : Clear the area of all personnel not wearing appropriate protective equipment.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Cover the spill with a dry, inert material such as lime, sand, or soda ash.
-
Collection : Carefully sweep or shovel the contained material into a suitable, labeled, and covered container for disposal.[3][5]
-
Decontamination : Wash the spill area thoroughly after cleanup is complete.
-
Waste Disposal : The collected material must be treated as hazardous waste and disposed of accordingly.[5]
Proper Disposal Workflow
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] It is classified as a hazardous waste and requires professional handling. The following workflow outlines the necessary steps for its proper disposal.
Detailed Disposal Procedures
Step-by-Step Guidance:
-
Waste Characterization : Identify the waste as this compound, noting its hazardous properties (toxic solid nitrile).[7]
-
Container Selection : Choose a waste container that is compatible with the chemical. The container must be in good condition, leak-proof, and have a secure, tightly fitting lid.[8]
-
Packaging : Carefully place the waste into the designated container. For liquid waste, do not fill the container more than 75% to allow for vapor expansion.[8] Ensure the outside of the container is not contaminated.
-
Labeling : Clearly label the container with a "Hazardous Waste" sticker. The label must include the full chemical name (this compound), concentration, and a description of the hazard (e.g., "Toxic").[9]
-
Temporary Storage : Store the labeled waste container in a designated, secure, and well-ventilated area, segregated from incompatible materials such as strong acids and oxidizers.[4]
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6][10] Provide them with all necessary documentation, which typically includes a hazardous waste manifest.
-
Record Keeping : Maintain records of the disposal as required by your institution and regulatory agencies.
Important Considerations:
-
Never dispose of this compound down the drain or in regular trash. [6] This can lead to environmental contamination and is a violation of regulations.
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
-
For contaminated clothing, either decontaminate it by laundering or dispose of it as hazardous waste.[2]
By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory setting. Always consult your institution's specific safety guidelines and your local EHS office for any additional requirements.
References
- 1. This compound | 14346-13-5 [amp.chemicalbook.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. fishersci.com [fishersci.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. uthsc.edu [uthsc.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for 2,5-Diaminobenzonitrile
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 2,5-Diaminobenzonitrile. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Self-reactive chemicals | Type C | H242: Heating may cause a fire. |
| Hazardous to the aquatic environment, short-term (acute) | Category 2 | H401: Toxic to aquatic life. |
| Hazardous to the aquatic environment, long-term (chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk. The following table outlines the required PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). Change gloves immediately if contaminated. | Nitrile gloves offer good resistance to aromatic amines for incidental contact.[1][2][3] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher). In case of fire, wear a self-contained breathing apparatus (SCBA).[4][5] | Prevents inhalation of harmful dust. SCBA is necessary for firefighting to protect against toxic combustion products. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. | Prevents skin contact with the chemical. |
Operational Plan: Step-by-Step Handling Protocol
The following workflow provides a procedural guide for the safe handling of this compound from receipt to use.
Disposal Plan: Step-by-Step Waste Management Protocol
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Place unused or contaminated solid this compound in a clearly labeled, sealed container.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be collected in a separate, sealed plastic bag or container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and compatible waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Container Labeling
All waste containers must be labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
Final Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Incineration at a permitted facility is a common disposal method for aromatic amine waste.[7]
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the material in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water jet. Firefighters should wear self-contained breathing apparatus.[6] |
By adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with the handling of this compound, fostering a safe and productive research environment.
References
- 1. gloves.com [gloves.com]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. aibonsafety.com [aibonsafety.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Ammonia [cdc.gov]
- 5. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 6. international.skcinc.com [international.skcinc.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 14346-13-5 [amp.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
